KRAS G12D inhibitor 9
Description
Properties
Molecular Formula |
C33H43N7O2 |
|---|---|
Molecular Weight |
569.7 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-N'-[1-[7-(8-methylnaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]piperidin-4-yl]methanediimine |
InChI |
InChI=1S/C33H43N7O2/c1-24-7-4-8-25-9-5-11-30(31(24)25)40-19-14-28-29(21-40)36-33(42-22-27-10-6-16-38(27)2)37-32(28)39-17-12-26(13-18-39)35-23-34-15-20-41-3/h4-5,7-9,11,26-27H,6,10,12-22H2,1-3H3/t27-/m0/s1 |
InChI Key |
BYHDIQXMLFJXAX-MHZLTWQESA-N |
Isomeric SMILES |
CC1=C2C(=CC=C1)C=CC=C2N3CCC4=C(C3)N=C(N=C4N5CCC(CC5)N=C=NCCOC)OC[C@@H]6CCCN6C |
Canonical SMILES |
CC1=C2C(=CC=C1)C=CC=C2N3CCC4=C(C3)N=C(N=C4N5CCC(CC5)N=C=NCCOC)OCC6CCCN6C |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of KRAS G12D Inhibitors: A Technical Guide
This in-depth technical guide serves to elucidate the mechanism of action of KRAS G12D inhibitors for researchers, scientists, and drug development professionals. While this guide will touch upon "KRAS G12D inhibitor 9," a potent inhibitor mentioned in patent WO2021108683A1, it will primarily leverage data from well-characterized non-covalent inhibitors like MRTX1133 and BI-2852 to provide a comprehensive understanding of this therapeutic class.[1]
The Kirsten rat sarcoma viral oncogene homolog (KRAS) protein is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell growth, proliferation, and survival.[2][3] The G12D mutation, a glycine to aspartate substitution at codon 12, renders the KRAS protein constitutively active by impairing its ability to hydrolyze GTP to GDP, leading to uncontrolled cell signaling and tumorigenesis.[2][4]
Mechanism of Action of Non-Covalent KRAS G12D Inhibitors
Unlike covalent inhibitors that target KRAS G12C, non-covalent inhibitors for KRAS G12D, such as MRTX1133 and BI-2852, employ a distinct mechanism. These small molecules are designed to bind with high affinity to a pocket on the KRAS protein, often the switch I/II pocket, which is present in both the active (GTP-bound) and inactive (GDP-bound) states of KRAS.[5][6][7]
By occupying this pocket, the inhibitors sterically hinder the protein-protein interactions necessary for KRAS function.[8] This includes blocking the interaction with:
-
Guanine nucleotide exchange factors (GEFs) , such as Son of Sevenless 1 (SOS1), which are responsible for loading GTP onto KRAS to activate it.[5][9]
-
GTPase activating proteins (GAPs) , which facilitate the hydrolysis of GTP to GDP to inactivate KRAS.[5][9]
-
Downstream effector proteins , such as RAF and PI3K, which propagate the signal to promote cell proliferation and survival.[5][9]
This multi-faceted inhibition effectively traps KRAS in a non-functional state, preventing downstream signaling.[9] For instance, BI-2852 has been shown to induce a nonfunctional dimer of KRAS, which prevents RAF binding.[10]
Impact on Downstream Signaling Pathways
The constitutive activity of KRAS G12D leads to the persistent activation of downstream pro-proliferative and survival pathways. The primary signaling cascades affected are the RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway.[9][11] By inhibiting the interaction of KRAS G12D with its effectors, these inhibitors lead to a significant reduction in the phosphorylation of key downstream molecules like ERK1/2 and S6.[11][12]
Quantitative Data on KRAS G12D Inhibitors
The following tables summarize key quantitative data for the well-characterized KRAS G12D inhibitors, MRTX1133 and BI-2852.
Table 1: Binding Affinity and Potency of MRTX1133
| Parameter | Value | Cell Line/Assay | Reference |
| KD (GDP-loaded KRAS G12D) | ~0.2 pM | Biochemical Assay | [6][12] |
| IC50 (Binding to KRAS G12D) | <2 nM | Biochemical Assay | [6][12] |
| IC50 (ERK1/2 Phosphorylation) | ~5 nM | KRAS G12D-mutant cell lines | [12] |
| IC50 (Cell Viability) | ~5 nM | KRAS G12D-mutant cell lines | [12] |
| Selectivity (KRAS G12D vs KRAS WT) | ~700-fold | Binding Assay | [6] |
| Selectivity (KRAS G12D vs KRAS WT) | >1,000-fold | Cell Viability Assay | [12] |
Table 2: Binding Affinity and Potency of BI-2852
| Parameter | Value | Cell Line/Assay | Reference |
| KD (KRAS G12D) | 740 nM | Isothermal Titration Calorimetry (ITC) | [3] |
| IC50 (GTP-KRAS G12D :: SOS1) | 490 nM | AlphaScreen Assay | [3] |
| IC50 (GTP-KRAS G12D :: CRAF) | 770 nM | Biochemical Assay | [3] |
| IC50 (GTP-KRAS G12D :: PI3Kα) | 500 nM | Biochemical Assay | [3] |
| EC50 (pERK inhibition) | 5.8 µM | NCI-H358 cells | [3] |
Experimental Protocols
The characterization of KRAS G12D inhibitors involves a range of biochemical and cell-based assays.
Cell Viability/Proliferation Assay
This assay is used to determine the effect of the inhibitor on the growth of cancer cell lines.
-
Cell Plating: Cancer cells (e.g., NCI-H358) are seeded in 96-well plates at a density of approximately 1500 cells per well in a medium containing 10% Fetal Calf Serum (FCS).[5]
-
Compound Treatment: The following day, the inhibitor (e.g., BI-2852) is serially diluted and added to the cells, typically starting at a high concentration (e.g., 50 µM) with 1:5 dilutions.[5]
-
Incubation: The plates are incubated for 3 days at 37°C and 5% CO2.[5]
-
Quantification: Cell viability is quantified using a reagent such as CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.[5]
-
Data Analysis: Luminescence is measured, and the data is fitted to a sigmoidal curve using software like GraphPad Prism to determine the IC50 value.[5]
ERK Phosphorylation Assay (Western Blot)
This assay measures the inhibition of downstream signaling by assessing the phosphorylation status of ERK.
-
Cell Treatment: KRAS G12D-mutant cells are treated with varying concentrations of the inhibitor for a specified time.
-
Cell Lysis: Cells are lysed to extract total protein.
-
Protein Quantification: The total protein concentration is determined using a method like the BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK, followed by incubation with secondary antibodies conjugated to a detectable enzyme (e.g., HRP).
-
Detection: The signal is detected using a chemiluminescent substrate, and the band intensities are quantified to determine the ratio of p-ERK to total ERK.
Biochemical Binding Assays (e.g., AlphaLISA)
These assays quantify the direct binding of the inhibitor to the KRAS G12D protein and its ability to disrupt protein-protein interactions.
-
Assay Components: Recombinant KRAS G12D protein, a binding partner (e.g., SOS1 or RAF1), and the inhibitor are combined in a microplate.[8]
-
Detection System: An AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) system can be used, where donor and acceptor beads are brought into proximity when the protein-protein interaction occurs, generating a signal.
-
Inhibition Measurement: The inhibitor disrupts the protein-protein interaction, leading to a decrease in the AlphaLISA signal.[8]
-
Data Analysis: The signal is measured at different inhibitor concentrations to calculate an IC50 value for the disruption of the interaction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]
- 3. opnme.com [opnme.com]
- 4. Activated KrasG12D is associated with invasion and metastasis of pancreatic cancer cells through inhibition of E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-tumor efficacy of a potent and selective non-covalent KRASG12D inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Drugging an undruggable pocket on KRAS - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of KRAS G12D Inhibitor 9 (ERAS-4693): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the discovery, synthesis, and characterization of the potent and selective KRAS G12D inhibitor, designated as inhibitor 9 (also known as ERAS-4693). This document outlines the quantitative biochemical and cellular activity, details the experimental protocols for its evaluation, and presents a putative synthesis route based on available literature.
Core Data Summary
The following tables summarize the key quantitative data for KRAS G12D inhibitor 9 (ERAS-4693) as a potent and selective inhibitor of the KRAS G12D mutant protein.
| Biochemical Assay | Parameter | Value | Reference |
| Thermal Shift Assay | G12D Tm (°C) | 20.2 | [1] |
| Raf-RBD Binding (RRB) Assay | IC50 (nM) | 0.98 | [1] |
Table 1: Biochemical Activity of Inhibitor 9 (ERAS-4693)
| Cellular Assay | Cell Line | Parameter | Value | Reference |
| pERK Inhibition Assay | AsPC-1 (Pancreatic) | IC50 (nM) | 4.3 | [1] |
| 3D Cell Proliferation (CellTiter-Glo) | AsPC-1 (Pancreatic) | IC50 (nM) | 4.7 | |
| 3D Cell Proliferation (CellTiter-Glo) | HPAC (Pancreatic) | IC50 (nM) | 3.5 | |
| 3D Cell Proliferation (CellTiter-Glo) | SW 1990 (Pancreatic) | IC50 (nM) | 6.2 | |
| 3D Cell Proliferation (CellTiter-Glo) | GP2D (Colon) | IC50 (nM) | 1.8 | |
| 3D Cell Proliferation (CellTiter-Glo) | HCT-116 (Colon) | IC50 (nM) | 1.7 |
Table 2: Cellular Activity of Inhibitor 9 (ERAS-4693)
Signaling Pathways and Experimental Workflow
To visually represent the biological context and the discovery process, the following diagrams are provided.
Caption: KRAS G12D Signaling Pathway and Mechanism of Inhibition.
Caption: Experimental Workflow for KRAS G12D Inhibitor Discovery.
Synthesis of this compound (ERAS-4693)
The synthesis of ERAS-4693 is detailed in patent WO/2023018699. A general synthetic scheme is illustrated below, based on the procedures for analogous quinazoline-based KRAS inhibitors. The synthesis involves a multi-step process culminating in the formation of the final compound.
General Synthetic Scheme:
A plausible synthetic route involves the preparation of a substituted quinazoline core, followed by coupling with a bicyclic amine. The key steps would likely include:
-
Formation of the Quinazoline Core: This can be achieved through various methods, such as the reaction of an appropriately substituted anthranilic acid with a formamide or a related one-carbon source, followed by functional group manipulations to install the necessary substituents at the desired positions.
-
Halogenation of the Quinazoline Core: Introduction of a halogen, typically chlorine, at a key position on the quinazoline ring to enable subsequent nucleophilic aromatic substitution (SNAr) reactions.
-
SNAr Coupling: The halogenated quinazoline intermediate is then reacted with the desired bicyclic amine to form the final inhibitor.
Disclaimer: The detailed, step-by-step experimental procedures and characterization data for the synthesis of ERAS-4693 are proprietary and can be found within the specified patent documentation (WO/2023018699). Researchers should refer to this document for precise experimental conditions.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize this compound.
Thermal Shift Assay (Differential Scanning Fluorimetry)
This assay measures the change in the thermal denaturation temperature (Tm) of the KRAS G12D protein upon binding of an inhibitor, indicating target engagement and stabilization.
-
Reagents and Materials:
-
Purified recombinant KRAS G12D protein
-
SYPRO Orange dye
-
Assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP)
-
Inhibitor 9 (ERAS-4693) stock solution in DMSO
-
Real-time PCR instrument capable of fluorescence detection
-
-
Procedure:
-
Prepare a master mix containing the KRAS G12D protein and SYPRO Orange dye in the assay buffer.
-
Dispense the master mix into the wells of a 96-well PCR plate.
-
Add varying concentrations of Inhibitor 9 or DMSO (vehicle control) to the wells.
-
Seal the plate and centrifuge briefly.
-
Place the plate in the real-time PCR instrument.
-
Run a thermal melt protocol, gradually increasing the temperature from 25 °C to 95 °C, while continuously monitoring the fluorescence of the SYPRO Orange dye.
-
The Tm is determined by identifying the temperature at which the fluorescence signal is at its midpoint in the transition phase. The change in Tm (ΔTm) is calculated relative to the vehicle control.
-
pERK1/2 Inhibition Cellular Assay
This assay quantifies the ability of an inhibitor to block the phosphorylation of ERK1/2, a downstream effector in the KRAS signaling pathway, in a cellular context.
-
Reagents and Materials:
-
AsPC-1 cells (or other KRAS G12D mutant cell line)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Inhibitor 9 (ERAS-4693) stock solution in DMSO
-
Lysis buffer
-
Primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2
-
Secondary antibodies conjugated to a detectable label (e.g., HRP or a fluorophore)
-
Detection reagents (e.g., chemiluminescent substrate or fluorescent plate reader)
-
-
Procedure:
-
Seed AsPC-1 cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of Inhibitor 9 or DMSO for a specified period (e.g., 2-4 hours).
-
Aspirate the medium and lyse the cells with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform an ELISA, Western blot, or other immunoassay to detect the levels of p-ERK and total ERK.
-
Normalize the p-ERK signal to the total ERK signal for each sample.
-
Plot the normalized p-ERK levels against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
3D Cell Proliferation Assay (CellTiter-Glo®)
This assay measures cell viability in a three-dimensional culture model by quantifying the amount of ATP, which is an indicator of metabolically active cells.
-
Reagents and Materials:
-
KRAS G12D mutant cancer cell lines (e.g., AsPC-1, HPAC)
-
Ultra-low attachment 96-well plates
-
Cell culture medium
-
Inhibitor 9 (ERAS-4693) stock solution in DMSO
-
CellTiter-Glo® 3D Cell Viability Assay reagent
-
-
Procedure:
-
Seed cells in ultra-low attachment plates to allow for spheroid formation.
-
After spheroid formation (typically 3-4 days), treat with a serial dilution of Inhibitor 9 or DMSO.
-
Incubate for an extended period (e.g., 5-7 days).
-
Allow the plates to equilibrate to room temperature.
-
Add the CellTiter-Glo® 3D reagent to each well.
-
Mix on an orbital shaker to induce cell lysis and stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value by non-linear regression analysis.
-
In Vivo Xenograft Efficacy Study
This study evaluates the anti-tumor activity of the inhibitor in a living organism using a tumor model derived from human cancer cells.
-
Materials and Methods:
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)
-
AsPC-1 pancreatic cancer cells
-
Matrigel
-
Inhibitor 9 (ERAS-4693) formulated for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously implant AsPC-1 cells mixed with Matrigel into the flank of the mice.
-
Monitor the mice for tumor growth.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer Inhibitor 9 or vehicle control according to the desired dosing schedule (e.g., once or twice daily by oral gavage or intraperitoneal injection).
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.
-
References
Structural Biology of KRAS G12D in Complex with Inhibitor 9 (ERAS-4693): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural biology and biochemical characterization of the KRAS G12D mutant in complex with inhibitor 9, also known as ERAS-4693. This document details the binding characteristics, inhibitory potency, and the experimental methodologies used to elucidate the interaction between this potent inhibitor and its oncogenic target.
Introduction to KRAS G12D and Inhibitor 9 (ERAS-4693)
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a small GTPase that functions as a molecular switch in cellular signaling pathways, regulating cell growth, proliferation, and survival.[1][2] Mutations in the KRAS gene are among the most common drivers of human cancers, with the G12D mutation being particularly prevalent in pancreatic, colorectal, and non-small cell lung cancers.[3] This mutation impairs the intrinsic GTPase activity of the KRAS protein, locking it in a constitutively active, GTP-bound state, which leads to uncontrolled downstream signaling.[1]
Inhibitor 9 (ERAS-4693) is a potent and selective, non-covalent inhibitor of KRAS G12D.[4] It was developed through a structure-based drug design approach, targeting the switch-II pocket of the KRAS G12D protein.[4] This guide delves into the specifics of its interaction and the methodologies employed in its characterization.
Quantitative Data Summary
The following tables summarize the key quantitative data for inhibitor 9 (ERAS-4693) in its interaction with KRAS G12D.
| Parameter | Value | Assay Condition | Reference |
| G12D Tm Shift (°C) | 20.2 | Differential Scanning Fluorimetry (DSF) with KRAS G12D GDP | [4] |
| G12D RRB IC50 (nM) | 0.98 | RAS-RAF Binding (RRB) assay with KRAS G12D | [4] |
| pERK IC50 (nM) | 4.3 | AsPC-1 cell line (homozygous KRAS G12D) | [4] |
Table 1: Biochemical and Cellular Potency of Inhibitor 9 (ERAS-4693)
| Parameter | Value | Assay Condition | Reference |
| WT RRB IC50 (nM) | >1000 | RAS-RAF Binding (RRB) assay with KRAS WT | [4] |
Table 2: Selectivity of Inhibitor 9 (ERAS-4693) for KRAS G12D over Wild-Type (WT)
Structural Insights
The binding mode of inhibitor 9 (ERAS-4693) within the switch-II pocket of KRAS G12D was elucidated through X-ray crystallography of a closely related analog, compound 8.[4] The crystal structure (PDB code: 8TXG) reveals key interactions that contribute to the inhibitor's potency and selectivity.[4] The quinazoline scaffold of the inhibitor series forms critical hydrogen bonds and hydrophobic interactions within the pocket.[4] A key feature is the interaction of the bridged amine moiety with the aspartate at position 12 (Asp12) of the mutant KRAS, a crucial element for its selectivity.[4]
Signaling Pathways and Experimental Workflows
KRAS Signaling Pathway
The following diagram illustrates the canonical KRAS signaling pathway, which is aberrantly activated by the G12D mutation.
Caption: The KRAS signaling cascade initiated by growth factor binding.
Experimental Workflow for Inhibitor Characterization
The following diagram outlines the typical workflow for characterizing a KRAS G12D inhibitor like ERAS-4693.
Caption: Workflow for the characterization of KRAS G12D inhibitors.
Experimental Protocols
Recombinant KRAS G12D Protein Expression and Purification
Objective: To produce high-purity recombinant KRAS G12D protein for biochemical and structural studies.
Protocol:
-
Transformation: The human KRAS G12D gene (residues 1-185) is cloned into a suitable expression vector (e.g., pET) with an N-terminal His-tag and transformed into E. coli BL21(DE3) cells.
-
Cell Culture and Induction: Transformed cells are grown in Luria-Bertani (LB) medium at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with 0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is incubated overnight at 18°C.
-
Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors), and lysed by sonication or high-pressure homogenization.
-
Affinity Chromatography: The lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed with lysis buffer containing 20 mM imidazole, and the His-tagged KRAS G12D is eluted with lysis buffer containing 250 mM imidazole.
-
Tag Cleavage and Further Purification: The His-tag is cleaved by incubation with a specific protease (e.g., TEV protease). The protein is further purified by ion-exchange chromatography followed by size-exclusion chromatography to ensure high purity and homogeneity.
-
Quality Control: The purity and identity of the protein are confirmed by SDS-PAGE and mass spectrometry.
RAS-RAF Binding (RRB) Assay
Objective: To measure the inhibitory effect of compounds on the interaction between KRAS G12D and the RAS-binding domain (RBD) of RAF1.
Protocol:
-
Reagents: Biotinylated-KRAS G12D (loaded with GDP), GST-tagged RAF1-RBD, and a detection system such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaLISA.
-
Assay Plate Preparation: Serially diluted inhibitor 9 is added to a 384-well assay plate.
-
Reaction Mixture: A mixture of biotinylated-KRAS G12D and GST-RAF1-RBD in assay buffer (e.g., 50 mM Tris pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.01% BSA) is prepared.
-
Incubation: The reaction mixture is added to the assay plate and incubated at room temperature for a specified time (e.g., 60 minutes) to allow for protein-protein interaction and inhibitor binding.
-
Detection: Detection reagents (e.g., streptavidin-Europium cryptate and anti-GST-XL665 for HTRF) are added, and the plate is incubated in the dark.
-
Data Acquisition: The signal (e.g., HTRF ratio) is read on a plate reader. The IC50 value is calculated from the dose-response curve.
pERK Inhibition Cellular Assay
Objective: To assess the ability of inhibitor 9 to block KRAS G12D-mediated downstream signaling in a cellular context by measuring the phosphorylation of ERK.
Protocol:
-
Cell Culture: AsPC-1 cells, which have a homozygous KRAS G12D mutation, are cultured in appropriate media (e.g., RPMI-1640 with 10% FBS) to 80-90% confluency.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The media is then replaced with serum-free media for synchronization, followed by treatment with a serial dilution of inhibitor 9 for a defined period (e.g., 2 hours).
-
Cell Lysis: After treatment, the cells are washed with cold PBS and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).
-
Detection of pERK: The levels of phosphorylated ERK (pERK1/2) and total ERK are measured using an immunoassay such as ELISA, Western blot, or an in-cell Western assay.
-
Data Analysis: The ratio of pERK to total ERK is calculated for each treatment condition. The IC50 value is determined by plotting the percentage of pERK inhibition against the inhibitor concentration.
Differential Scanning Fluorimetry (DSF)
Objective: To determine the thermal stabilization of KRAS G12D upon binding of inhibitor 9.
Protocol:
-
Reaction Setup: A reaction mixture containing purified KRAS G12D protein, a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange), and either inhibitor 9 or DMSO (vehicle control) is prepared in a suitable buffer.
-
Thermal Denaturation: The reaction is performed in a real-time PCR instrument. The temperature is gradually increased in small increments (e.g., 1°C/minute) from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C).
-
Fluorescence Measurement: The fluorescence intensity is measured at each temperature increment. As the protein unfolds, the dye binds to the exposed hydrophobic regions, leading to an increase in fluorescence.
-
Data Analysis: The melting temperature (Tm), which is the temperature at which 50% of the protein is unfolded, is determined from the midpoint of the sigmoidal melting curve. The change in Tm (ΔTm) in the presence of the inhibitor compared to the control is calculated.
Conclusion
Inhibitor 9 (ERAS-4693) represents a significant advancement in the development of targeted therapies for KRAS G12D-driven cancers. Its high potency and selectivity, as demonstrated by the quantitative data presented, are a result of a meticulous structure-based design process. The experimental protocols detailed in this guide provide a framework for the continued evaluation and optimization of KRAS G12D inhibitors, paving the way for novel therapeutic strategies against this challenging oncogenic driver.
References
- 1. Crystal Packing Reveals a Potential Autoinhibited KRAS Dimer Interface and a Strategy for Small-Molecule Inhibition of RAS Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RAS-RAF Pathway Assays [promega.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure-Based Design and Synthesis of Potent and Selective KRAS G12D Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Unraveling the Signal: How the KRAS G12D Inhibitor MRTX1133 Disrupts Oncogenic Pathways
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The KRAS G12D mutation is a formidable driver of oncogenesis, particularly in aggressive cancers like pancreatic ductal adenocarcinoma (PDAC). This mutation constitutively activates downstream signaling pathways, leading to uncontrolled cell proliferation and survival. MRTX1133, a selective, non-covalent inhibitor of KRAS G12D, represents a significant advancement in targeting this previously "undruggable" mutation. This document provides a comprehensive technical overview of the signaling pathways affected by MRTX1133, supported by quantitative data, detailed experimental methodologies, and illustrative diagrams to facilitate a deeper understanding of its mechanism of action.
The Central Role of KRAS G12D in Cancer and the Advent of MRTX1133
The KRAS gene product is a GTPase that functions as a molecular switch in cellular signaling, cycling between an active GTP-bound state and an inactive GDP-bound state.[1] The G12D mutation impairs this regulatory cycle, locking KRAS in a perpetually "on" state.[1] This sustained signaling activates pro-tumorigenic downstream effector pathways, primarily the RAF/MEK/ERK (MAPK) and the PI3K/AKT/mTOR pathways, which are crucial for cell proliferation, survival, and metabolic reprogramming.[1]
MRTX1133 is a highly potent and selective small-molecule inhibitor that non-covalently binds to the GDP-bound (inactive) state of KRAS G12D.[1][2][3] This interaction prevents the subsequent activation of KRAS, thereby inhibiting its downstream signaling functions.[4]
Core Signaling Cascades Disrupted by MRTX1133
MRTX1133's therapeutic effect stems from its ability to suppress the key signaling pathways aberrantly activated by the KRAS G12D mutation.
The MAPK/ERK Signaling Axis
A primary consequence of KRAS G12D activation is the hyper-stimulation of the MAPK/ERK pathway. MRTX1133 effectively curtails this signaling cascade.
References
- 1. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-tumor efficacy of a potent and selective non-covalent KRASG12D inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
In Vitro Characterization of KRAS G12D Inhibitor 9: A Technical Guide
This technical guide provides an in-depth overview of the in vitro characterization of KRAS G12D inhibitor 9, a potent and selective inhibitor targeting the Kirsten Rat Sarcoma viral oncogene homolog (KRAS) with the G12D mutation. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and targeted therapy research.
The KRAS protein is a critical GTPase that functions as a molecular switch in signal transduction pathways, regulating cell growth, differentiation, and survival.[1] Mutations in the KRAS gene are among the most common in human cancers, with the G12D substitution being particularly prevalent in pancreatic, colorectal, and lung cancers.[1][2] This mutation locks the KRAS protein in a constitutively active, GTP-bound state, leading to uncontrolled downstream signaling through pathways such as the RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, ultimately driving tumorigenesis.[1][3][4]
This compound is a small molecule designed to block the formation of the active GTP-KRAS complex. By binding to the mutant protein, it impedes downstream signaling, selectively inhibits the proliferation of cancer cells harboring the KRAS mutation, and induces apoptosis.[5]
Quantitative Biological Data Summary
The following tables summarize the key quantitative metrics defining the potency, binding affinity, and cellular activity of this compound.
Table 1: Binding Affinity and Potency
| Parameter | Value | Target/Conditions | Reference |
| Dissociation Constant (Kd) | 92 μM | KRAS Protein | [5] |
| Binding Affinity (ΔG) | -5.38 kcal/mol | KRAS G12D Protein | [5] |
| -5.41 kcal/mol | KRAS G12C Protein | [5] | |
| -3.97 kcal/mol | KRAS Q61H Protein | [5] |
Table 2: Cellular Activity (Non-Small Cell Lung Cancer Cell Lines)
| Cell Line | IC50 Value (72h) | Key Features | Reference |
| H2122 | 39.56 - 66.02 μM | KRAS Mutant | [5] |
| H358 | 39.56 - 66.02 μM | KRAS Mutant | [5] |
| H460 | 39.56 - 66.02 μM | KRAS Mutant | [5] |
| CCD-19Lu | No significant inhibition | Normal Lung Fibroblast | [5] |
Signaling Pathway and Mechanism of Action
This compound functions by preventing the activation of the KRAS protein, thereby inhibiting two major downstream pro-proliferative and survival pathways: the RAF/MEK/ERK pathway and the PI3K/AKT pathway. The inhibitor has been shown to reduce the phosphorylation levels of key downstream effectors CRAF and AKT in a dose-dependent manner.[5]
Experimental Protocols
The following sections detail generalized methodologies for the key in vitro assays used to characterize this compound.
Biochemical Binding Affinity Assay (e.g., MicroScale Thermophoresis)
This assay quantifies the binding affinity (Kd) between the inhibitor and the target protein in solution.
Methodology:
-
Protein Preparation: Recombinant KRAS G12D protein is expressed and purified.
-
Fluorescent Labeling: The protein is labeled with a fluorescent dye (e.g., NHS-ester dye) according to the manufacturer's protocol. The concentration of the labeled protein is kept constant for the experiment.
-
Inhibitor Dilution: A serial dilution of this compound is prepared in the assay buffer.
-
Incubation: The labeled KRAS G12D protein is mixed with each inhibitor concentration and incubated to allow binding to reach equilibrium.
-
Measurement: Samples are loaded into glass capillaries, and thermophoresis is measured using an MST instrument. An infrared laser creates a microscopic temperature gradient, and the movement of molecules is tracked by the fluorescent signal.
-
Data Analysis: The change in normalized fluorescence is plotted against the logarithm of the inhibitor concentration. The dissociation constant (Kd) is determined by fitting the resulting binding curve to the appropriate model.
Cell Proliferation Assay (e.g., MTT Assay)
This colorimetric assay determines the inhibitor's effect on the metabolic activity of cancer cell lines, serving as an indicator of cell viability and proliferation to calculate the IC50 value.
Methodology:
-
Cell Seeding: Human cancer cell lines (e.g., Panc 04.03, H358) are seeded into 96-well plates at a density of approximately 2.4 x 104 cells per well and incubated for 24 hours to allow for attachment.[6]
-
Inhibitor Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.[6]
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).[5][6]
-
MTT Addition: After incubation, the supernatant is discarded, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for another 4 hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.[6]
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[6]
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Analysis: The absorbance values are normalized to the vehicle control. The IC50 value is calculated by plotting the percentage of cell viability against the inhibitor concentration and fitting the data to a dose-response curve.
Western Blot for Downstream Signaling
This technique is used to detect the phosphorylation status of key proteins in the KRAS signaling pathway (e.g., CRAF, AKT, ERK), providing direct evidence of target engagement and pathway inhibition within the cell.
Methodology:
-
Cell Treatment and Lysis: KRAS G12D mutant cells are treated with this compound at various concentrations (e.g., 25-100 µM) for a set time (e.g., 48 hours).[5] Cells are then washed and lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF).
-
Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding. It is then incubated with primary antibodies specific to the phosphorylated forms of target proteins (e.g., p-CRAF, p-AKT) and total protein controls.
-
Secondary Antibody and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. A chemiluminescent substrate is added, and the resulting signal is captured using an imaging system.
-
Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to a loading control (e.g., β-actin) or the total protein level to determine the dose-dependent inhibitory effect.[5]
Cell Cycle and Apoptosis Analysis
Flow cytometry-based assays are used to determine the inhibitor's impact on cell cycle progression and its ability to induce programmed cell death (apoptosis).
Methodology:
-
Cell Treatment: NSCLC cells are treated with this compound (0-100 µM) for 24 hours (for cell cycle) or 48 hours (for apoptosis).[5]
-
Cell Harvesting: Cells are harvested, washed with PBS, and prepared for staining.
-
Staining:
-
For Cell Cycle: Cells are fixed (e.g., with cold ethanol) and stained with a DNA-intercalating dye like Propidium Iodide (PI) in the presence of RNase.
-
For Apoptosis: Cells are stained with Annexin V (conjugated to a fluorophore like FITC) and a viability dye like PI. Annexin V binds to phosphatidylserine on the outer membrane of apoptotic cells.
-
-
Flow Cytometry: The stained cells are analyzed on a flow cytometer.
-
Data Analysis:
-
Cell Cycle: The distribution of cells in different phases (G0/G1, S, G2/M) is quantified based on DNA content (fluorescence intensity). This compound has been shown to cause a significant increase in the G2/M phase population.[5]
-
Apoptosis: The percentage of apoptotic cells (Annexin V positive, PI negative/positive) is determined. The inhibitor has been observed to significantly increase apoptosis after 48 hours of treatment.[5]
-
References
- 1. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]
- 3. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activated KrasG12D is associated with invasion and metastasis of pancreatic cancer cells through inhibition of E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: Preclinical Development of Specific KRAS G12D Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the G12D mutation being particularly prevalent in aggressive malignancies such as pancreatic, colorectal, and lung cancers.[1][2][3] For decades, KRAS was considered "undruggable" due to its smooth surface and high affinity for GTP. However, recent breakthroughs have led to the development of specific inhibitors, heralding a new era in targeted cancer therapy. This technical guide provides an in-depth overview of the preclinical development of specific KRAS G12D inhibitors, focusing on their mechanism of action, key preclinical data, and the experimental methodologies used for their characterization.
The KRAS G12D Signaling Pathway
The KRAS protein is a small GTPase that functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state.[4] This cycle is regulated by Guanine Nucleotide Exchange Factors (GEFs), like SOS1, which promote the exchange of GDP for GTP, and GTPase Activating Proteins (GAPs), which enhance GTP hydrolysis. The G12D mutation, a glycine-to-aspartate substitution at codon 12, impairs the intrinsic GTPase activity, rendering the protein insensitive to GAP-mediated inactivation.[5] This results in a constitutively active, GTP-bound state, leading to persistent downstream signaling.
The primary downstream effector pathways activated by KRAS G12D are the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are critical for promoting cell proliferation, survival, and differentiation.[4][6][7]
Caption: The KRAS G12D signaling cascade.
Key Preclinical KRAS G12D Inhibitors
The development of KRAS G12D inhibitors has been challenging due to the lack of a cysteine residue for covalent targeting, which proved successful for G12C inhibitors.[1] Consequently, efforts have focused on developing potent and selective non-covalent inhibitors that bind to a pocket on the KRAS protein, often the switch-II pocket, thereby locking it in an inactive state.[1][8]
Data Presentation: In Vitro Potency
The following table summarizes the in vitro potency of leading KRAS G12D inhibitors currently in preclinical and early clinical development.
| Inhibitor | Company/Developer | Mechanism of Action | Target State | IC50 / Kd | Selectivity (vs. WT KRAS) | Citation(s) |
| MRTX1133 | Mirati Therapeutics | Non-covalent, Switch-II pocket binder | Binds both GDP and GTP states | Single-digit nM (cellular) | >1000-fold | [1][9][10] |
| BI 3706674 | Boehringer Ingelheim | Non-covalent, pan-KRAS inhibitor | GDP-bound state | 1.5 nM (SOS1 interaction) | N/A (pan-inhibitor) | [11] |
| HRS-4642 | Jiangsu Hengrui Medicine | Non-covalent | GDP-bound state | Potent inhibition of SOS1/RAF1 binding | High selectivity | [12] |
| RMC-9805 | Revolution Medicines | Covalent, Tri-complex with Cyclophilin A | GTP-bound state ("ON" state) | N/A | Selective over WT and other mutants | [6] |
| Paluratide | N/A | Pan-RAS inhibitor | Disrupts SOS1 interaction | Kd: 0.043 nM | N/A (pan-inhibitor) | [13] |
Data Presentation: In Vivo Efficacy
The anti-tumor activity of these inhibitors has been evaluated in various preclinical cancer models, primarily cell-derived xenografts (CDX) and patient-derived xenografts (PDX).
| Inhibitor | Cancer Model | Dosing Regimen | Efficacy Readout | Citation(s) |
| MRTX1133 | HPAC (Pancreatic CDX) | 30 mg/kg, BID, IP | 85% tumor regression | [14] |
| MRTX1133 | Panc 04.03 (Pancreatic CDX) | 30 mg/kg, BID, IP | 73% tumor regression | [15] |
| BI 3706674 | KRAS G12V PDX (NSCLC, Pancreatic, Colorectal) | 30 mg/kg, BID, Oral | Tumor regression | [11][16] |
| HRS-4642 | AsPC-1 (Pancreatic CDX), GP2d (Colorectal CDX) | N/A | Significant tumor growth inhibition | [12] |
| RMC-9805 | PDAC and CRC Xenograft Models | N/A | Restricted tumor growth | [6] |
Experimental Protocols
The characterization of KRAS G12D inhibitors involves a suite of biochemical, cell-based, and in vivo assays to determine potency, selectivity, mechanism of action, and anti-tumor efficacy.
Experimental Workflow
The general workflow for identifying and validating a novel KRAS G12D inhibitor follows a multi-stage process from initial screening to in vivo testing.
Caption: A generalized preclinical drug discovery workflow.
Biochemical Assays
-
Homogeneous Time-Resolved Fluorescence (HTRF): This assay is commonly used in high-throughput screening to identify compounds that disrupt protein-protein interactions.[17][18]
-
Protocol Outline (KRAS::RAF Interaction):
-
Recombinant, purified KRAS G12D (e.g., GST-tagged) and RAF-RBD (e.g., His-tagged) are used.
-
KRAS is loaded with a non-hydrolyzable GTP analog (GTPγS).
-
The proteins are incubated with test compounds in a microtiter plate.
-
HTRF detection reagents (e.g., anti-GST-Europium and anti-His-XL665) are added.
-
The plate is read on an HTRF-compatible reader. A decrease in the HTRF signal indicates disruption of the KRAS-RAF interaction.
-
-
-
Surface Plasmon Resonance (SPR): SPR is used to measure the binding affinity and kinetics (kon/koff rates) of an inhibitor to the target protein in real-time.[18]
-
Protocol Outline:
-
Recombinant KRAS G12D protein is immobilized on a sensor chip surface.
-
A solution containing the inhibitor at various concentrations is flowed over the chip.
-
Binding of the inhibitor to KRAS G12D causes a change in the refractive index at the surface, which is measured and reported in response units (RU).
-
The association and dissociation phases are monitored to calculate the dissociation constant (Kd).
-
-
Cell-Based Assays
-
Cell Proliferation/Viability Assay: These assays determine the ability of an inhibitor to suppress the growth of cancer cells harboring the KRAS G12D mutation.
-
Protocol Outline (e.g., using CellTiter-Glo):
-
KRAS G12D mutant cancer cells (e.g., AsPC-1, HPAC) are seeded in 96- or 384-well plates.
-
Cells are treated with a serial dilution of the test inhibitor for a defined period (e.g., 72 hours).
-
The CellTiter-Glo reagent, which measures ATP levels as an indicator of cell viability, is added to each well.
-
Luminescence is measured using a plate reader.
-
Data is normalized to vehicle-treated controls, and IC50 values are calculated using non-linear regression.
-
-
-
Western Blot for Pathway Modulation: This technique is used to confirm that the inhibitor is acting on its intended target by measuring the phosphorylation status of downstream signaling proteins like ERK and AKT.
-
Protocol Outline:
-
KRAS G12D mutant cells are treated with the inhibitor for a short period (e.g., 2-6 hours).
-
Cells are lysed, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated ERK (p-ERK), total ERK, p-AKT, and total AKT.
-
After incubation with secondary antibodies, the protein bands are visualized using chemiluminescence. A reduction in the p-ERK/total ERK ratio indicates target engagement.
-
-
In Vivo Tumor Models
-
Cell-Derived Xenograft (CDX) Models: These models involve the subcutaneous implantation of human cancer cell lines into immunocompromised mice.[19]
-
Protocol Outline:
-
Immunocompromised mice (e.g., nude or NSG) are subcutaneously injected with a suspension of KRAS G12D mutant cancer cells (e.g., MIA PaCa-2).[20]
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into vehicle and treatment groups.
-
The inhibitor is administered according to a defined schedule (e.g., daily oral gavage or twice-daily IP injection).[14]
-
Tumor volume and body weight are measured regularly.
-
Efficacy is reported as Tumor Growth Inhibition (TGI) or tumor regression.
-
-
-
Patient-Derived Xenograft (PDX) Models: PDX models involve the implantation of tumor fragments from a patient directly into mice, which often better recapitulate the heterogeneity of human tumors.[19][21]
-
Protocol Outline:
-
Fresh tumor tissue from a patient with a KRAS G12D-mutated cancer is surgically implanted into immunocompromised mice.
-
Once the tumors are established, they can be passaged to subsequent cohorts of mice for drug testing.
-
The treatment and monitoring protocol is similar to that for CDX models.
-
-
Mechanism of Action Visualization
The majority of promising KRAS G12D inhibitors, such as MRTX1133, are non-covalent molecules that bind to the switch-II pocket of the KRAS protein. This allosterically inhibits its function by preventing the protein-protein interactions necessary for downstream pathway activation.[1][15]
References
- 1. jetir.org [jetir.org]
- 2. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]
- 3. jetir.org [jetir.org]
- 4. Recent Anti-KRASG12D Therapies: A “Possible Impossibility” for Pancreatic Ductal Adenocarcinoma [mdpi.com]
- 5. Activated KrasG12D is associated with invasion and metastasis of pancreatic cancer cells through inhibition of E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting KRAS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mirati Therapeutics Reports Investigational Adagrasib (MRTX849) Preliminary Data Demonstrating Tolerability and Durable Anti-Tumor Activity as well as Initial MRTX1133 Preclinical Data - BioSpace [biospace.com]
- 10. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BI-3706674, a potent KRAS oncogene inhibitor with efficacy in KRAS WTamp and G12V-driven cancers | BioWorld [bioworld.com]
- 12. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Paluratide - Wikipedia [en.wikipedia.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. High-Throughput Cell-Based Screening of Small Molecule KRAS Signaling Inhibitors Using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay | Springer Nature Experiments [experiments.springernature.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. Discovery, Preclinical Characterization, and Early Clinical Activity of JDQ443, a Structurally Novel, Potent, and Selective Covalent Oral Inhibitor of KRASG12C - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. championsoncology.com [championsoncology.com]
The Precision of Interaction: A Technical Guide to KRAS G12D Inhibitor Target Engagement and Binding Kinetics
For Researchers, Scientists, and Drug Development Professionals
The pursuit of effective therapies targeting the notorious KRAS G12D mutation has entered a new era of precision. Understanding the intricate dance between small molecule inhibitors and their oncogenic target is paramount for the development of potent and selective therapeutics. This technical guide provides an in-depth exploration of the core principles and methodologies used to characterize the target engagement and binding kinetics of KRAS G12D inhibitors.
Note on "Inhibitor 9": The following guide utilizes the well-characterized, potent, and selective non-covalent KRAS G12D inhibitor, MRTX1133, as a primary example to illustrate the experimental principles and data presentation. The methodologies described are broadly applicable to the characterization of other inhibitors targeting KRAS G12D, such as TH-Z835 and HRS-4642, which are also included for comparative analysis.
Quantitative Data Summary
A comprehensive understanding of an inhibitor's potency and kinetic profile is essential for predicting its biological activity. The following tables summarize key quantitative data for prominent KRAS G12D inhibitors, facilitating a comparative analysis of their biochemical and cellular activities.
Table 1: Biochemical Binding Kinetics and Affinity Data for KRAS G12D Inhibitors
| Inhibitor | Target | Method | KD (nM) | ka (M-1s-1) | kd (s-1) | Reference |
| MRTX1133 | KRAS G12D | SPR | ~0.0002 (estimated) | Not Reported | Significantly Slower | [1] |
| MRTX1133 | KRAS G12D | Biochemical Competition | 0.4 | Not Applicable | Not Applicable | [2] |
| TH-Z835 | KRAS G12D | ITC | Not Reported | Not Applicable | Not Applicable | [3] |
| HRS-4642 | KRAS G12D | Not Specified | 0.083 | Not Reported | Not Reported | [4] |
Note: The KD for MRTX1133 is exceptionally high, and in some cases, is an estimation as it is beyond the accurate detection limits of the instrumentation[1].
Table 2: Cellular Target Engagement and Anti-proliferative Activity of KRAS G12D Inhibitors
| Inhibitor | Cell Line (KRAS G12D) | Assay | IC50 (nM) | EC50 (nM) | ΔTm (°C) | Reference |
| MRTX1133 | AGS | pERK Inhibition | 2 | Not Reported | Not Reported | [1] |
| MRTX1133 | AGS | 2D Viability | 6 | Not Reported | Not Reported | [1] |
| MRTX1133 | SW1990 | 2D Viability | 11 | Not Reported | Not Reported | [5] |
| MRTX1133 | ASPC1 | 2D Viability | 21 | Not Reported | Not Reported | [5] |
| MRTX1133 | PANC-1 | 2D Viability | > 3,125 | Not Reported | Not Reported | [5] |
| TH-Z835 | Panc 04.03 | Cell Proliferation | 43.8 | Not Reported | Not Reported | [6] |
| HRS-4642 | Various Solid Tumors | Clinical Trial (Phase 1) | Not Applicable | Not Applicable | Not Reported | [7] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is crucial for a deeper understanding. The following diagrams, generated using the DOT language, illustrate the KRAS signaling pathway and the workflows of key experimental techniques.
KRAS Signaling Pathway
Caption: The KRAS signaling cascade, a key regulator of cell growth and survival.
Experimental Workflow: Surface Plasmon Resonance (SPR)
Caption: Workflow for determining binding kinetics using Surface Plasmon Resonance.
Experimental Workflow: Isothermal Titration Calorimetry (ITC)
Caption: Workflow for measuring binding affinity and thermodynamics via ITC.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: Workflow for assessing target engagement in cells using CETSA.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide. These protocols are intended to serve as a comprehensive resource for researchers aiming to characterize KRAS G12D inhibitors.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Objective: To determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) of an inhibitor binding to KRAS G12D.
Materials:
-
Recombinant human KRAS G12D protein (GDP-bound)
-
KRAS G12D inhibitor
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine-HCl)
-
Running buffer (e.g., HBS-EP+, pH 7.4)
-
Regeneration solution (e.g., Glycine-HCl, pH 2.0)
Methodology:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer at a constant flow rate (e.g., 10 µL/min).
-
Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject the KRAS G12D protein (e.g., 10-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level is reached (e.g., 2000-4000 RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes.
-
A reference flow cell is typically prepared using the same activation and deactivation steps without protein immobilization.
-
-
Binding Analysis:
-
Prepare a serial dilution of the KRAS G12D inhibitor in running buffer (e.g., 0.1 nM to 1 µM).
-
Perform a kinetics analysis by injecting each inhibitor concentration over the KRAS G12D and reference flow cells at a high flow rate (e.g., 30 µL/min) to minimize mass transport effects.
-
Allow for an association phase (e.g., 120-180 seconds) followed by a dissociation phase where only running buffer flows over the chip (e.g., 300-600 seconds).
-
Between each inhibitor injection cycle, regenerate the sensor surface by injecting the regeneration solution to remove any bound inhibitor.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to a 1:1 Langmuir binding model using the instrument's analysis software to determine the ka, kd, and KD values.
-
Isothermal Titration Calorimetry (ITC) for Binding Affinity and Thermodynamics
Objective: To determine the binding affinity (KD), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of an inhibitor binding to KRAS G12D.
Materials:
-
Recombinant human KRAS G12D protein (GDP-bound)
-
KRAS G12D inhibitor
-
ITC instrument
-
ITC cell and syringe
-
Matched buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM MgCl2, pH 7.4)
Methodology:
-
Sample Preparation:
-
Thoroughly dialyze the KRAS G12D protein against the ITC buffer.
-
Dissolve the inhibitor in the final dialysis buffer to ensure a precise buffer match.
-
Degas both the protein and inhibitor solutions immediately before the experiment.
-
Accurately determine the concentrations of the protein and inhibitor solutions.
-
-
ITC Experiment:
-
Load the KRAS G12D protein solution (e.g., 10-20 µM) into the sample cell.
-
Load the inhibitor solution (e.g., 100-200 µM, typically 10-fold higher than the protein concentration) into the injection syringe.
-
Set the experimental temperature (e.g., 25°C) and allow the system to equilibrate.
-
Perform a series of injections (e.g., 20-30 injections of 1-2 µL) of the inhibitor into the protein solution, with sufficient time between injections for the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the heat change for each injection peak to generate a binding isotherm.
-
Perform a control experiment by injecting the inhibitor into the buffer alone to determine the heat of dilution, which is then subtracted from the experimental data.
-
Fit the corrected binding isotherm to a suitable binding model (e.g., one-site binding model) using the analysis software to obtain the KD, ΔH, and stoichiometry (n).
-
The change in entropy (ΔS) can be calculated from the Gibbs free energy equation: ΔG = ΔH - TΔS, where ΔG = -RTln(KA) and KA = 1/KD.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm target engagement of a KRAS G12D inhibitor in a cellular context by measuring the change in the protein's thermal stability.
Materials:
-
KRAS G12D-mutant cancer cell line (e.g., AsPC-1, SW1990)
-
KRAS G12D inhibitor
-
Cell culture medium and reagents
-
Phosphate-buffered saline (PBS)
-
Protease and phosphatase inhibitors
-
Equipment for cell lysis (e.g., sonicator, freeze-thaw)
-
Equipment for protein quantification (e.g., Western blot apparatus, ELISA reader)
-
Antibodies specific for KRAS
Methodology:
-
Cell Treatment:
-
Seed cells and grow to a suitable confluency.
-
Treat the cells with the KRAS G12D inhibitor at various concentrations or a single high concentration for a defined period (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).
-
-
Thermal Challenge:
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3-5 minutes) using a thermal cycler, followed by cooling to room temperature.
-
-
Lysis and Fractionation:
-
Lyse the cells by a method such as freeze-thaw cycles or sonication.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction (containing denatured protein) by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Detection and Analysis:
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Analyze the amount of soluble KRAS G12D in each sample using a quantitative method like Western blotting or ELISA.
-
Plot the percentage of soluble KRAS G12D as a function of temperature for both the inhibitor-treated and vehicle-treated samples to generate melting curves.
-
Determine the melting temperature (Tm), the temperature at which 50% of the protein is denatured.
-
The difference in Tm between the inhibitor-treated and vehicle-treated samples (ΔTm) indicates the degree of thermal stabilization upon inhibitor binding, confirming target engagement.
-
By employing these robust methodologies, researchers can gain a comprehensive understanding of the target engagement and binding kinetics of KRAS G12D inhibitors, paving the way for the rational design and development of more effective cancer therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Anti-tumor efficacy of HRS-4642 and its potential combination with proteasome inhibition in KRAS G12D-mutant cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 6. Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KRAS G12C & G12D inhibitors show early activity in solid tumours [dailyreporter.esmo.org]
Cellular Uptake and Distribution of KRAS G12D Inhibitors: A Technical Overview
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a critical signaling molecule that, when mutated, can drive the growth of numerous cancers, including pancreatic, colorectal, and lung cancers. The G12D mutation is one of the most common and aggressive KRAS mutations. The development of direct inhibitors targeting KRAS G12D has been a significant challenge in oncology. This technical guide focuses on the cellular uptake and distribution of a representative KRAS G12D inhibitor, MRTX1133, a potent and selective non-covalent inhibitor. Understanding how this class of inhibitors enters and is distributed within cells and tissues is paramount for optimizing their therapeutic efficacy.
Quantitative Data Summary
The following tables summarize key quantitative data for the KRAS G12D inhibitor MRTX1133, based on available preclinical data. This data is essential for understanding its potency, selectivity, and pharmacokinetic profile.
Table 1: In Vitro Potency and Selectivity of MRTX1133
| Parameter | Value | Cell Line/Assay Condition | Reference |
| Binding Affinity (KD) | ~0.8 nM | Biochemical Assay | [1] |
| IC50 (Cellular) | ~5 nM | Cellular Assays | [1] |
| Selectivity | High | Binds selectively to KRAS G12D over wild-type KRAS. | [2] |
Table 2: Preclinical Pharmacokinetics of Representative KRAS G12D Inhibitors
| Inhibitor | Administration | Key Findings | Reference |
| MRTX1133 | Intravenous/Oral (Prodrug) | Significant tumor growth reduction in xenograft models. A prodrug of MRTX1133 has been developed to improve oral bioavailability. | [2][3][4] |
| HRS-4642 | Oral | Good pharmacokinetic and pharmacodynamic characteristics; tends to accumulate in tumors. | [5] |
| AZD0022 | Oral | 30-70% absorption from the GI tract; extensive tissue distribution. | [6] |
| INCB161734 | Oral | Orally bioavailable with demonstrated in vivo efficacy in tumor models. | [7] |
Experimental Protocols
Detailed experimental protocols are critical for the replication and validation of findings. Below are representative methodologies for key experiments used to characterize KRAS G12D inhibitors.
Protocol 1: Cellular Proliferation Assay
This protocol is used to determine the effect of a KRAS G12D inhibitor on the growth of cancer cell lines harboring the G12D mutation.
-
Cell Seeding: Plate KRAS G12D mutant cancer cells (e.g., PANC-1, Panc 04.03) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the KRAS G12D inhibitor (e.g., MRTX1133) for a specified period (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to the wells and measure the luminescence, which is proportional to the number of viable cells.
-
Data Analysis: Plot the cell viability against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for Pathway Modulation
This protocol assesses the inhibitor's ability to block downstream signaling from KRAS G12D.
-
Cell Lysis: Treat KRAS G12D mutant cells with the inhibitor for a defined time, then lyse the cells in a suitable buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phosphorylated and total forms of downstream effector proteins (e.g., ERK, AKT).
-
Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the extent of pathway inhibition.
Protocol 3: In Vivo Xenograft Model for Efficacy and Distribution
This protocol evaluates the anti-tumor activity and distribution of the inhibitor in a living organism.
-
Tumor Implantation: Subcutaneously implant human cancer cells with the KRAS G12D mutation into immunodeficient mice.
-
Treatment Administration: Once tumors reach a specified volume, administer the KRAS G12D inhibitor to the mice via the appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Growth Monitoring: Measure tumor volume and body weight regularly throughout the study.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: At specified time points after dosing, collect blood and tumor tissue to measure drug concentration (PK) and target engagement (PD) using methods like LC-MS/MS and Western blotting, respectively.[6]
-
Efficacy Assessment: At the end of the study, compare the tumor volumes between the treated and control groups to determine the anti-tumor efficacy.
Visualizations: Signaling Pathways and Experimental Workflows
Visual diagrams are crucial for understanding complex biological processes and experimental designs.
Caption: KRAS G12D Signaling Pathway and Point of Inhibition.
References
- 1. Recent Anti-KRASG12D Therapies: A “Possible Impossibility” for Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MRTX1133 Targets Tumors with KRAS G12D Mutations - NCI [cancer.gov]
- 4. researchgate.net [researchgate.net]
- 5. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. incytemi.com [incytemi.com]
Unraveling the Pharmacodynamics of KRAS G12D Inhibition: A Technical Guide to Inhibitor 9 (MRTX1133)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the pharmacodynamics of the selective KRAS G12D inhibitor, MRTX1133, a compound identified as "inhibitor 9" in patent literature. As the KRAS G12D mutation is a key driver in a significant portion of pancreatic, colorectal, and non-small cell lung cancers, understanding the cellular and molecular effects of its targeted inhibition is paramount for advancing novel cancer therapeutics. This document summarizes key quantitative data, details experimental methodologies, and visualizes critical pathways and workflows to offer a comprehensive resource for the scientific community.
Quantitative Pharmacodynamic Data
The efficacy of MRTX1133 has been evaluated across a panel of cancer cell lines harboring the KRAS G12D mutation, as well as other KRAS variants and wild-type KRAS. The following tables summarize the key in vitro pharmacodynamic parameters of MRTX1133, focusing on its impact on cell viability and the inhibition of downstream signaling.
Table 1: Cell Viability (IC50) of MRTX1133 in Various Cancer Cell Lines
| Cell Line | Cancer Type | KRAS Mutation | IC50 (nM) | Reference |
| AGS | Gastric | G12D | 6 | [1][2] |
| HPAC | Pancreatic | G12D | ~5 (median) | [3] |
| LS513 | Colorectal | G12D | 120 | [4] |
| HPAF-II | Pancreatic | G12D | 1800 | [4] |
| SNUC2B | Colorectal | G12D | 5700 | [4] |
| PANC-1 | Pancreatic | G12D | 2800 | [4] |
| SW480 | Colorectal | G12V | >1000 | [5] |
| CAPAN2 | Pancreatic | G12V | >1000 | [5] |
| MKN1 | Gastric | WT (amplified) | >3000 | [1] |
Table 2: Inhibition of ERK Phosphorylation (pERK IC50) by MRTX1133
| Cell Line | Cancer Type | KRAS Mutation | IC50 (nM) | Reference |
| AGS | Gastric | G12D | 2 | [1][2] |
| HPAC | Pancreatic | G12D | <3 | [3] |
| Panc 04.03 | Pancreatic | G12D | ~5 (median) | [1][3] |
| KRAS G12D-mutant cell lines (median) | Various | G12D | ~5 | [3] |
| MIA-PaCa-2 (2D) | Pancreatic | G12C | 3.1 | [6] |
| MIA-PaCa-2 (3D Spheroid) | Pancreatic | G12C | 200 | [6] |
| KRAS WT cell lines | Various | WT | >1000-fold selective | [3] |
Core Experimental Protocols
The following sections detail the methodologies for the key assays used to characterize the pharmacodynamics of MRTX1133.
Cell Viability Assay
This protocol is employed to determine the concentration of an inhibitor that reduces cell viability by 50% (IC50).
Workflow:
Caption: Workflow for determining cell viability IC50 values.
Detailed Steps:
-
Cell Seeding: Cancer cell lines are seeded into 96-well, black-walled, clear-bottom plates at a density of 2,000 to 5,000 cells per well.[7]
-
Treatment: After 24 hours to allow for cell adherence, the cells are treated with serial dilutions of MRTX1133. A DMSO control is included.[5]
-
Viability Measurement: Cell viability is determined using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.[5] An equal volume of CellTiter-Glo® reagent is added to each well, and after a 10-minute incubation at room temperature to lyse the cells, luminescence is recorded.[5]
-
Data Analysis: Luminescence values are normalized to the DMSO control, and IC50 values are calculated using a non-linear regression model in software such as GraphPad Prism.[5]
ERK Phosphorylation (pERK) Inhibition Assay
This assay quantifies the inhibition of a key downstream effector in the KRAS signaling pathway, phosphorylated ERK, to assess the direct impact of the inhibitor on pathway activity.
Workflow:
Caption: General workflow for assessing pERK inhibition.
Detailed Methodologies:
-
Western Blotting:
-
Cells are treated with varying concentrations of MRTX1133 for a specified duration (e.g., 24 hours).[5]
-
Following treatment, cells are lysed, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated ERK (pERK) and total ERK.
-
A loading control, such as β-actin or Ran, is also probed to ensure equal protein loading.[5]
-
Secondary antibodies conjugated to a detectable marker are used for visualization, and band intensities are quantified to determine the ratio of pERK to total ERK.
-
-
AlphaLISA (Homogeneous Time-Resolved Fluorescence - HTRF):
-
This is a high-throughput, no-wash immunoassay.
-
Cells are cultured and treated in microplates. For 3D spheroid assays, cells are cultured in ultra-low attachment plates.[6]
-
Cells are lysed, and the lysate is incubated with acceptor beads conjugated to an antibody for total ERK and donor beads conjugated to an antibody for pERK.
-
In the presence of pERK, the beads are brought into proximity, and upon laser excitation of the donor beads, a singlet oxygen is generated, which triggers a chemiluminescent signal from the acceptor beads.
-
The signal is measured, and IC50 values are calculated.[6]
-
Signaling Pathway and Mechanism of Action
The primary mechanism of action of MRTX1133 is the direct, non-covalent inhibition of the KRAS G12D mutant protein. This targeted binding prevents the interaction of KRAS G12D with its downstream effectors, thereby abrogating the aberrant signaling cascade that drives cancer cell proliferation and survival.
KRAS Signaling Pathway and Inhibition by MRTX1133
Caption: The KRAS signaling pathway and the point of inhibition by MRTX1133.
The constitutively active KRAS G12D mutant bypasses the need for upstream signals from receptor tyrosine kinases (RTKs) to maintain its active, GTP-bound state. This leads to the continuous activation of downstream pro-proliferative and survival pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[4] MRTX1133 selectively binds to the KRAS G12D protein, locking it in an inactive conformation and preventing its interaction with downstream effectors like RAF and PI3K, thereby inhibiting the oncogenic signaling cascade.[1][8]
Prodrug Strategy for Enhanced Bioavailability
A significant challenge with MRTX1133 is its low oral bioavailability.[9] To address this, a prodrug approach has been developed, with "prodrug 9" being a lead candidate.[10][11]
Caption: Prodrug 9 strategy to improve oral delivery of MRTX1133.
Prodrug 9 is designed to mask a secondary amine group in MRTX1133 that is hypothesized to hinder gastrointestinal absorption.[9] This modification allows for improved systemic exposure and oral bioavailability.[10] Following absorption, the prodrug is converted in vivo to the active MRTX1133, enabling it to exert its inhibitory effect on KRAS G12D.[12] Studies in mice have shown that oral administration of prodrug 9 leads to higher and more sustained tumor concentrations of MRTX1133 compared to the oral administration of MRTX1133 itself.[12]
Conclusion
MRTX1133 ("inhibitor 9") is a potent and selective non-covalent inhibitor of KRAS G12D, demonstrating significant anti-proliferative and pro-apoptotic effects in cancer cell lines harboring this mutation. Its mechanism of action involves the direct suppression of the KRAS signaling pathway, as evidenced by the robust inhibition of ERK phosphorylation. While the parent compound shows limited oral bioavailability, the development of prodrug 9 presents a viable strategy to overcome this limitation. The data and protocols presented in this guide provide a solid foundation for further research and development of KRAS G12D targeted therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. ascopubs.org [ascopubs.org]
- 5. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. biorxiv.org [biorxiv.org]
- 8. MRTX1133 | KRAS G12D inhibitor | CAS 2621928-55-8 | antitumor activity | Buy MRTX-1133 from Supplier InvivoChem [invivochem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of Prodrug of MRTX1133 as an Oral Therapy for Cancers with KRASG12D Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of Prodrug of MRTX1133 as an Oral Therapy for Cancers with KRASG12D Mutation - PMC [pmc.ncbi.nlm.nih.gov]
Early-Stage In Vivo Efficacy of KRAS G12D Inhibitors: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early-stage in vivo efficacy of inhibitors targeting the KRAS G12D mutation, a critical oncogenic driver in various cancers, including pancreatic, colorectal, and lung cancers.[1][2][3][4] While specific public data for a compound designated solely as "inhibitor 9" is limited and appears to be primarily referenced in patent literature (WO2021108683A1, compound 20), this document synthesizes available preclinical data from several well-characterized KRAS G12D inhibitors to provide a representative understanding of their in vivo performance.[5] The information presented herein is intended to offer valuable insights for researchers and professionals involved in the development of novel cancer therapeutics.
Core Concepts and Mechanism of Action
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell growth, proliferation, and survival.[2][3] The G12D mutation, a substitution of glycine with aspartic acid at codon 12, locks KRAS in a perpetually active, GTP-bound state, leading to uncontrolled downstream signaling and tumorigenesis.[2][3] KRAS G12D inhibitors are designed to specifically target this mutant protein, blocking its interaction with downstream effectors and thereby inhibiting cancer cell proliferation.[3] These inhibitors can be non-covalent, binding to the protein through various interactions, or covalent, forming a permanent bond with a specific residue on the mutant protein.[2][6][7]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the canonical KRAS signaling pathway and a general workflow for assessing the in vivo efficacy of KRAS G12D inhibitors.
Caption: Simplified KRAS signaling pathway and the inhibitory action of a KRAS G12D inhibitor.
Caption: A general experimental workflow for evaluating the in vivo efficacy of KRAS G12D inhibitors.
In Vivo Efficacy Data
The following tables summarize publicly available in vivo efficacy data for several KRAS G12D inhibitors.
Table 1: Tumor Growth Inhibition in Xenograft Models
| Inhibitor | Animal Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (TGI) / Response | Reference |
| MRTX1133 | Immunocompetent Mice | Pancreatic (6419c5) | 3 doses over 36 hours | Reduced Ki-67 staining | [8] |
| HBW-012-E | GP2D Mice | Colon (KRAS G12D) | 10 mg/kg b.i.d. | 77% TGI | [1] |
| GP2D Mice | Colon (KRAS G12D) | 20 mg/kg b.i.d. | 82% TGI | [1] | |
| GP2D Mice | Colon (KRAS G12D) | 50 mg/kg b.i.d. | ~90% TGI | [1] | |
| PANC 04.03 Mice | Pancreatic (KRAS G12D) | 30 mg/kg b.i.d. | 92% TGI | [1] | |
| HRS-4642 | Xenograft Models | Pancreatic (AsPC-1), Colorectal (GP2d), Lung Adenocarcinoma (PDX) | Not specified | Significant tumor growth inhibition | [6] |
| Compound 3 | BALB/c Nude Mice | Pancreatic (Panc 04.03) | Not specified | Significant tumor growth inhibition | [9] |
| TH-Z827/TH-Z835 | Xenograft Tumor Mouse Models | Pancreatic (PDAC) | Not specified | In vivo inhibition of tumor growth | [10] |
Table 2: Pharmacokinetic Parameters
| Inhibitor | Species | Dose | Cmax (ng/mL) | Exposure (vs. MRTX-1133) | Reference |
| HBW-012-E | Mouse | 30 mg/kg (oral) | 500 | ~40-fold | [1] |
| Rat | 100 mg/kg (oral) | 1500 | ~40-fold | [1] | |
| Beagle Dog | 30 mg/kg (oral) | 200 | Not specified | [1] | |
| MRTX-1133 | Mouse | 30 mg/kg (oral) | 12 | - | [1] |
| Rat | 100 mg/kg (oral) | 9 | - | [1] | |
| Beagle Dog | 30 mg/kg (oral) | 72 | - | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are generalized protocols based on the reviewed literature.
In Vivo Tumor Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., BALB/c nude or NSG mice) are commonly used for xenograft studies involving human cancer cell lines.[9] For studies investigating the immune response, immunocompetent mouse models with syngeneic tumors harboring the Kras G12D mutation are employed.[8]
-
Cell Lines: A variety of human cancer cell lines with the KRAS G12D mutation are utilized, including pancreatic (e.g., AsPC-1, Panc 04.03), colorectal (e.g., GP2d), and lung cancer cell lines.[1][6][9]
-
Tumor Implantation: A suspension of cancer cells (typically 1 x 10^7 cells in 200 µl) is subcutaneously injected into the flank of the mice.[9]
-
Tumor Growth Monitoring: Tumor volume is periodically measured using calipers and calculated using the formula: (Length x Width²) / 2. Animal body weight is also monitored as an indicator of toxicity.
-
Treatment: Once tumors reach a predetermined size (e.g., 80-150 mm³), animals are randomized into treatment and control groups. The investigational inhibitor is administered via a specified route (e.g., oral gavage, intraperitoneal injection) and schedule (e.g., once or twice daily).[1] The control group typically receives the vehicle used to formulate the drug.
-
Efficacy Assessment: The primary endpoint is often tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups. Other endpoints may include tumor regression, survival, and analysis of biomarkers.[1]
Pharmacokinetic (PK) Studies
-
Animal Models: PK studies are conducted in various species, including mice, rats, and dogs, to assess the absorption, distribution, metabolism, and excretion (ADME) of the inhibitor.[1]
-
Dosing and Sampling: A single dose of the inhibitor is administered (e.g., orally or intravenously), and blood samples are collected at multiple time points.
-
Analysis: The concentration of the drug in the plasma is determined using analytical methods such as liquid chromatography-mass spectrometry (LC-MS).
-
Parameter Calculation: Key PK parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t1/2), are calculated to characterize the drug's profile.
Pharmacodynamic (PD) and Biomarker Analysis
-
Sample Collection: At the end of the efficacy study, tumors and other relevant tissues are collected.
-
Analysis: Tissues are analyzed for target engagement and downstream effects. This can include:
-
Western Blotting or Immunohistochemistry (IHC): To measure the levels of phosphorylated ERK (p-ERK) and other proteins in the KRAS signaling pathway to confirm target inhibition.
-
Ki-67 Staining: To assess cell proliferation.[8]
-
Flow Cytometry: To analyze the immune cell populations within the tumor microenvironment.[8]
-
Conclusion
The preclinical data for several KRAS G12D inhibitors demonstrate promising anti-tumor activity in various in vivo models. These compounds have been shown to effectively inhibit tumor growth and modulate downstream signaling pathways. The development of potent and selective KRAS G12D inhibitors with favorable pharmacokinetic properties remains an active area of research.[1][2] The methodologies outlined in this guide provide a framework for the continued evaluation of novel therapeutic agents targeting this critical oncogene. Further investigation into combination therapies and mechanisms of resistance will be crucial for translating these preclinical findings into effective clinical treatments for patients with KRAS G12D-mutant cancers.[6][11]
References
- 1. Hyperway’s KRAS G12D inhibitor demonstrates potent preclinical antitumor activity | BioWorld [bioworld.com]
- 2. jetir.org [jetir.org]
- 3. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]
- 4. Kras g12d inhibitors - Articles | BioWorld [bioworld.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Frontiers | Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation [frontiersin.org]
- 10. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combining immunotherapy with KRAS inhibitor eliminates advanced KRAS-mutant pancreatic cancer in preclinical models | MD Anderson Cancer Center [mdanderson.org]
The Role of the KRAS G12D Mutation in Pancreatic Cancer Pathogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, largely driven by a high prevalence of mutations in the KRAS oncogene. The KRAS G12D mutation, present in approximately 34-45% of PDAC cases, is the most common variant and is associated with aggressive disease and poor prognosis.[1][2][3] This technical guide provides an in-depth examination of the multifaceted role of the KRAS G12D mutation in the pathogenesis of pancreatic cancer. We will explore its impact on core signaling pathways, tumor initiation and progression, the tumor microenvironment, and metabolic reprogramming. Furthermore, this guide will detail relevant experimental methodologies and present key quantitative data to serve as a valuable resource for researchers and drug development professionals in the field.
Introduction: The KRAS G12D Mutation as a Central Driver in Pancreatic Cancer
The KRAS protein is a small GTPase that functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state.[4] This cycling is tightly regulated by guanine nucleotide exchange factors (GEFs) and GTPase-activating proteins (GAPs). The G12D mutation, a substitution of glycine with aspartic acid at codon 12, impairs the intrinsic GTPase activity of KRAS and renders it insensitive to GAPs.[4] This results in a constitutively active, GTP-bound state, leading to persistent downstream signaling that drives uncontrolled cell proliferation, survival, and tumorigenesis.[4][5]
KRAS mutations are considered the initiating event in the development of PDAC, being present in the earliest precursor lesions known as pancreatic intraepithelial neoplasia (PanIN).[1][6][7] Genetically engineered mouse models have demonstrated that expression of KRAS G12D in the pancreas is sufficient to induce the formation of PanINs, which can then progress to invasive adenocarcinoma with the acquisition of additional mutations in tumor suppressor genes such as CDKN2A, TP53, and SMAD4.[6][7][8]
Core Signaling Pathways Activated by KRAS G12D
The constitutive activation of KRAS G12D leads to the engagement of multiple downstream effector pathways critical for pancreatic cancer development and maintenance. The two most well-characterized pathways are the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.
The RAF-MEK-ERK (MAPK) Pathway
The MAPK pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival. Upon activation by GTP-bound KRAS, RAF kinases are recruited to the cell membrane, leading to the sequential phosphorylation and activation of MEK and then ERK. Activated ERK translocates to the nucleus to phosphorylate a multitude of transcription factors, ultimately leading to the expression of genes that promote cell cycle progression and proliferation.
The PI3K-AKT-mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K) pathway is another critical downstream effector of KRAS G12D, playing a central role in cell growth, survival, and metabolism. Activated KRAS recruits and activates PI3K at the plasma membrane. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger to recruit and activate AKT (also known as protein kinase B). Activated AKT, in turn, phosphorylates a wide range of substrates, including mTOR, to promote cell growth, inhibit apoptosis, and reprogram metabolism.
Role of KRAS G12D in the Tumor Microenvironment
Oncogenic KRAS G12D signaling in pancreatic cancer cells plays a pivotal role in shaping the tumor microenvironment (TME), creating a supportive niche for tumor growth and immune evasion.[1] This is achieved through the secretion of various cytokines and chemokines that recruit and modulate the function of stromal and immune cells.
Key features of the KRAS G12D-driven TME include:
-
Desmoplasia: A dense fibrotic stroma characterized by the accumulation of cancer-associated fibroblasts (CAFs) and extracellular matrix components. This creates a physical barrier to drug delivery and immune cell infiltration.
-
Immune Suppression: The recruitment of immunosuppressive immune cells such as myeloid-derived suppressor cells (MDSCs), tumor-associated macrophages (TAMs), and regulatory T cells (Tregs).[9] These cells inhibit the function of cytotoxic T lymphocytes (CTLs) that would otherwise attack the tumor cells.
-
Altered Cytokine Profile: KRAS G12D signaling promotes the secretion of pro-inflammatory and immunosuppressive cytokines, such as IL-6, GM-CSF, and TGF-β, which further contribute to the immunosuppressive TME.[10]
-
Reduced PD-L1 Expression: Interestingly, some studies have shown that KRAS G12D mutations are associated with lower expression of PD-L1 compared to other KRAS mutants, which may have implications for immunotherapy.[1]
Metabolic Reprogramming Driven by KRAS G12D
To sustain their rapid proliferation, pancreatic cancer cells undergo extensive metabolic reprogramming, a process largely orchestrated by oncogenic KRAS G12D.[11] This involves alterations in glucose, glutamine, and lipid metabolism to meet the increased demand for energy and biosynthetic precursors.
Glucose Metabolism
KRAS G12D promotes a shift towards aerobic glycolysis, also known as the Warburg effect. This is characterized by increased glucose uptake and conversion of pyruvate to lactate, even in the presence of oxygen.[12] This metabolic shift is thought to provide a rapid source of ATP and building blocks for the synthesis of nucleotides, lipids, and amino acids. KRAS G12D upregulates the expression of glucose transporters (e.g., GLUT1) and key glycolytic enzymes.[11][13] Furthermore, glucose intermediates are shunted into the pentose phosphate pathway (PPP) and the hexosamine biosynthesis pathway (HBP) to support nucleotide synthesis and protein glycosylation, respectively.[14]
Glutamine and Lipid Metabolism
Pancreatic cancer cells are also highly dependent on glutamine. KRAS G12D promotes increased glutamine uptake and its utilization in the TCA cycle (anaplerosis) and for the synthesis of nucleotides and non-essential amino acids. Additionally, oncogenic KRAS rewires lipid metabolism by increasing fatty acid uptake, oxidation, and de novo synthesis to support membrane biogenesis and signaling.[15]
Experimental Protocols
Generation of KRAS G12D Mouse Models
Genetically engineered mouse models (GEMMs) are invaluable tools for studying the role of KRAS G12D in pancreatic cancer initiation and progression. The most widely used model is the KPC mouse , which harbors a pancreas-specific, cre-recombinase-inducible allele of KrasG12D and a concomitant inactivating mutation in the Trp53 tumor suppressor gene.
Protocol Outline:
-
Breeding: Mice carrying a Pdx1-Cre or p48-Cre transgene (for pancreas-specific expression) are crossed with mice carrying a Lox-Stop-Lox (LSL)-KrasG12D allele and a floxed Trp53 allele.
-
Genotyping: Offspring are genotyped by PCR to identify mice with the desired combination of alleles.
-
Tumor Monitoring: Mice are monitored for tumor development by palpation or ultrasound imaging.
-
Histopathological Analysis: Upon sacrifice, pancreatic tissue is harvested, fixed in formalin, and embedded in paraffin for histological analysis (H&E staining, immunohistochemistry).
3D Organoid Cultures
Patient-derived organoids (PDOs) are three-dimensional culture systems that recapitulate the cellular heterogeneity and architecture of the original tumor. They are increasingly used for preclinical drug testing and studying the biology of KRAS G12D-mutant pancreatic cancer.
Protocol Outline:
-
Tissue Digestion: Freshly resected tumor tissue is mechanically and enzymatically digested to obtain single cells or small cell clusters.
-
Embedding: The cell suspension is embedded in a basement membrane extract (e.g., Matrigel).
-
Culture: The embedded cells are cultured in a specialized medium containing growth factors that support the growth of pancreatic organoids.
-
Passaging and Expansion: Organoids are passaged every 1-2 weeks by mechanical or enzymatic dissociation.
-
Characterization and Drug Screening: Expanded organoids can be used for molecular characterization, drug screening assays, and xenotransplantation.
Quantitative Data Summary
| Parameter | Finding | Reference |
| Prevalence of KRAS G12D in PDAC | 34-45% of all PDAC cases | [1][2][16] |
| Prognosis | Associated with worse overall survival compared to other KRAS mutations like G12R. | [3][4] |
| Response to MRTX1133 (preclinical) | Significant tumor growth reduction in xenograft mouse models in a dose-dependent manner. | [1][17] |
| Immune Infiltration (preclinical) | KRAS G12D tumors show a distinct immune profile with less infiltration of CD3+ T cells compared to KRAS G12R tumors. | [18] |
| Metabolic Shift (preclinical) | Upregulation of glucose transporters (e.g., GLUT1) and glycolytic enzymes. | [11][13] |
Therapeutic Targeting of KRAS G12D
For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the lack of a well-defined binding pocket. However, recent breakthroughs have led to the development of inhibitors that specifically target mutant KRAS.
Direct Inhibitors
-
MRTX1133: A potent and selective, non-covalent inhibitor of KRAS G12D. Preclinical studies have shown that MRTX1133 can effectively inhibit KRAS G12D signaling, leading to tumor regression in various pancreatic cancer models.[1][16][17] It works by binding to the switch-II pocket of the mutant protein.[1]
-
RMC-9805: A tri-complex inhibitor that covalently binds to KRAS G12D in its active, GTP-bound state. This compound has demonstrated anti-tumor activity in preclinical models of PDAC.[4]
Indirect Targeting Strategies
Given the challenges of directly inhibiting KRAS, several strategies are being explored to target its downstream effectors or upstream regulators. These include inhibitors of SHP2, SOS1, MEK, ERK, and PI3K. Combination therapies that target multiple nodes in the KRAS signaling network are also under active investigation.[4][15]
Immunotherapy
While immunotherapy has shown limited efficacy in PDAC as a monotherapy, there is a strong rationale for combining it with KRAS G12D inhibitors. Preclinical studies have shown that inhibition of KRAS G12D can remodel the tumor microenvironment, leading to increased infiltration of effector T cells and sensitization to immune checkpoint blockade.[9][17][19]
Conclusion
The KRAS G12D mutation is a central and indispensable driver of pancreatic cancer pathogenesis. Its constitutive activity orchestrates a cascade of events, including the activation of key oncogenic signaling pathways, the establishment of an immunosuppressive tumor microenvironment, and a profound reprogramming of cellular metabolism. The development of direct KRAS G12D inhibitors represents a significant milestone in the field and holds immense promise for the treatment of this devastating disease. Future research will likely focus on optimizing these inhibitors, developing effective combination therapies to overcome resistance, and identifying biomarkers to select patients who are most likely to benefit from these novel targeted agents. This comprehensive understanding of the multifaceted role of KRAS G12D is crucial for the continued advancement of therapeutic strategies for pancreatic cancer.
References
- 1. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. letswinpc.org [letswinpc.org]
- 3. news-medical.net [news-medical.net]
- 4. mdpi.com [mdpi.com]
- 5. pancreatic.org [pancreatic.org]
- 6. Roles for KRAS in Pancreatic Tumor Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting KRAS for the potential treatment of pancreatic ductal adenocarcinoma: Recent advancements provide hope (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. KRASG12D inhibition reprograms the tumor microenvironment of early and advanced pancreatic cancer to promote FAS-mediated killing by CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 11. Oncogenic KRAS triggers metabolic reprogramming in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. KRAS and NRF2 drive metabolic reprogramming in pancreatic cancer cells: the influence of oxidative and nitrosative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. KRAS mutation: The booster of pancreatic ductal adenocarcinoma transformation and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oncogenic Kras Maintains Pancreatic Tumors through Regulation of Anabolic Glucose Metabolism [cancer.fr]
- 15. aacrjournals.org [aacrjournals.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. MRTX1133 Targets Tumors with KRAS G12D Mutations - NCI [cancer.gov]
- 18. Abstract A032: KRAS mutations have distinct effects on the tumor immune microenvironment in pancreatic cancer | Cancer Immunology Research | American Association for Cancer Research [aacrjournals.org]
- 19. KRASG12D inhibition reprograms the microenvironment of early and advanced pancreatic cancer to promote FAS-mediated killing by CD8+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Downstream effectors of KRAS G12D signaling cascade
An In-depth Technical Guide to the Downstream Effectors of the KRAS G12D Signaling Cascade
For Researchers, Scientists, and Drug Development Professionals
The KRAS protein, a small GTPase, functions as a critical molecular switch in cellular signaling. In its active, GTP-bound state, it engages a multitude of downstream effector proteins to regulate processes such as cell proliferation, survival, and differentiation. The G12D mutation, a glycine-to-aspartate substitution at codon 12, impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active state. This aberrant signaling is a key driver in numerous cancers, including a high percentage of pancreatic, colorectal, and non-small cell lung cancers. Understanding the complex and interconnected network of downstream signaling pathways activated by KRAS G12D is paramount for the development of effective therapeutic strategies.
This guide provides a detailed overview of the core effector pathways, presents quantitative data on their activation, details common experimental protocols for their study, and visualizes these complex networks.
Core Signaling Pathways Downstream of KRAS G12D
Mutant KRAS G12D does not signal through a single linear pathway but rather activates a branching network of effectors. The primary and most well-characterized cascades include the RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT-mTOR pathway, and the RalGDS-Ral pathway. Emerging evidence also points to the significance of the TIAM1-RAC pathway. Different KRAS mutations can exhibit distinct signaling pathway preferences; the G12D mutant, for instance, has been shown to strongly activate the PI3K-AKT and RAF-MEK pathways[1].
RAF-MEK-ERK (MAPK) Signaling Pathway
The RAF-MEK-ERK cascade is a central signaling pathway that translates extracellular signals into cellular responses like proliferation and gene expression. Constitutive activation of this pathway is a hallmark of KRAS-driven cancers[2][3]. Upon activation by GTP-bound KRAS, RAF kinases (ARAF, BRAF, CRAF) are recruited to the cell membrane where they become activated and phosphorylate the dual-specificity kinases MEK1 and MEK2. MEK, in turn, phosphorylates and activates the extracellular signal-regulated kinases ERK1 and ERK2. Activated ERK translocates to the nucleus to phosphorylate a wide array of transcription factors, leading to changes in gene expression that promote cell growth and survival[4].
Caption: The RAF-MEK-ERK (MAPK) signaling cascade initiated by KRAS G12D.
PI3K-AKT-mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)-AKT-mTOR pathway is another critical axis downstream of KRAS, playing a central role in cell growth, survival, and metabolism[5]. Activated KRAS G12D directly binds to and activates the catalytic subunit of Class I PI3K (p110)[6]. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as AKT and PDK1, to the plasma membrane. This co-localization facilitates the phosphorylation and activation of AKT by PDK1 and mTORC2. Activated AKT then phosphorylates a multitude of substrates, including mTORC1, to promote protein synthesis, cell growth, and inhibit apoptosis[5][7]. Studies suggest that KRAS G12D preferentially activates this pathway compared to other KRAS mutants[1][3].
Caption: The PI3K-AKT-mTOR signaling cascade initiated by KRAS G12D.
RalGDS-Ral Signaling Pathway
The Ral Guanine Nucleotide Dissociation Stimulator (RalGDS) family of proteins are guanine nucleotide exchange factors (GEFs) for the RalA and RalB small GTPases. RalGDS is a direct effector of KRAS[8]. When activated by KRAS G12D, RalGDS promotes the exchange of GDP for GTP on Ral proteins, leading to their activation. Activated RalA and RalB regulate distinct downstream processes critical for tumorigenesis, including vesicle transport, endocytosis, and cytoskeletal dynamics, which contribute to tumor cell survival and invasion[9][10].
Caption: The RalGDS-Ral signaling cascade initiated by KRAS G12D.
TIAM1-RAC Signaling Pathway
T-lymphoma invasion and metastasis-inducing protein 1 (TIAM1) is a Rac-specific GEF that can function as a direct effector of Ras[11]. TIAM1 contains a Ras-binding domain and its association with GTP-bound Ras leads to the activation of the Rho-family GTPase, Rac. Activated Rac is a key regulator of the actin cytoskeleton, promoting the formation of lamellipodia and membrane ruffles, which are essential for cell motility and invasion[12][13]. This pathway links KRAS signaling directly to the machinery governing cell migration.
Caption: The TIAM1-RAC signaling cascade initiated by KRAS G12D.
Quantitative Data on KRAS G12D Effector Engagement
Quantifying the interactions between KRAS G12D and its effectors, as well as the resulting pathway activation, is crucial for understanding its oncogenic potential and for developing targeted inhibitors. The following tables summarize key quantitative findings from the literature.
Table 1: Binding Affinities of Small Molecule Inhibitors to KRAS G12D
| Compound | Target State | Binding Affinity (KD or IC50) | Cell Line/System | Reference |
| Compound 11 | KRASG12D-GTP | KD = ~0.4–0.7 μM | Microscale Thermophoresis (MST) | [14][15] |
| TH-Z827 | KRASG12D-GDP & GTP | Similar affinities for both states | Isothermal Titration Calorimetry (ITC) | [16] |
| TH-Z835 | KRASG12D | Not Specified | Pancreatic Cancer Xenograft | [16] |
| TH-Z827 | KRASG12D | IC50 = 4.4 μM | PANC-1 (Pancreatic Cancer) | [16] |
| TH-Z827 | KRASG12D | IC50 = 4.7 μM | Panc 04.03 (Pancreatic Cancer) | [16] |
Table 2: Relative Downstream Protein Activation in KRAS G12D Models
| Protein | Change in Phosphorylation/Activity | Cell/Tissue Model | Comparison | Reference |
| STAT5, ERK, S6 | Abnormal phosphorylation levels | Primary hematopoietic stem/progenitor cells | KRASG12D vs. Wild-Type | [8] |
| ERK, S6 | Paradoxical attenuation of phosphorylation | Primary hematopoietic stem/progenitor cells | KRASG12D vs. Wild-Type (in response to SCF) | [8] |
| c-Myc | Increased protein and mRNA expression | KrasG12D-LOH PDAC cells | KrasG12D-LOH vs. KrasG12D | [17] |
| HIF-2α | Increased expression under normoxia | KrasG12D-LOH PDAC cells | KrasG12D-LOH vs. KrasG12D | [17] |
Detailed Methodologies for Key Experiments
Reproducible and rigorous experimental design is the foundation of signaling pathway research. Below are detailed protocols for common techniques used to investigate the KRAS G12D cascade.
Co-Immunoprecipitation (Co-IP) for Protein-Protein Interaction
This protocol is used to determine if two proteins (e.g., KRAS G12D and a putative effector like RAF1) physically interact within the cell.
Caption: Workflow for a Co-Immunoprecipitation (Co-IP) experiment.
Protocol:
-
Cell Lysis:
-
Culture cells (e.g., HEK293T) transfected with a plasmid encoding FLAG-tagged KRAS G12D.
-
Wash the cell monolayer with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., 1% Triton X-100, 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, supplemented with protease and phosphatase inhibitors).
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube[18].
-
-
Antibody Incubation:
-
Determine the protein concentration of the lysate using a BCA assay.
-
To 500-1000 µg of protein lysate, add the primary antibody against the tag (e.g., anti-FLAG antibody).
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
-
Immunocomplex Capture:
-
Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture.
-
Incubate for 1-2 hours at 4°C with gentle rotation to capture the antibody-protein complexes[19].
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with 1 ml of ice-cold wash buffer (lysis buffer with lower detergent concentration).
-
-
Elution:
-
Elute the bound proteins by resuspending the beads in 2X Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer to a PVDF membrane and perform a Western blot using an antibody specific to the suspected interacting protein (e.g., anti-RAF1).
-
In Vitro Kinase Assay for MEK/ERK Activation
This assay measures the ability of an upstream kinase (like MEK) to phosphorylate its substrate (like ERK) in a cell-free system. It is often used to assess the efficacy of inhibitors.
Protocol (using ADP-Glo™ Kinase Assay as a model):
-
Reagent Preparation:
-
Prepare Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT).
-
Dilute the active MEK1 enzyme, inactive ERK2 substrate, and ATP to desired concentrations in the Kinase Buffer[5].
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µl of the test compound (inhibitor) or DMSO vehicle control.
-
Add 2 µl of active MEK1 enzyme.
-
Add 2 µl of the ERK2 substrate/ATP mixture to initiate the reaction.
-
Incubate at room temperature for 60 minutes[5].
-
-
Signal Detection:
-
Add 5 µl of ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µl of Kinase Detection Reagent to convert the ADP generated into ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Phosphoproteomics Sample Preparation
This workflow is designed to enrich for phosphorylated peptides from a complex protein lysate, allowing for their identification and quantification by mass spectrometry.
Caption: A typical workflow for phosphoproteomics sample preparation.
Protocol:
-
Lysis and Digestion:
-
Harvest cells and lyse immediately in ice-cold lysis buffer (e.g., 8M urea in 50mM TEAB) supplemented with a cocktail of phosphatase and protease inhibitors to preserve phosphorylation states[20].
-
Quantify protein concentration.
-
Reduce protein disulfide bonds with dithiothreitol (DTT) at 60°C.
-
Alkylate free cysteine residues with iodoacetamide (IAA) in the dark at room temperature[21].
-
Dilute the urea concentration to <2M with buffer.
-
Digest proteins into peptides overnight at 37°C using a sequence-grade protease like Trypsin[20][22].
-
Stop the digestion by adding an acid like trifluoroacetic acid (TFA).
-
-
Phosphopeptide Enrichment (TiO₂ method):
-
Acidify the peptide solution to pH ≤ 2.5.
-
Load the sample onto a titanium dioxide (TiO₂) chromatography column or tip. The acidic phosphate groups on phosphopeptides will bind to the TiO₂ resin[22].
-
Wash the resin with a high-organic, acidic wash buffer to remove non-phosphorylated peptides.
-
Elute the bound phosphopeptides using a basic elution buffer (e.g., containing ammonia or ammonium hydroxide).
-
-
Sample Cleanup and Analysis:
-
Desalt and concentrate the eluted phosphopeptides using a C18 StageTip.
-
Analyze the sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the phosphopeptides.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Interaction of Rac Exchange Factors Tiam1 and Ras-GRF1 with a Scaffold for the p38 Mitogen-Activated Protein Kinase Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of ERK Activity: Anti-phospho-ERK Antibodies and In Vitro Phosphorylation | Springer Nature Experiments [experiments.springernature.com]
- 5. promega.com [promega.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. In vitro kinase assay [protocols.io]
- 8. K-RasG12D expression induces hyperproliferation and aberrant signaling in primary hematopoietic stem/progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ral signaling pathway in health and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Tiam1 mediates Ras activation of Rac by a PI(3)K-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regulation of Tiam1-Rac signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Matrix-dependent Tiam1/Rac Signaling in Epithelial Cells Promotes Either Cell–Cell Adhesion or Cell Migration and Is Regulated by Phosphatidylinositol 3-Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of High-Affinity Noncovalent Allosteric KRAS Inhibitors That Disrupt Effector Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. protocols.io [protocols.io]
- 19. youtube.com [youtube.com]
- 20. Sample Preparation for Phosphoproteomics: Best Practices and Tips - Creative Proteomics [creative-proteomics.com]
- 21. Phosphoproteomics Sample Preparation Impacts Biological Interpretation of Phosphorylation Signaling Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Phosphoproteomics Workflow Explained: From Sample to Data - Creative Proteomics [creative-proteomics.com]
Non-Covalent Inhibition of KRAS G12D: A Preclinical Data Compendium
For Researchers, Scientists, and Drug Development Professionals
The KRAS oncogene, particularly the G12D mutation, has long been considered an intractable target in cancer therapy. However, the advent of non-covalent inhibitors is shifting this paradigm. This technical guide provides a comprehensive overview of the preclinical data for emerging non-covalent KRAS G12D inhibitors, with a focus on quantitative data, experimental methodologies, and the underlying biological pathways.
Quantitative Preclinical Data of Non-Covalent KRAS G12D Inhibitors
The following tables summarize the key in vitro and in vivo preclinical data for prominent non-covalent KRAS G12D inhibitors.
Table 1: Biochemical and Cellular Potency of MRTX1133
| Parameter | Value | Assay Type | Cell Line / System | Source |
| Binding Affinity (KD) | ~0.2 pM | Surface Plasmon Resonance (SPR) | GDP-loaded KRAS G12D | [1][2] |
| ~700-fold selectivity vs. KRAS WT | Surface Plasmon Resonance (SPR) | Recombinant Protein | [1][2] | |
| Biochemical IC50 | <2 nM | HTRF Competition Assay | Recombinant KRAS G12D | [1][2] |
| 0.14 nM | TR-FRET Nucleotide Exchange | Recombinant KRAS G12D | [3][4][5] | |
| 9 nM | HTRF Effector Interaction Assay | Active KRAS G12D | [2] | |
| Cellular pERK IC50 | ~5 nM (median) | Western Blot / ELISA | KRAS G12D-mutant cell lines | [1][2] |
| 2 nM | Not Specified | AGS cell line | [6] | |
| Cell Viability IC50 | ~5 nM (median) | CellTiter-Glo | KRAS G12D-mutant cell lines | [1] |
| 6 nM | 2D Viability Assay | AGS cell line | [6] | |
| Selectivity | >1000-fold vs. KRAS WT | Cellular pERK Inhibition | KRAS G12D vs. KRAS WT cell lines | [1][2][7] |
Table 2: In Vivo Efficacy of MRTX1133 in Xenograft Models
| Tumor Model | Dosing | Outcome | Source |
| Pancreatic Ductal Adenocarcinoma (PDAC) PDX models (8 of 11) | Not Specified | Marked tumor regression (≥30%) | [1][2] |
| HPAC cell line xenograft | 30 mg/kg BID (IP) | 85% regression rate | [8] |
| Panc 04.03 xenograft | 10 mg/kg BID (IP) | -62% tumor regression | [6] |
| Panc 04.03 xenograft | 30 mg/kg BID (IP) | -73% tumor regression | [6] |
Table 3: Preclinical Data for Other Notable Non-Covalent KRAS G12D Inhibitors
| Inhibitor | Parameter | Value | Assay Type | Source |
| HRS-4642 | Binding Affinity (KD) | 21-fold lower than KRAS G12C | Surface Plasmon Resonance | [9] |
| Binding Affinity (KD) | 17-fold lower than KRAS WT | Surface Plasmon Resonance | [9] | |
| Cellular IC50 | 2.329–822.2 nM | Not Specified | [10] | |
| BI-2865 | Binding | Binds to GDP-associated WT and mutant KRAS | Not Specified | [10] |
| ERAS-5024 | Cellular pERK IC50 | Single-digit nanomolar | pERK Assay | [11] |
| Cellular Proliferation IC50 | Single-digit nanomolar | 3D Cell-Titer Glo | [11] | |
| Compound 3 (from virtual screen) | In Vivo Efficacy | Significant tumor growth inhibition | Panc 04.03 xenograft | [12] |
| Paluratide | Binding Affinity (Kd) | 0.043 nM | Not Specified | [13] |
| SOS1 Interaction IC50 | < 2.2 nM | Not Specified | [13] |
Key Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are outlines of key experimental protocols used in the characterization of non-covalent KRAS G12D inhibitors.
Biochemical Assays
-
Surface Plasmon Resonance (SPR) for Binding Affinity:
-
Immobilize recombinant KRAS G12D protein on a sensor chip.
-
Flow a series of concentrations of the inhibitor over the chip.
-
Measure the change in the refractive index at the surface as the inhibitor binds and dissociates.
-
Fit the resulting sensorgrams to a binding model to determine the association (kon) and dissociation (koff) rates, and calculate the equilibrium dissociation constant (KD).
-
-
Time-Resolved Fluorescence Energy Transfer (TR-FRET) for Nucleotide Exchange:
-
Incubate recombinant KRAS G12D protein with a fluorescently labeled GDP analog (e.g., Bodipy-FL-GDP).
-
Add the inhibitor at various concentrations.
-
Initiate the nucleotide exchange reaction by adding a high concentration of GTP.
-
Measure the TR-FRET signal over time. Inhibition of nucleotide exchange results in a sustained high FRET signal.
-
-
Homogeneous Time Resolved Fluorescence (HTRF) Competition Assay:
-
A biotinylated KRAS G12D protein is bound to a streptavidin-conjugated donor fluorophore (e.g., europium cryptate).
-
A tracer ligand that binds to the same site as the inhibitor is labeled with an acceptor fluorophore (e.g., XL665).
-
In the absence of an inhibitor, binding of the tracer to KRAS G12D brings the donor and acceptor into proximity, generating a FRET signal.
-
The inhibitor competes with the tracer for binding, leading to a decrease in the FRET signal.
-
IC50 values are determined from the concentration-dependent decrease in the HTRF signal.
-
Cell-Based Assays
-
Cellular Phospho-ERK (pERK) Inhibition Assay:
-
Seed KRAS G12D mutant cancer cells in microplates and allow them to adhere.
-
Treat the cells with a range of inhibitor concentrations for a specified period.
-
Lyse the cells and quantify the levels of phosphorylated ERK1/2 and total ERK1/2 using an ELISA-based method or Western blotting.
-
Normalize the pERK signal to the total ERK signal.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.[1][14]
-
-
Cell Viability/Proliferation Assay (e.g., CellTiter-Glo®):
-
Plate KRAS G12D mutant cells in 96- or 384-well plates.
-
Expose the cells to a serial dilution of the inhibitor for a prolonged period (e.g., 72 hours).
-
Add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value, representing the concentration of inhibitor that reduces cell viability by 50%.[1]
-
In Vivo Xenograft Studies
-
Implant human cancer cells (either cell lines or patient-derived xenografts) harboring the KRAS G12D mutation subcutaneously into immunocompromised mice.
-
Allow tumors to grow to a palpable size.
-
Randomize mice into vehicle control and treatment groups.
-
Administer the inhibitor at specified doses and schedules (e.g., intraperitoneally twice daily).
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker assessment).[6][8][12]
Visualizing Mechanisms and Workflows
KRAS Signaling Pathway and Inhibition
The following diagram illustrates the canonical KRAS signaling pathway and the point of intervention for non-covalent KRAS G12D inhibitors. These inhibitors typically bind to the switch-II pocket of the KRAS protein, locking it in an inactive state and preventing its interaction with downstream effectors like RAF.[15]
Caption: KRAS G12D signaling and non-covalent inhibition.
Experimental Workflow for Inhibitor Characterization
The logical flow of experiments to characterize a novel non-covalent KRAS G12D inhibitor typically progresses from biochemical assays to cellular and finally to in vivo models.
References
- 1. Anti-tumor efficacy of a potent and selective non-covalent KRASG12D inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mirati Therapeutics Reports Investigational Adagrasib (MRTX849) Preliminary Data Demonstrating Tolerability and Durable Anti-Tumor Activity as well as Initial MRTX1133 Preclinical Data - BioSpace [biospace.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Structure-Based Design and Synthesis of Potent and Selective KRAS G12D Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation [frontiersin.org]
- 13. Paluratide - Wikipedia [en.wikipedia.org]
- 14. reactionbiology.com [reactionbiology.com]
- 15. jetir.org [jetir.org]
The Druggable Landscape of an Oncogenic Driver: An In-depth Technical Guide to Allosteric Pockets in KRAS G12D for Inhibitor Binding
For Researchers, Scientists, and Drug Development Professionals
The KRAS oncogene, particularly the G12D mutation, has long been considered an intractable target in cancer therapy. Driving a significant portion of pancreatic, colorectal, and lung cancers, the KRAS G12D protein's smooth surface and high affinity for GTP have historically thwarted conventional drug discovery efforts. However, a paradigm shift is underway with the discovery and characterization of allosteric pockets on the protein surface. These cryptic sites, often transient and induced by inhibitor binding, offer new hope for the development of potent and selective therapeutics. This technical guide provides a comprehensive overview of the known allosteric pockets in KRAS G12D, the inhibitors that target them, the experimental methodologies used for their discovery and characterization, and the downstream signaling implications.
The KRAS G12D Signaling Axis: A Persistent Driver of Oncogenesis
The KRAS protein is a small GTPase that functions as a molecular switch in cellular signaling. In its active, GTP-bound state, it engages with a multitude of downstream effector proteins, including RAF, PI3K, and RAL-GDS, to propagate signals that control cell proliferation, survival, and differentiation.[1] The G12D mutation, a substitution of glycine with aspartic acid at codon 12, impairs the intrinsic and GAP-mediated GTP hydrolysis, locking KRAS in a constitutively active state and driving uncontrolled tumor growth.[2][3]
Figure 1: Simplified KRAS G12D Signaling Pathway.
Key Allosteric Pockets in KRAS G12D
The relentless search for KRAS G12D inhibitors has led to the identification of several allosteric pockets that can be exploited for therapeutic intervention. These pockets are typically not apparent in the protein's unbound state and are often located in regions crucial for conformational changes and protein-protein interactions.
The Switch I/II Pocket
The Switch I/II pocket is a well-characterized allosteric site located in a dynamic region that undergoes significant conformational changes upon GTP binding and effector protein engagement.[4][5] This pocket is a prime target for inhibitors that can stabilize KRAS in an inactive state or prevent its interaction with downstream effectors.
-
MRTX1133 : A potent, selective, and non-covalent inhibitor of KRAS G12D that binds to the Switch II pocket.[5][6] It exhibits a remarkable picomolar affinity for KRAS G12D and has demonstrated significant anti-tumor activity in preclinical models.[6][7] MRTX1133 has been shown to inhibit both the inactive (GDP-bound) and active (GTP-bound) states of KRAS G12D.[5][8]
-
KRB-456 : This small molecule binds to a dynamic allosteric pocket within the Switch I/II region of KRAS G12D.[4] It has been shown to suppress the cellular levels of GTP-bound KRAS and inhibit the binding of KRAS to RAF1.[4]
The P110 Site
Computational analyses of the KRAS G12D protein structure led to the identification of a novel allosteric binding site adjacent to proline-110, termed the P110 site.[9][10] This site is located in the allosteric lobe of the protein, distinct from the active site.[9]
-
KAL-21404358 : This compound was discovered through a combination of computational and biochemical approaches and was confirmed to bind to the P110 site of KRAS G12D.[9][10] It has been shown to impair the interaction of KRAS G12D with B-Raf and disrupt downstream signaling pathways.[9][10]
Other Potential Allosteric Sites
Research continues to uncover additional druggable pockets on the surface of KRAS.[11][12] Deep mutational scanning and computational modeling have identified several other potential allosteric sites that could be targeted for inhibitor development.[12][13] These efforts are expanding the map of the druggable surface of KRAS and opening new avenues for therapeutic intervention.
Quantitative Data on Inhibitor Binding and Activity
The development of KRAS G12D inhibitors relies on the precise quantification of their binding affinity and inhibitory activity. The following tables summarize key quantitative data for some of the prominent allosteric inhibitors.
| Inhibitor | Target Pocket | Binding Affinity (KD) to KRAS G12D | Cell-based Potency (IC50) | Reference(s) |
| MRTX1133 | Switch II | Picomolar | 0.14 nM (in KRAS G12D cells) | [5][14] |
| KRB-456 | Switch I/II | 247 nM | Not Reported in Search Results | [4] |
| KAL-21404358 | P110 Site | Moderate (exact value not specified in abstracts) | Disrupts K-Ras-B-Raf interaction at high concentrations | [9][10] |
Table 1: Binding Affinities and Potencies of Allosteric KRAS G12D Inhibitors.
| Inhibitor | Selectivity for KRAS G12D vs. WT | Selectivity for KRAS G12D vs. Other Mutants | Reference(s) |
| MRTX1133 | >1000-fold | High selectivity | [15] |
| KRB-456 | ~2-fold higher affinity for G12D vs. WT | Binds to G12V and G12C with varying affinities | [4] |
| KAL-21404358 | Binds to G12D, weak or no binding to WT in GDP state | Not specified in abstracts | [16] |
Table 2: Selectivity Profiles of Allosteric KRAS G12D Inhibitors.
Experimental Protocols for Characterizing Allosteric Inhibitors
A suite of biophysical and biochemical assays is employed to discover, characterize, and validate allosteric inhibitors of KRAS G12D.
Figure 2: Experimental Workflow for Inhibitor Characterization.
Biophysical Assays for Binding Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : 2D 1H-15N HSQC NMR is a powerful technique to map the binding site of a small molecule on the protein.[4][9] Chemical shift perturbations of specific amino acid residues upon ligand binding reveal the location of the interaction.
-
Protocol Outline :
-
Express and purify 15N-labeled KRAS G12D protein.
-
Acquire a 2D 1H-15N HSQC spectrum of the protein alone.
-
Titrate increasing concentrations of the inhibitor into the protein sample.
-
Acquire HSQC spectra at each titration point.
-
Analyze the chemical shift changes to identify the residues involved in binding.
-
-
-
Isothermal Titration Calorimetry (ITC) : ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the dissociation constant (KD), enthalpy (ΔH), and stoichiometry (n).[4]
-
Protocol Outline :
-
Load a solution of purified KRAS G12D into the sample cell of the calorimeter.
-
Load a concentrated solution of the inhibitor into the injection syringe.
-
Perform a series of small injections of the inhibitor into the protein solution.
-
Measure the heat change after each injection.
-
Fit the resulting data to a binding model to determine the thermodynamic parameters.
-
-
-
Microscale Thermophoresis (MST) : MST measures the movement of molecules in a microscopic temperature gradient, which is sensitive to changes in size, charge, and hydration shell upon ligand binding.[9][10] It is a rapid and low-sample-consumption method to determine binding affinities.
-
Protocol Outline :
-
Label the purified KRAS G12D protein with a fluorescent dye.
-
Prepare a serial dilution of the inhibitor.
-
Mix the labeled protein with each inhibitor concentration.
-
Load the samples into capillaries and measure the thermophoretic movement using an MST instrument.
-
Plot the change in thermophoresis against the ligand concentration and fit the data to determine the KD.
-
-
Biochemical and Cell-Based Assays for Functional Characterization
-
GST-RBD Pulldown Assay : This assay assesses the ability of an inhibitor to disrupt the interaction between KRAS and its effector, RAF1.[4] The RAS-binding domain (RBD) of RAF1 is expressed as a GST-fusion protein and used to pull down active KRAS.
-
Protocol Outline :
-
Incubate purified active (GTP-loaded) KRAS G12D with the inhibitor.
-
Add GST-RBD immobilized on glutathione-sepharose beads.
-
After incubation, wash the beads to remove unbound proteins.
-
Elute the bound proteins and analyze the amount of KRAS G12D by Western blotting.
-
-
-
AlphaScreen Assay : This is a bead-based proximity assay used to quantify protein-protein interactions in a high-throughput format.[4] It can be adapted to measure the inhibition of the KRAS-RAF interaction.
-
Protocol Outline :
-
Biotinylated KRAS G12D is bound to streptavidin-coated donor beads.
-
GST-tagged RAF-RBD is bound to anti-GST-coated acceptor beads.
-
In the presence of an interaction, the beads are brought into close proximity, generating a chemiluminescent signal.
-
The inhibitor's ability to reduce this signal is measured.
-
-
-
Cellular Signaling Assays (Western Blotting) : To confirm that an inhibitor blocks KRAS-driven signaling in a cellular context, the phosphorylation status of downstream effectors like MEK, ERK, and AKT is assessed by Western blotting.[4]
-
Protocol Outline :
-
Treat cancer cell lines harboring the KRAS G12D mutation with the inhibitor at various concentrations.
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with antibodies specific for the phosphorylated and total forms of MEK, ERK, and AKT.
-
Quantify the changes in phosphorylation levels.
-
-
Logical Relationships in Allosteric Inhibition
The discovery and development of allosteric inhibitors for KRAS G12D follow a logical progression from identifying a druggable pocket to demonstrating preclinical efficacy.
Figure 3: Logical Flow of Allosteric Inhibitor Development.
Conclusion and Future Directions
The discovery of allosteric pockets in KRAS G12D has opened a new and exciting frontier in the development of targeted cancer therapies. The success of inhibitors like MRTX1133 in preclinical studies provides strong validation for this approach. Future efforts will likely focus on:
-
Discovery of Novel Pockets : Continued exploration of the KRAS surface using advanced computational and experimental techniques to identify new allosteric sites.
-
Development of More Potent and Selective Inhibitors : Structure-based drug design and medicinal chemistry efforts to optimize the affinity, selectivity, and pharmacokinetic properties of existing and novel inhibitor scaffolds.
-
Overcoming Resistance : Understanding and anticipating potential mechanisms of resistance to allosteric inhibitors to develop combination therapies and next-generation inhibitors.
The journey to effectively drug KRAS G12D is far from over, but the strategic targeting of allosteric pockets has illuminated a clear path forward, offering the potential to finally conquer this long-standing oncogenic adversary.
References
- 1. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activated KrasG12D is associated with invasion and metastasis of pancreatic cancer cells through inhibition of E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of KRB-456, a KRAS G12D Switch-I/II Allosteric Pocket Binder That Inhibits the Growth of Pancreatic Cancer Patient-derived Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Switch II Pocket Inhibitor Allosterically Freezes KRASG12D Nucleotide-binding Site and Arrests the GTPase Cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. KRAS inhibitors: going noncovalent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. K-RasG12D has an allosteric small molecule binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 10. K-RasG12D Has a Potential Allosteric Small Molecule Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. The energetic and allosteric landscape for KRAS inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Discovery of High-Affinity Noncovalent Allosteric KRAS Inhibitors That Disrupt Effector Binding - PMC [pmc.ncbi.nlm.nih.gov]
Initial Toxicity Profile of KRAS G12D Inhibitor 9 (Prodrug of MRTX1133): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein, particularly with the G12D mutation, is a critical and historically challenging target in oncology. A significant advancement in this area is the development of MRTX1133, a potent and selective non-covalent inhibitor of KRAS G12D. However, its clinical development as an oral therapeutic has been hampered by poor pharmacokinetic properties. To address this, "prodrug 9" was developed to enhance the oral bioavailability of MRTX1133. This technical guide provides a comprehensive overview of the initial, publicly available toxicity profile of this promising KRAS G12D inhibitor prodrug. The information presented herein is synthesized from preclinical studies and is intended to inform further research and development efforts in the field of targeted cancer therapy.
Introduction to KRAS G12D and the Therapeutic Rationale for Inhibitor 9
The KRAS protein is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival. The G12D mutation, a substitution of glycine with aspartic acid at codon 12, results in a constitutively active state of the KRAS protein, leading to uncontrolled cell growth and tumorigenesis. This mutation is highly prevalent in several difficult-to-treat cancers, including pancreatic, colorectal, and non-small cell lung cancers.
MRTX1133 was identified as a potent inhibitor of KRAS G12D, demonstrating significant anti-tumor efficacy in preclinical models when administered intraperitoneally. However, its low oral bioavailability presents a major obstacle for clinical application. "Inhibitor 9," a prodrug of MRTX1133, was designed to overcome this limitation by masking a secondary amine group believed to be responsible for poor gastrointestinal absorption. This modification is intended to improve the pharmacokinetic profile while maintaining the potent anti-cancer activity of the parent compound.
Preclinical Toxicity Profile
The initial toxicity assessment of inhibitor 9 and its parent compound, MRTX1133, has been primarily conducted in murine models. The available data suggests a favorable toxicity profile for the prodrug compared to the parent compound, particularly concerning dose-limiting toxicities at higher concentrations.
Single-Dose and Dose-Escalation Studies
Preclinical studies in mice have indicated that the parent compound, MRTX1133, exhibits a dose-limiting, Cmax-driven toxicity.
Table 1: Single-Dose Toxicity of MRTX1133 in Mice
| Compound | Dose (mg/kg, oral) | Observation | Reference |
| MRTX1133 | 300 | Intolerable, likely due to Cmax-driven toxicity | [1] |
In contrast, prodrug 9 was well-tolerated at doses that were intolerable for the parent drug, demonstrating a significant improvement in the safety profile.
Repeat-Dose Toxicity Studies
While specific repeat-dose toxicology studies for prodrug 9 are not extensively detailed in the public literature, studies on the parent compound MRTX1133 provide some insights. In a xenograft mouse model, MRTX1133 administered intraperitoneally at 30 mg/kg twice daily for 28 days showed no significant difference in the weight of the mice compared to the vehicle control group, indicating a lack of overt toxicity at this dose and route of administration[2].
Table 2: Observations from a 28-Day in vivo Efficacy Study with MRTX1133
| Compound | Dose and Route | Duration | Key Observation | Reference |
| MRTX1133 | 30 mg/kg, i.p., BID | 28 days | No significant difference in mouse body weight | [2] |
The butyric acid promoiety of inhibitor 9 is a common short-chain fatty acid with no known in vivo safety concerns, further supporting the anticipated favorable safety profile of the prodrug[1].
Pharmacokinetic Profile
The primary rationale for the development of inhibitor 9 was to improve the pharmacokinetic properties of MRTX1133. Preclinical data demonstrate a significant enhancement in bioavailability with the prodrug.
Table 3: Comparative Pharmacokinetics of MRTX1133 and Prodrug 9 in Mice
| Compound | Dose (mg/kg, oral) | Bioavailability (F%) | Key Finding | Reference |
| MRTX1133 | 30 | 0.5% | Very low oral bioavailability | [1] |
| Prodrug 9 | 10 (molar equivalent) | 7.9% | 6.2-fold increase in bioavailability | [1] |
| Prodrug 9 | 100 (molar equivalent) | 5.9% | Sustained bioavailability at higher doses | [1] |
The improved bioavailability of MRTX1133 when delivered as prodrug 9 allows for oral administration and the potential to achieve therapeutic concentrations with a better safety margin.
Experimental Methodologies
Detailed experimental protocols for the toxicity studies of inhibitor 9 are not publicly available. However, based on standard practices in preclinical toxicology, the following methodologies are likely to have been employed.
In Vivo Toxicity Studies (General Protocol)
-
Animal Model: Typically, rodent models such as mice (e.g., CD-1 or BALB/c) are used for initial toxicity screening.
-
Dose Administration: For oral toxicity studies, the compound is administered via oral gavage. For intraperitoneal administration, the compound is injected into the peritoneal cavity.
-
Single-Dose Toxicity: Animals are administered a single dose of the test compound at various dose levels. They are then observed for a period (e.g., 14 days) for signs of toxicity, including changes in behavior, weight loss, and mortality. A maximum tolerated dose (MTD) is often determined.
-
Repeat-Dose Toxicity: Animals are administered the test compound daily for a specified period (e.g., 14 or 28 days). Observations include daily clinical signs, weekly body weight and food consumption measurements. At the end of the study, blood samples are collected for hematology and clinical chemistry analysis, and a full necropsy is performed with organ weights recorded. Histopathological examination of major organs is conducted to identify any treatment-related changes.
Diagram 1: General Workflow for a Preclinical Repeat-Dose Toxicity Study
References
Methodological & Application
Application Notes and Protocols for In Vitro Cell-Based Assays of KRAS G12D Inhibitor 9
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein that, when mutated, is a key driver in numerous cancers, including pancreatic, colorectal, and non-small cell lung cancer. The G12D mutation is one of the most prevalent oncogenic KRAS mutations, leading to constitutive activation of downstream pro-survival and proliferative signaling pathways. KRAS G12D Inhibitor 9 is a novel small molecule designed to specifically target this mutant protein, offering a promising therapeutic strategy.[1] These application notes provide detailed protocols for in vitro cell-based assays to characterize the efficacy and mechanism of action of this compound.
Key In Vitro Assays
A series of in vitro assays are essential to evaluate the preclinical efficacy of this compound. These include:
-
Cell Viability and Proliferation Assays: To determine the inhibitor's effect on the growth and survival of cancer cells harboring the KRAS G12D mutation.[2][3]
-
Apoptosis Assays: To assess whether the inhibitor induces programmed cell death in target cells.[4][5][6]
-
Signaling Pathway Analysis (Western Blotting): To confirm the inhibitor's mechanism of action by measuring the modulation of downstream effector proteins in the KRAS signaling cascade.[7][8][9][10][11]
Data Presentation
The following tables provide a structured format for summarizing quantitative data obtained from the described assays.
Table 1: Cell Viability (IC50) Data for this compound
| Cell Line | KRAS Status | IC50 (nM) after 72h Treatment |
| AsPC-1 | G12D Homozygous | Data to be filled |
| SW48 | G12D Heterozygous | Data to be filled |
| NCI-H1975 | Wild-Type | Data to be filled |
| LIM1215 | G12D | Data to be filled |
Table 2: Apoptosis Induction by this compound
| Cell Line | Treatment Concentration (nM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| AsPC-1 | 0 (Vehicle) | Data to be filled | Data to be filled |
| IC50 | Data to be filled | Data to be filled | |
| 2x IC50 | Data to be filled | Data to be filled | |
| NCI-H1975 | 0 (Vehicle) | Data to be filled | Data to be filled |
| 2x AsPC-1 IC50 | Data to be filled | Data to be filled |
Table 3: Downstream Signaling Pathway Modulation by this compound
| Cell Line | Treatment | p-ERK / Total ERK Ratio | p-AKT / Total AKT Ratio |
| AsPC-1 | Vehicle | Data to be filled | Data to be filled |
| Inhibitor 9 (IC50) | Data to be filled | Data to be filled | |
| NCI-H1975 | Vehicle | Data to be filled | Data to be filled |
| Inhibitor 9 (IC50) | Data to be filled | Data to be filled |
Experimental Protocols
Cell Viability Assay (Resazurin Reduction Assay)
This protocol measures cell viability by quantifying the metabolic activity of living cells.[3]
Materials:
-
KRAS G12D mutant and wild-type cancer cell lines (e.g., AsPC-1, SW48, NCI-H1975)
-
Complete cell culture medium
-
This compound
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
96-well clear-bottom black plates
-
Plate reader with fluorescence detection (560 nm excitation / 590 nm emission)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.
-
Compound Treatment: Prepare a serial dilution of this compound. Add the desired concentrations of the inhibitor to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Resazurin Addition: Add 20 µL of resazurin solution to each well and incubate for 2-4 hours at 37°C.
-
Data Acquisition: Measure fluorescence at 560 nm excitation and 590 nm emission using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for the cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Flow Cytometry)
This assay quantifies the percentage of cells undergoing apoptosis.[4][6][12]
Materials:
-
KRAS G12D mutant and wild-type cancer cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Data Analysis: Determine the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Caption: Workflow for the apoptosis assay.
Signaling Pathway Analysis (Western Blotting)
This protocol is used to detect changes in the phosphorylation status of key proteins in the KRAS downstream signaling pathways.[7][8][9][10][11]
Materials:
-
KRAS G12D mutant and wild-type cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound for a specified time (e.g., 2-24 hours). Lyse the cells with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[11]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Add chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Caption: Simplified KRAS G12D signaling pathway.
References
- 1. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 6. scispace.com [scispace.com]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - ES [thermofisher.com]
- 11. Western blot protocol | Abcam [abcam.com]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for Dosing and Administration of KRAS G12D Inhibitor 9 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing and administration of the KRAS G12D inhibitor, referred to as "prodrug 9" of MRTX1133, in preclinical mouse models. The information is compiled from publicly available research and is intended to guide the design and execution of in vivo studies.
Summary of Preclinical Dosing Regimens
The following tables summarize the quantitative data on the dosing and administration of MRTX1133 and its orally bioavailable prodrug 9 in various mouse models.
Table 1: Dosing and Efficacy of MRTX1133 (Intraperitoneal Administration)
| Compound | Dose | Dosing Schedule | Mouse Model | Tumor Model | Efficacy | Citation |
| MRTX1133 | 3 mg/kg | Twice Daily (BID) | Xenograft | Panc 04.03 | 94% tumor growth inhibition | [1] |
| MRTX1133 | 10 mg/kg | Twice Daily (BID) | Xenograft | Panc 04.03 | -62% tumor regression | [1] |
| MRTX1133 | 30 mg/kg | Twice Daily (BID) | Xenograft | HPAC | 85% tumor regression | [2] |
| MRTX1133 | 30 mg/kg | Twice Daily (BID) | Xenograft | Panc 04.03 | -73% tumor regression | [1] |
| MRTX1133 | 30 mg/kg | Twice Daily (BID) | Immunocompetent (C57BL/6) | Syngeneic 6419c5 PDAC | Deep tumor regressions | [3] |
| MRTX1133 | 10 mg/kg | Once Daily | Genetically Engineered (KRAS G12D) | Lung Cancer | Strong inhibition of tumor progression | [4] |
Table 2: Dosing and Bioavailability of Prodrug 9 (Oral Administration)
| Compound | Dose (molar equivalent to MRTX1133) | Administration Route | Mouse Model | Key Finding | Citation |
| Prodrug 9 | 10 mg/kg | Oral | Mouse | Improved pharmacokinetic properties and efficacy compared to oral MRTX1133 | [5][6] |
| Prodrug 9 | 30 mg/kg | Oral | Mouse | Dose-dependent increase in bioavailability | [6] |
| Prodrug 9 | 100 mg/kg | Oral | Mouse | Demonstrates oral availability of the active compound | [6] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of MRTX1133 in a Pancreatic Cancer Xenograft Model
This protocol outlines the methodology for assessing the anti-tumor activity of MRTX1133 administered intraperitoneally in a mouse xenograft model of pancreatic cancer.
1. Animal Models and Tumor Implantation:
-
Mouse Strain: Nude mice (immunodeficient).
-
Cell Line: HPAC or Panc 04.03 human pancreatic adenocarcinoma cells with a KRAS G12D mutation.
-
Implantation: Subcutaneously inject 2 x 10^6 cells in a suitable medium (e.g., Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements. Begin treatment when tumors reach a volume of approximately 100-200 mm³.
2. Drug Formulation and Administration:
-
Compound: MRTX1133.
-
Formulation: Prepare a solution of MRTX1133 in a suitable vehicle (e.g., a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline).
-
Dosing: Administer the formulated drug via intraperitoneal (IP) injection. Doses of 3, 10, or 30 mg/kg can be used.[1]
-
Schedule: Administer the drug twice daily (BID) for the duration of the study (e.g., 28 days).[2]
3. Efficacy Assessment:
-
Tumor Volume: Measure tumor volume every 2-3 days using calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor the body weight of the mice regularly as an indicator of toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a fixed duration.
-
Data Analysis: Calculate tumor growth inhibition (TGI) or tumor regression for each treatment group compared to the vehicle control group.
Protocol 2: Oral Bioavailability Study of Prodrug 9
This protocol describes the procedure for evaluating the pharmacokinetic properties of the orally administered KRAS G12D inhibitor prodrug 9.
1. Animal Models:
-
Mouse Strain: CD-1 mice or other suitable strain.
2. Drug Formulation and Administration:
-
Compound: Prodrug 9.
-
Formulation: Formulate the prodrug in an appropriate vehicle for oral gavage (e.g., 1% Tween 80, 2% HPMC, 97% water).
-
Dosing: Administer the formulated prodrug by oral gavage at doses molar equivalent to 10, 30, or 100 mg/kg of MRTX1133.[6]
3. Pharmacokinetic Analysis:
-
Blood Sampling: Collect blood samples at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Drug Concentration Analysis: Analyze the plasma concentration of the parent compound (MRTX1133) using a validated analytical method such as LC-MS/MS.
-
Data Analysis: Calculate key pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) to determine the oral bioavailability.
Visualizations
The following diagrams illustrate key concepts related to KRAS G12D inhibition and experimental design.
Caption: Simplified KRAS signaling pathway and the point of intervention by a KRAS G12D inhibitor.
Caption: General experimental workflow for an in vivo efficacy study in a xenograft mouse model.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of a Small-Molecule Inhibitor of KrasG12D in Immunocompetent Models of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Prodrug of MRTX1133 as an Oral Therapy for Cancers with KRASG12D Mutation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot for pERK Inhibition by KRAS G12D Inhibitor 9
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homologue (KRAS) is a frequently mutated oncogene in various cancers, including pancreatic, colorectal, and lung cancers.[1] The KRAS G12D mutation leads to the constitutive activation of the KRAS protein, which perpetually stimulates downstream signaling pathways, most notably the RAF-MEK-ERK (MAPK) pathway, driving uncontrolled cell proliferation and survival.[1][2] KRAS G12D inhibitors are designed to specifically target this mutant protein, blocking its activity and downstream signaling.[3][4]
Western blotting is a powerful and widely used technique to detect and quantify specific proteins within a complex mixture, such as a cell lysate.[5][6] By measuring the levels of phosphorylated ERK (pERK), the activated form of ERK, researchers can effectively assess the efficacy of KRAS G12D inhibitors in suppressing the MAPK pathway.[7][8] A reduction in pERK levels upon treatment with an inhibitor indicates successful target engagement and pathway inhibition.[8]
This document provides a detailed protocol for performing a Western blot to measure the inhibition of pERK by the KRAS G12D inhibitor 9.
Signaling Pathway: KRAS G12D and the MAPK Cascade
The KRAS G12D mutation locks the KRAS protein in an active, GTP-bound state.[1] This leads to the continuous activation of downstream effector pathways, including the RAF-MEK-ERK signaling cascade, which is crucial for cell proliferation and survival. This compound is designed to block this aberrant signaling.
Caption: KRAS G12D signaling pathway and the point of inhibition.
Experimental Protocol
This protocol outlines the complete workflow from cell culture and treatment to data analysis for assessing pERK inhibition.
Overall Experimental Workflow
The procedure involves treating cancer cells harboring the KRAS G12D mutation with the inhibitor, preparing cell lysates, separating proteins by size, and detecting pERK levels using specific antibodies.
Caption: Step-by-step workflow for the Western blot experiment.
Materials and Reagents
-
Cell Lines: Human pancreatic (e.g., PANC-1, AsPC-1) or colorectal (e.g., LS513) cancer cell lines with KRAS G12D mutation.[8][9]
-
This compound: Stock solution prepared in DMSO.
-
Culture Medium: As recommended for the specific cell line.
-
Buffers and Solutions:
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
RIPA Lysis Buffer (supplemented with protease and phosphatase inhibitors).[10]
-
BCA Protein Assay Kit.
-
Laemmli Sample Buffer (4X or 6X).[11]
-
SDS-PAGE Gels (e.g., 10% polyacrylamide).[12]
-
Tris-Glycine-SDS Running Buffer.
-
Transfer Buffer (e.g., Towbin buffer with 20% methanol).[13]
-
Tris-Buffered Saline with Tween-20 (TBST).
-
Blocking Buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).[12]
-
-
Antibodies:
-
Primary Antibody: Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204).
-
Loading Control Primary Antibody: Mouse or Rabbit anti-β-Actin or anti-GAPDH.
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
-
Other:
Detailed Methodology
Step 2.1: Cell Culture and Treatment
-
Culture KRAS G12D mutant cells (e.g., PANC-1) in appropriate media until they reach 70-80% confluency.[14]
-
Seed 2 x 10^6 cells into 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 3-24 hours).[8] Include a vehicle control (DMSO only).
Step 2.2: Protein Extraction (Cell Lysis)
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.[15]
-
Aspirate the PBS and add 100-150 µL of ice-cold RIPA lysis buffer (supplemented with protease and phosphatase inhibitors) to each well.[10]
-
Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Agitate the lysate for 30 minutes at 4°C.
-
Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (containing the protein) to a new, pre-chilled tube.
Step 2.3: Protein Quantification
-
Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.[5] This step is crucial for ensuring equal protein loading in each lane of the gel.[16]
Step 2.4: Sample Preparation and SDS-PAGE
-
Based on the quantification, dilute the lysates to the same concentration.
-
Mix 15-30 µg of protein from each sample with Laemmli sample buffer.[12]
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[12]
-
Load the denatured samples and a molecular weight marker into the wells of a 10% SDS-PAGE gel.
-
Run the gel in Tris-Glycine-SDS running buffer at 100-120V until the dye front reaches the bottom.[5]
Step 2.5: Protein Transfer (Blotting)
-
Equilibrate the gel, PVDF membrane, and filter papers in transfer buffer.[11] Note: Pre-wet the PVDF membrane in methanol for 30 seconds before equilibration.[11]
-
Assemble the transfer "sandwich" (filter paper, gel, membrane, filter paper) and place it in a wet transfer apparatus.
-
Perform the transfer at 100V for 60-90 minutes or overnight at 30V in a cold room.[12]
Step 2.6: Immunoblotting
-
After transfer, wash the membrane briefly in TBST.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[12]
-
Incubate the membrane with the primary antibody against pERK (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle shaking.[17]
-
Wash the membrane three times with TBST for 10 minutes each.[11]
-
Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.[13][17]
-
Wash the membrane again three times with TBST for 10 minutes each.
-
For Loading Control: After imaging for pERK, the same membrane can be stripped and re-probed for a loading control protein like β-Actin or GAPDH, following steps 2.6.3 to 2.6.6 with the appropriate primary antibody.
Step 2.7: Detection and Data Analysis
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.[13]
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the pERK signal to the corresponding loading control signal for each lane.
Data Presentation
Quantitative data from the densitometry analysis should be summarized in a table to clearly present the dose-dependent effect of the inhibitor on pERK levels.
| Treatment Group | Inhibitor Conc. (nM) | pERK Band Intensity (Arbitrary Units) | β-Actin Band Intensity (Arbitrary Units) | Normalized pERK Level (pERK / β-Actin) | % Inhibition vs. Control |
| Vehicle Control | 0 (DMSO) | 15,230 | 15,500 | 0.98 | 0% |
| Inhibitor 9 | 1 | 12,150 | 15,450 | 0.79 | 19.4% |
| Inhibitor 9 | 10 | 7,540 | 15,600 | 0.48 | 51.0% |
| Inhibitor 9 | 100 | 2,890 | 15,300 | 0.19 | 80.6% |
| Inhibitor 9 | 1000 | 950 | 15,550 | 0.06 | 93.9% |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
References
- 1. jetir.org [jetir.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]
- 5. Mastering Western Blot: Principles, Workflow and Essential Optimization Strategies - MetwareBio [metwarebio.com]
- 6. Western blot protocol | Abcam [abcam.com]
- 7. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]
- 9. erasca.com [erasca.com]
- 10. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 11. bostonbioproducts.com [bostonbioproducts.com]
- 12. home.sandiego.edu [home.sandiego.edu]
- 13. researchgate.net [researchgate.net]
- 14. bosterbio.com [bosterbio.com]
- 15. Sample preparation for western blot | Abcam [abcam.com]
- 16. neobiotechnologies.com [neobiotechnologies.com]
- 17. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for Cell Viability Assays with KRAS G12D Inhibitor 9
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a critical signaling molecule that, when mutated, can drive the growth of numerous cancers, including pancreatic, colorectal, and lung cancers.[1][2] The Gly12Asp (G12D) mutation is one of the most common oncogenic KRAS alterations, leading to a constitutively active protein that perpetually promotes cell proliferation and survival signaling pathways.[1][3] KRAS G12D inhibitor 9 is a potent and selective small molecule designed to target this specific mutant form of the KRAS protein, offering a promising therapeutic strategy for cancers harboring this mutation.[4]
This document provides detailed application notes and protocols for assessing the in vitro efficacy of this compound using two common cell viability assays: the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the CellTiter-Glo® Luminescent Cell Viability Assay. These assays are fundamental tools in drug discovery for determining a compound's cytotoxic and cytostatic effects.
Principle of Cell Viability Assays
MTT Assay: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5][6] The amount of formazan produced is proportional to the number of living cells and can be quantified by measuring the absorbance of the dissolved crystals.[5]
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies the amount of ATP present in cell culture, which is an indicator of metabolically active cells.[7][8] The assay reagent lyses the cells to release ATP, which then participates in a luciferase-catalyzed reaction that generates a luminescent signal proportional to the amount of ATP.[7][9]
Data Presentation
The following tables summarize the representative efficacy of a well-characterized KRAS G12D inhibitor, MRTX1133, which can be used as a reference for the expected performance of this compound. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce cell viability by 50%.
Table 1: In Vitro Cell Viability (IC50) of a KRAS G12D Inhibitor in Pancreatic Cancer Cell Lines
| Cell Line | KRAS Mutation Status | Assay Type | IC50 (nM) |
| AsPC-1 | G12D | CellTiter-Glo | ~5-20 |
| HPAF-II | G12D | CellTiter-Glo | >1,000 |
| PANC-1 | G12D | CellTiter-Glo | >5,000 |
| BxPC-3 | Wild-Type | CellTiter-Glo | >10,000 |
Data synthesized from multiple sources.[6][10][11]
Table 2: In Vitro Cell Viability (IC50) of a KRAS G12D Inhibitor in Colorectal Cancer Cell Lines
| Cell Line | KRAS Mutation Status | Assay Type | IC50 (nM) |
| LS180 | G12D | 2D Cell Growth | ~5-40 |
| LS174T | G12D | 2D Cell Growth | ~5-40 |
| LS513 | G12D | CellTiter-Glo | >100 |
| HCT-8 | Non-G12D | 2D Cell Growth | >10,000 |
| Caco-2 | Wild-Type | 2D Cell Growth | >10,000 |
| RKO | Wild-Type | 2D Cell Growth | >10,000 |
Data synthesized from multiple sources.[1][2]
Signaling Pathway and Experimental Workflow Diagrams
Caption: KRAS G12D Signaling Pathway and Inhibition.
Caption: MTT Cell Viability Assay Workflow.
Caption: CellTiter-Glo® Assay Workflow.
Experimental Protocols
MTT Assay Protocol
Materials:
-
KRAS G12D mutant and wild-type cancer cell lines
-
Complete cell culture medium
-
96-well flat-bottom tissue culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: a. Harvest and count cells. b. Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[12] c. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[11]
-
Compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium. b. Remove the medium from the wells and add 100 µL of the diluted inhibitor to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.[11] c. Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition and Incubation: a. After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[11] b. Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator, protected from light.[11]
-
Formazan Solubilization: a. Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. b. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11] c. Gently agitate the plate on a shaker for 10-15 minutes to ensure complete solubilization.[6][11]
-
Data Acquisition: a. Measure the absorbance at 570 nm using a microplate reader.[11] b. Use a reference wavelength of 630 nm to subtract background absorbance if necessary.[6]
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
Materials:
-
KRAS G12D mutant and wild-type cancer cell lines
-
Complete cell culture medium
-
Opaque-walled 96-well or 384-well plates
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Multichannel pipette
-
Orbital shaker
-
Luminometer
Procedure:
-
Reagent Preparation: a. Thaw the CellTiter-Glo® Buffer and equilibrate to room temperature. b. Equilibrate the lyophilized CellTiter-Glo® Substrate to room temperature. c. Transfer the appropriate volume of buffer to the substrate bottle to reconstitute the CellTiter-Glo® Reagent. Mix by gentle inversion until the substrate is completely dissolved.[13]
-
Cell Seeding: a. Harvest and count cells. b. Seed cells in an opaque-walled 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium. c. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium. b. Add the desired volume of diluted inhibitor to the respective wells. Include vehicle control and untreated control wells. c. Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Assay Procedure: a. Equilibrate the plate to room temperature for approximately 30 minutes.[9][13] b. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[9] c. Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[9][13] d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[9][13]
-
Data Acquisition: a. Measure the luminescence using a luminometer. b. The luminescent signal is proportional to the number of viable cells.
Data Analysis
For both assays, cell viability is typically expressed as a percentage of the untreated control. The IC50 values can be calculated by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[11]
References
- 1. Feedback activation of EGFR/wild-type RAS signaling axis limits KRASG12D inhibitor efficacy in KRASG12D-mutated colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e-century.us [e-century.us]
- 3. MRTX1133 Targets Tumors with KRAS G12D Mutations - NCI [cancer.gov]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. curehunter.com [curehunter.com]
- 8. KRASG12D inhibition reprograms the tumor microenvironment of early and advanced pancreatic cancer to promote FAS-mediated killing by CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dual Inhibition of KRASG12D and Pan-ERBB Is Synergistic in Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. MRTX1133 | KRAS G12D inhibitor | TargetMol [targetmol.com]
Establishing KRAS G12D Xenograft Models for Preclinical Inhibitor Evaluation
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the G12D mutation being particularly prevalent in aggressive malignancies such as pancreatic, colorectal, and lung cancers.[1][2] The KRAS G12D mutation results in a constitutively active protein that drives uncontrolled cell proliferation and survival through downstream signaling pathways, primarily the RAF/MEK/ERK MAPK and PI3K/AKT/mTOR pathways.[2][3] The development of specific KRAS G12D inhibitors has been a significant challenge, but recent breakthroughs have led to promising therapeutic candidates.[1][4]
This document provides detailed application notes and protocols for establishing and utilizing KRAS G12D positive tumor xenograft models in immunodeficient mice. These models are essential preclinical tools for evaluating the in vivo efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of novel KRAS G12D inhibitors.
KRAS G12D Signaling Pathway
The KRAS G12D mutation impairs the intrinsic GTPase activity of the KRAS protein, locking it in a constitutively active, GTP-bound state.[5] This leads to the persistent stimulation of downstream effector pathways critical for cell growth and survival.
Experimental Workflow for Inhibitor Testing
A typical workflow for evaluating a novel KRAS G12D inhibitor in a xenograft model involves several key stages, from initial cell culture to final data analysis.
Materials and Methods
Cell Lines
A variety of human cancer cell lines harboring the KRAS G12D mutation can be used to establish xenograft models. The choice of cell line may depend on the cancer type of interest.
| Cell Line | Cancer Type |
| AsPC-1 | Pancreatic Cancer |
| GP2d | Colorectal Cancer |
| HCT116 | Colorectal Cancer |
| MiaPaCa-2 | Pancreatic Cancer |
| Panc 04.03 | Pancreatic Cancer |
Animals
Immunodeficient mice are required for the engraftment of human tumor cells.
-
Strain: Nude (Nu/Nu) or NOD scid gamma (NSG) mice.[6]
-
Age: 6-8 weeks.
-
Sex: Typically female mice are used to avoid fighting.[7]
-
Housing: Animals should be housed in a specific pathogen-free (SPF) facility with ad libitum access to food and water. All procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).[6]
Experimental Protocols
Protocol 1: Cell Culture and Preparation for Implantation
-
Cell Culture: Culture KRAS G12D positive cancer cells in the recommended complete medium (e.g., RPMI or DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Expansion: Expand the cells to have a sufficient number for implantation. It is advisable to seed extra flasks to account for cell loss during preparation.[7]
-
Harvesting: On the day of implantation, harvest the cells when they are in the logarithmic growth phase.
-
Cell Counting and Viability: Trypsinize the cells, wash them with sterile phosphate-buffered saline (PBS), and perform a cell count using a hemocytometer or an automated cell counter. Assess cell viability using Trypan Blue exclusion; viability should be >90%.
-
Cell Suspension: Centrifuge the required number of cells and resuspend the pellet in a cold, sterile solution for injection. A common suspension is a 1:1 mixture of PBS and Matrigel®.[8] The final cell concentration should be adjusted to deliver the desired number of cells (e.g., 2-5 million cells) in an injection volume of 100-200 µL.[7][8] Keep the cell suspension on ice to prevent the Matrigel from solidifying.[9]
Protocol 2: Subcutaneous Tumor Implantation
-
Anesthesia: Anesthetize the mice using an appropriate method, such as isoflurane inhalation or an intraperitoneal injection of ketamine/xylazine.[7][9]
-
Site Preparation: Shave the fur on the right flank of the mouse and sterilize the injection site with an alcohol swab.[6][7]
-
Injection: Using a 1 mL syringe with a 23-25 gauge needle, draw up the cell suspension.[7] Gently lift the skin on the flank to create a "tent" and insert the needle into the subcutaneous space.[6]
-
Cell Deposition: Slowly depress the plunger to inject the cell suspension, forming a small bleb under the skin. Be careful not to inject into the muscle or intraperitoneally.[7]
-
Needle Withdrawal: Slowly withdraw the needle while gently pinching the injection site to prevent leakage of the cell suspension.[9]
-
Recovery: Place the mouse back in its cage and monitor until it has fully recovered from anesthesia.[6]
Protocol 3: Tumor Growth Monitoring and Inhibitor Treatment
-
Tumor Measurement: Once tumors become palpable, typically 7-14 days post-implantation, begin measuring tumor dimensions 2-3 times per week using digital calipers.[10]
-
Tumor Volume Calculation: Calculate the tumor volume using a standard formula, such as:
-
Randomization: When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[12]
-
Inhibitor Administration: Administer the KRAS G12D inhibitor and vehicle control according to the planned dosing schedule (e.g., daily oral gavage). The route of administration and vehicle should be optimized for the specific compound.[13]
-
Efficacy Monitoring: Continue to monitor tumor volume and body weight throughout the study. Body weight is a key indicator of treatment toxicity.[13]
-
Study Endpoint: The study may be terminated when tumors in the control group reach a maximum allowable size (e.g., 1500 mm³), or at a predetermined time point.[6]
Data Presentation and Analysis
Tumor Growth Inhibition
The primary endpoint for efficacy is typically tumor growth inhibition (TGI). This can be calculated as the percentage difference in the mean tumor volume between the treated (T) and control (C) groups at the end of the study.
T/C Ratio: A common metric is the T/C ratio, which is the ratio of the mean tumor volume of the treated group to the control group at a specific time.[10]
Pharmacodynamic Analysis
To confirm target engagement, tumors can be harvested at the end of the study (or at specific time points post-dose) for pharmacodynamic analysis.
-
Tissue Collection: Euthanize mice and excise tumors.
-
Protein Extraction: Homogenize a portion of the tumor tissue to extract proteins.
-
Western Blotting: Perform Western blot analysis to measure the levels of phosphorylated downstream effectors, such as pERK and pRSK, to assess the inhibition of the KRAS signaling pathway.[13][14]
Quantitative Data Summary
The following tables summarize preclinical data for several KRAS G12D inhibitors tested in xenograft models.
Table 1: In Vivo Efficacy of KRAS G12D Inhibitors
| Inhibitor | Cell Line Xenograft | Dosing Regimen | Result | Reference |
| MRTX1133 | Pancreatic & Colorectal Cancer | Dose-dependent | Significant tumor growth reduction.[3] | [3] |
| MRTX1133 | PMP PDX Model | Not specified | Profound tumor growth inhibition. | [15] |
| MRTX1133 | 4662-KrasG12D | Not specified | Deep tumor regressions. | [16] |
| RMC-9805 | PDAC & CRC Models | Not specified | Tumor growth restriction. | [3] |
| HRS-4642 | AsPC-1 & GP2d | Not specified | Significant inhibition of tumor growth. | [4] |
| AZD0022 | GP2D Model | 10, 50, 150 mg/kg BID for 7 days | Exposure-dependent pRSK modulation. | [14][17] |
| Compound 3 | Pancreatic Cancer | Not specified | Significant inhibition of tumor growth. | [18] |
Table 2: Pharmacodynamic Effects of KRAS G12D Inhibitors
| Inhibitor | Xenograft Model | Biomarker | Result | Reference |
| MRTX1133 | Pancreatic Cancer | pERK | Dose-dependent decrease in phosphorylation. | [3] |
| MRTX1133 | PMP PDX Model | pERK1/2, p-S6 | Reduction in positive cells and staining intensity. | [15] |
| AZD0022 | GP2D | pRSK | Up to ~75% inhibition with 150mg/kg BID for 7 days. | [14][17] |
| Lead Compound | PDAC & CRC | pERK | Robust inhibition in tumor tissues. | [13] |
Conclusion
KRAS G12D xenograft models are indispensable for the preclinical evaluation of targeted inhibitors. The protocols and application notes provided herein offer a comprehensive guide for researchers to establish these models and conduct robust in vivo studies. Careful experimental design, consistent execution of protocols, and thorough data analysis are critical for obtaining reliable and translatable results that can inform clinical drug development.
References
- 1. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activated KrasG12D is associated with invasion and metastasis of pancreatic cancer cells through inhibition of E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cccells.org [cccells.org]
- 7. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 8. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 9. mayo.edu [mayo.edu]
- 10. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic | PLOS One [journals.plos.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Antitumor effect of a small-molecule inhibitor of KRASG12D in xenograft models of mucinous appendicular neoplasms | springermedizin.de [springermedizin.de]
- 16. aacrjournals.org [aacrjournals.org]
- 17. file.medchemexpress.com [file.medchemexpress.com]
- 18. Frontiers | Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation [frontiersin.org]
Application Notes and Protocols for Immunofluorescence Staining of KRAS G12D Downstream Targets
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for identifying and visualizing the activation of key downstream signaling pathways driven by the KRAS G12D mutation using immunofluorescence (IF) staining. The protocols outlined below are intended for use in cancer cell lines and formalin-fixed paraffin-embedded (FFPE) tissue sections.
Introduction to KRAS G12D Signaling
The KRAS G12D mutation is a prevalent oncogenic driver in various cancers, including pancreatic, lung, and colorectal cancers. This mutation locks the KRAS protein in a constitutively active, GTP-bound state, leading to the aberrant activation of downstream effector pathways.[1] The two primary signaling cascades initiated by active KRAS are the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[1][2][3] These pathways play crucial roles in cell proliferation, survival, and migration.[4][5] Consequently, detecting the activation of these pathways through the visualization of key downstream targets is critical for both basic research and the development of targeted therapies.
Key Downstream Targets for Immunofluorescence
Based on the established signaling pathways, the following proteins are key targets for assessing KRAS G12D downstream activity via immunofluorescence:
-
Phosphorylated ERK1/2 (p-ERK1/2): As a central component of the MAPK pathway, the phosphorylation of ERK1/2 is a direct indicator of its activation.[4]
-
Phosphorylated AKT (p-AKT): The phosphorylation of AKT at Ser473 is a hallmark of PI3K pathway activation.[6][7][8]
-
Phosphorylated S6 Ribosomal Protein (pS6): A downstream effector in the PI3K-AKT-mTOR pathway, pS6 levels are indicative of mTOR activity.[9][10]
-
YAP/TAZ: These transcriptional co-activators of the Hippo pathway can be regulated by KRAS signaling, and their nuclear localization is associated with increased cell proliferation.[11][12]
Quantitative Data Summary
The following table summarizes representative quantitative data on the expression of KRAS G12D downstream targets. Note that fluorescence intensity can vary based on cell type, experimental conditions, and antibody selection.
| Target Protein | Cellular Localization | Expected Change in KRAS G12D Mutant Cells | Representative Primary Antibody Dilution |
| p-ERK1/2 (pT202/pY204) | Nucleus and Cytoplasm | Increased nuclear and/or cytoplasmic staining | 1:100 - 1:200 |
| p-AKT (Ser473) | Cytoplasm and Plasma Membrane | Increased cytoplasmic and membrane-associated staining | 1:100 - 1:200 |
| pS6 (Ser235/236) | Cytoplasm | Increased cytoplasmic staining | 1:200 - 1:400 |
| YAP/TAZ | Nucleus and Cytoplasm | Increased nuclear localization | 1:100 - 1:500 |
Signaling Pathway and Experimental Workflow Diagrams
Detailed Experimental Protocols
Protocol 1: Immunofluorescence Staining of Cultured Cells
This protocol is suitable for adherent cells grown on coverslips or in chamber slides.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1-0.3% Triton X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) or 10% Normal Goat Serum in PBS with 0.1% Triton X-100 (PBST)
-
Primary Antibodies (see table above for suggestions)
-
Fluorophore-conjugated Secondary Antibodies
-
Nuclear Counterstain (e.g., DAPI)
-
Mounting Medium
Procedure:
-
Cell Culture: Seed cells onto sterile glass coverslips in a 24-well plate and culture until they reach the desired confluency.
-
Washing: Gently wash the cells twice with PBS.
-
Fixation: Fix the cells with 4% PFA for 10-15 minutes at room temperature.[13][14]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.1-0.3% Triton X-100 in PBS for 10 minutes at room temperature.[13][14]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.[14]
-
Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer to the recommended concentration. Incubate the cells with the primary antibody solution overnight at 4°C in a humidified chamber.[14]
-
Washing: Wash the cells three times with PBST for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Incubate the cells with the secondary antibody solution for 1-2 hours at room temperature, protected from light.[14]
-
Washing: Wash the cells three times with PBST for 5 minutes each, protected from light.
-
Counterstaining: Incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto glass slides using an appropriate mounting medium.
-
Imaging: Visualize the staining using a fluorescence or confocal microscope.
Protocol 2: Immunofluorescence Staining of FFPE Tissue Sections
This protocol is for use with formalin-fixed, paraffin-embedded tissue sections.
Materials:
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized Water
-
Antigen Retrieval Buffer (e.g., Citrate Buffer pH 6.0)
-
PBS
-
Permeabilization Buffer: 0.2% Triton X-100 in PBS
-
Blocking Buffer: 10% Normal Goat Serum in PBS
-
Primary and Secondary Antibodies
-
DAPI
-
Mounting Medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene twice for 5 minutes each.
-
Rehydrate through a graded ethanol series: 100% (2x, 3 min each), 95% (2 min), 70% (2 min).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Heat the slides in Antigen Retrieval Buffer. The time and temperature will depend on the specific antibody and tissue type (e.g., microwave, pressure cooker, or water bath). A common method is heating at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Washing: Wash slides three times with PBS for 5 minutes each.
-
Permeabilization: Incubate slides in Permeabilization Buffer for 10 minutes.
-
Washing: Wash slides three times with PBS for 5 minutes each.
-
Blocking: Block with 10% Normal Goat Serum for 1 hour at room temperature.
-
Primary Antibody Incubation: Apply diluted primary antibody and incubate overnight at 4°C in a humidified chamber.
-
Washing: Wash slides three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Apply diluted fluorophore-conjugated secondary antibody and incubate for 1-2 hours at room temperature, protected from light.
-
Washing: Wash slides three times with PBS for 5 minutes each, protected from light.
-
Counterstaining: Apply DAPI for 5-10 minutes.
-
Washing: Wash slides twice with PBS.
-
Mounting: Mount with an appropriate mounting medium.
-
Imaging: Visualize using a fluorescence or confocal microscope.
Data Analysis and Interpretation
Fluorescence images should be captured using consistent microscope settings for all samples within an experiment. Quantitative analysis can be performed using image analysis software (e.g., ImageJ/Fiji) to measure the fluorescence intensity in specific cellular compartments (e.g., nucleus vs. cytoplasm). An increase in the nuclear-to-cytoplasmic ratio of p-ERK or YAP/TAZ, or an overall increase in cytoplasmic p-AKT and pS6 staining in KRAS G12D mutant cells compared to wild-type controls, would indicate activation of the respective downstream pathways.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background | Insufficient blocking, primary antibody concentration too high, or inadequate washing. | Increase blocking time, optimize primary antibody dilution, increase the number and duration of washes. |
| No/Weak Signal | Primary antibody not effective, incorrect secondary antibody, or over-fixation. | Test a different primary antibody, ensure secondary antibody is appropriate for the primary, optimize fixation time and antigen retrieval method. |
| Non-specific Staining | Primary or secondary antibody cross-reactivity, or presence of endogenous fluorophores. | Use more specific antibodies, include appropriate controls (e.g., isotype control, secondary antibody only), and consider using a quenching step for autofluorescence. |
By following these detailed protocols and application notes, researchers can effectively utilize immunofluorescence to investigate the intricate signaling networks downstream of KRAS G12D, aiding in the discovery and evaluation of novel cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activated KrasG12D is associated with invasion and metastasis of pancreatic cancer cells through inhibition of E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ccrod.cancer.gov [ccrod.cancer.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Multiplex immunofluorescence in formalin-fixed paraffin-embedded tumor tissue to identify single cell-level PI3K pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immunofluorescence microscopy to study endogenous TAZ in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bio.unipd.it [bio.unipd.it]
- 14. mdpi.com [mdpi.com]
Designing Clinical Trials for KRAS G12D Inhibitors: A Guide for Researchers
Application Notes and Protocols for the Development of Novel Cancer Therapeutics
The KRAS G12D mutation is a key driver in a significant portion of solid tumors, including pancreatic, colorectal, and non-small cell lung cancers, making it a critical target for novel cancer therapies.[1][2] The development of specific KRAS G12D inhibitors has opened a new frontier in precision oncology.[1] This document provides detailed application notes and protocols for the design of clinical trials for KRAS G12D inhibitors, aimed at researchers, scientists, and drug development professionals.
Preclinical Evaluation: Foundational Data for Clinical Success
A robust preclinical data package is paramount before advancing a KRAS G12D inhibitor to clinical trials. This package should demonstrate potent and selective activity against the KRAS G12D mutation, a favorable safety profile, and a clear scientific rationale for its mechanism of action.
In Vitro Characterization
Objective: To determine the potency, selectivity, and mechanism of action of the KRAS G12D inhibitor in cellular models.
Key Experiments:
-
Cell Proliferation Assays: Assess the inhibitor's effect on the growth of cancer cell lines harboring the KRAS G12D mutation versus those with wild-type KRAS or other mutations.
-
Target Engagement Assays: Confirm that the inhibitor binds to the KRAS G12D protein in its intended manner (e.g., covalent or non-covalent binding to the active or inactive state).[3]
-
Downstream Signaling Pathway Analysis: Evaluate the inhibitor's effect on key downstream signaling pathways, such as the RAF/MEK/ERK MAPK and PI3K/AKT/mTOR pathways, to confirm on-target activity.[4][5]
-
Resistance Studies: Investigate potential mechanisms of acquired resistance to the inhibitor.
Experimental Protocol: Cell Proliferation (IC50) Assay
-
Cell Seeding: Seed KRAS G12D mutant and wild-type cancer cell lines in 96-well plates at an appropriate density.
-
Compound Treatment: The following day, treat the cells with a serial dilution of the KRAS G12D inhibitor. Include a vehicle-only control.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions.
-
Viability Assessment: Measure cell viability using a commercially available assay (e.g., CellTiter-Glo®).
-
Data Analysis: Plot the percentage of cell viability against the inhibitor concentration and calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Table 1: Preclinical In Vitro Potency of Select KRAS G12D Inhibitors
| Compound | Cell Line | KRAS Mutation | IC50 (nM) | Reference |
| MRTX1133 | AGS | G12D | 1 | [2] |
| MRTX1133 | AsPC-1 | G12D | 1.5 | [2] |
| HBW-012-D | AGS | G12D | 0.8 | [2] |
| HBW-012-D | AsPC-1 | G12D | 0.7 | [2] |
| HBW-012-E | AGS | G12D | 0.46 | [2] |
| HBW-012-E | AsPC-1 | G12D | 0.7 | [2] |
In Vivo Efficacy and Safety
Objective: To evaluate the anti-tumor activity and tolerability of the KRAS G12D inhibitor in animal models.
Key Experiments:
-
Xenograft and Patient-Derived Xenograft (PDX) Models: Assess the inhibitor's ability to suppress tumor growth in mice bearing tumors derived from KRAS G12D mutant cancer cell lines or patient tumors.[6]
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: Determine the drug's absorption, distribution, metabolism, and excretion (ADME) properties and correlate drug exposure with target modulation in the tumor.
-
Toxicology Studies: Evaluate the safety profile of the inhibitor in relevant animal species to identify potential toxicities and establish a safe starting dose for human trials.
Experimental Protocol: Xenograft Tumor Model
-
Cell Implantation: Subcutaneously implant KRAS G12D mutant cancer cells into immunocompromised mice.
-
Tumor Growth: Allow tumors to reach a predetermined size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment and control groups. Administer the KRAS G12D inhibitor or vehicle control according to the planned dosing schedule.
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Endpoint Analysis: At the end of the study, collect tumors for pharmacodynamic and biomarker analysis.
Table 2: Preclinical In Vivo Anti-Tumor Efficacy of a KRAS G12D Inhibitor
| Compound | Animal Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| HBW-012-E | GP2D (colon cancer) | 10 mg/kg b.i.d. | 77% | [2] |
| HBW-012-E | GP2D (colon cancer) | 20 mg/kg b.i.d. | 82% | [2] |
| HBW-012-E | GP2D (colon cancer) | 50 mg/kg b.i.d. | ~90% | [2] |
| HBW-012-E | PANC 04.03 (pancreatic cancer) | 30 mg/kg b.i.d. | 92% | [2] |
Clinical Trial Design: A Phased Approach
The clinical development of a KRAS G12D inhibitor typically follows a phased approach, starting with first-in-human studies to assess safety and progressing to larger trials to evaluate efficacy.
Phase I: Safety, Tolerability, and Pharmacokinetics
Objective: To determine the recommended Phase 2 dose (RP2D), and to evaluate the safety, tolerability, and pharmacokinetic profile of the KRAS G12D inhibitor in patients with advanced solid tumors harboring the KRAS G12D mutation.[7][8]
Study Design:
-
Patient Population: Patients with locally advanced or metastatic solid tumors with a documented KRAS G12D mutation who have progressed on standard therapy.[8]
-
Trial Design: Open-label, dose-escalation study.[7][8] A 3+3 design is common, where cohorts of 3-6 patients receive escalating doses of the inhibitor.
-
Primary Endpoints:
-
Incidence and severity of adverse events (AEs).
-
Maximum tolerated dose (MTD) or recommended Phase 2 dose (RP2D).
-
-
Secondary Endpoints:
-
Pharmacokinetic parameters (Cmax, AUC, half-life).
-
Preliminary anti-tumor activity (e.g., overall response rate (ORR), duration of response (DOR), disease control rate (DCR)).[8]
-
-
Exploratory Endpoints:
-
Pharmacodynamic markers in tumor biopsies.
-
Analysis of circulating tumor DNA (ctDNA) for response and resistance markers.
-
Phase II: Preliminary Efficacy and Biomarker Analysis
Objective: To evaluate the anti-tumor activity of the KRAS G12D inhibitor at the RP2D in specific tumor types and to identify predictive biomarkers of response.
Study Design:
-
Patient Population: Expansion cohorts of patients with specific KRAS G12D-mutant cancers (e.g., pancreatic, colorectal, non-small cell lung cancer).
-
Trial Design: Single-arm or randomized study comparing the inhibitor to standard of care.
-
Primary Endpoint: Overall response rate (ORR).
-
Secondary Endpoints: Progression-free survival (PFS), overall survival (OS), duration of response (DOR).
-
Biomarker Strategy: Mandatory tumor biopsies for genomic and transcriptomic analysis to identify biomarkers that correlate with clinical benefit.[9]
Phase III: Confirmatory Efficacy and Safety
Objective: To confirm the clinical benefit and safety of the KRAS G12D inhibitor in a larger patient population and to support regulatory approval.
Study Design:
-
Patient Population: A well-defined patient population based on the results of Phase II trials.
-
Trial Design: Randomized, controlled trial comparing the KRAS G12D inhibitor (alone or in combination) to the current standard of care.
-
Primary Endpoint: Overall survival (OS) or progression-free survival (PFS).[10][11]
-
Secondary Endpoints: ORR, DOR, quality of life.
Combination Strategies: Overcoming Resistance
Preclinical and clinical data suggest that combination therapies may be necessary to enhance the efficacy of KRAS G12D inhibitors and overcome potential resistance mechanisms.[12]
Potential Combination Partners:
-
Immune Checkpoint Inhibitors: Preclinical models have shown that KRAS G12D inhibition can modulate the tumor microenvironment, making it more susceptible to immunotherapy.[12]
-
EGFR Inhibitors: In colorectal cancer, combining KRAS G12C inhibitors with EGFR inhibitors has shown synergistic effects.[9]
-
MEK Inhibitors: Targeting downstream effectors in the MAPK pathway can be a rational combination strategy.
-
SHP2 Inhibitors: SHP2 is a protein tyrosine phosphatase that plays a role in RAS signaling.
Visualizing Key Concepts
KRAS G12D Signaling Pathway
The KRAS G12D mutation leads to constitutive activation of downstream signaling pathways that drive tumor growth and survival.
References
- 1. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]
- 2. Hyperway’s KRAS G12D inhibitor demonstrates potent preclinical antitumor activity | BioWorld [bioworld.com]
- 3. preprints.org [preprints.org]
- 4. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mutant KRAS inhibitors enter the scene of precision therapeutics for pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. targetedonc.com [targetedonc.com]
- 9. Advances in biomarkers of resistance to KRAS mutation-targeted inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical Trial Endpoints for the Approval of Cancer Drugs and Biologics | FDA [fda.gov]
- 11. fda.gov [fda.gov]
- 12. Combining immunotherapy with KRAS inhibitor eliminates advanced KRAS-mutant pancreatic cancer in preclinical models | MD Anderson Cancer Center [mdanderson.org]
Application Note & Protocols: Designing Combination Therapy with KRAS G12D Inhibitors and Immunotherapy
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homologue (KRAS) is one of the most frequently mutated oncogenes in human cancers, including pancreatic, colorectal, and lung cancers. The KRAS G12D mutation, in particular, leads to a constitutively active protein that drives uncontrolled cell proliferation and survival by persistently activating downstream signaling pathways like the RAF/MEK/ERK MAPK and PI3K/AKT pathways. For years, KRAS was considered "undruggable," but recent advances have led to the development of specific inhibitors.
KRAS G12D inhibitor 9 is a potent and specific inhibitor of this mutant protein. While targeted monotherapy with KRAS inhibitors can show initial efficacy, responses are often transient, especially in advanced tumors. Research indicates that oncogenic KRAS helps create an immunosuppressive tumor microenvironment (TME), allowing cancer cells to evade immune destruction.
Combining KRAS G12D inhibition with immunotherapy, such as immune checkpoint inhibitors (ICIs), presents a promising strategy. Preclinical studies have demonstrated that inhibiting KRAS G12D can reprogram the TME, increasing the infiltration of cytotoxic CD8+ T cells and making tumors more susceptible to immunotherapies like anti-PD-1. This combination can lead to durable tumor elimination and improved survival outcomes in preclinical models.
This document provides a detailed guide for designing and executing preclinical studies to evaluate the combination of this compound and immunotherapy.
2. Scientific Rationale and Signaling Pathways
KRAS G12D Signaling Pathway
The KRAS protein acts as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state. The G12D mutation impairs the protein's ability to hydrolyze GTP, locking it in a constitutively active "ON" state. This leads to persistent downstream signaling, promoting cancer cell growth, proliferation, and survival. This compound specifically targets this mutant protein, blocking its activity and inhibiting these pro-tumorigenic pathways.
Caption: KRAS G12D downstream signaling pathways and inhibitor action.
Mechanism of Synergy with Immunotherapy
The combination of a KRAS G12D inhibitor and an immune checkpoint inhibitor (e.g., anti-PD-1) is hypothesized to work synergistically. The KRAS inhibitor directly targets the tumor cells, while simultaneously modulating the TME to be more "immune-permissive." This creates a favorable environment for the checkpoint inhibitor to reinvigorate anti-tumor T-cell activity.
Caption: Synergistic mechanism of KRAS G12D inhibitor and immunotherapy.
3. Experimental Design and Protocols
A robust preclinical evaluation involves a multi-step process, starting with in vitro characterization and moving to in vivo efficacy and mechanism-of-action studies.
Overall Experimental Workflow
Caption: Phased experimental workflow for combination therapy evaluation.
Protocol 1: In Vivo Combination Efficacy Study
This protocol outlines a study to assess the anti-tumor efficacy of this compound combined with an anti-PD-1 antibody in a syngeneic mouse model. Using an immunocompetent model is critical for evaluating immunotherapy.
Materials:
-
KRAS G12D mutant murine cancer cells (e.g., pancreatic, colorectal)
-
6-8 week old female C57BL/6 mice (or other appropriate immunocompetent strain)
-
This compound (formulated for in vivo use)
-
In vivo grade anti-mouse PD-1 antibody
-
Vehicle control for inhibitor
-
Isotype control antibody
-
Calipers, syringes, animal housing facilities
Methodology:
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 KRAS G12D mutant cancer cells in 100 µL of PBS/Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow. Begin caliper measurements every 2-3 days once tumors are palpable. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Randomization: When average tumor volume reaches approximately 100-150 mm³, randomize mice into four treatment groups (n=10 mice/group):
-
Group 1: Vehicle Control + Isotype Control IgG
-
Group 2: this compound + Isotype Control IgG
-
Group 3: Vehicle Control + Anti-PD-1 Antibody
-
Group 4: this compound + Anti-PD-1 Antibody
-
-
Treatment Administration:
-
Administer this compound (e.g., daily via oral gavage) at a predetermined dose.
-
Administer anti-PD-1 antibody (e.g., 10 mg/kg via intraperitoneal injection) twice weekly.
-
-
Endpoint Analysis:
-
Continue monitoring tumor volume and body weight for 21-28 days or until tumors in the control group reach the predetermined endpoint size.
-
At the end of the study, euthanize mice and collect tumors, spleens, and blood for further analysis.
-
Protocol 2: Immune Cell Infiltration Analysis by Flow Cytometry
This protocol is for quantifying immune cell populations within the tumor microenvironment to understand how the combination therapy modulates the immune landscape.
Materials:
-
Freshly excised tumors
-
RPMI medium, FBS, PBS
-
Tumor dissociation kit (e.g., Miltenyi Biotec) or enzymes (Collagenase, DNase)
-
70 µm cell strainers
-
Red Blood Cell Lysis Buffer
-
FACS buffer (PBS + 2% FBS)
-
Fc block (anti-CD16/32)
-
Fluorochrome-conjugated antibodies (e.g., anti-CD45, CD3, CD4, CD8, FoxP3, Granzyme B)
-
Live/Dead stain
-
Flow cytometer
Methodology:
-
Tumor Dissociation: Mince the tumor tissue into small pieces and digest using a tumor dissociation kit or enzyme cocktail according to the manufacturer's protocol to create a single-cell suspension.
-
Cell Filtration: Pass the suspension through a 70 µm cell strainer to remove debris.
-
Red Blood Cell Lysis: If necessary, treat the cell suspension with RBC Lysis Buffer.
-
Cell Counting: Count the viable cells using a hemocytometer or automated cell counter.
-
Staining:
-
Resuspend 1-2 x 10^6 cells in FACS buffer.
-
Stain with a Live/Dead marker to exclude non-viable cells.
-
Block Fc receptors with Fc block to prevent non-specific antibody binding.
-
Incubate with a cocktail of surface antibodies (e.g., CD45, CD3, CD8) for 30 minutes at 4°C.
-
For intracellular targets (e.g., FoxP3, Granzyme B), fix and permeabilize the cells according to the manufacturer's protocol, then stain with intracellular antibodies.
-
-
Data Acquisition: Wash the cells and resuspend in FACS buffer. Acquire data on a flow cytometer.
-
Data Analysis: Analyze the data using appropriate software (e.g., FlowJo). Gate on live, single, CD45+ cells to identify the immune infiltrate, followed by further gating to quantify specific populations like CD8+ T cells, CD4+ helper T cells, and regulatory T cells (CD4+FoxP3+).
Protocol 3: Cytokine Profiling
Cytokines are key signaling molecules that reflect the state of the immune response. Profiling cytokines in serum or tumor homogenates can provide insights into the systemic and local immune modulation by the therapies. Multiplex assays are highly recommended for this purpose.
Materials:
-
Mouse serum (collected via cardiac puncture at endpoint) or tumor tissue
-
Protein lysis buffer with protease inhibitors
-
Multiplex cytokine assay kit (e.g., Luminex-based) for key inflammatory and immunomodulatory cytokines (e.g., IFN-γ, TNF-α, IL-6, IL-10, IL-2).
-
Multiplex assay reader (e.g., Luminex 200)
Methodology:
-
Sample Preparation:
-
Serum: Allow blood to clot, then centrifuge to separate serum. Store at -80°C.
-
Tumor Lysate: Homogenize tumor tissue in lysis buffer. Centrifuge to pellet debris and collect the supernatant. Determine total protein concentration using a BCA assay.
-
-
Multiplex Assay:
-
Perform the multiplex cytokine assay on serum samples or normalized tumor lysates according to the manufacturer's protocol. This typically involves incubating the sample with antibody-coated magnetic beads.
-
-
Data Acquisition: Read the plate on a Luminex or similar multiplex instrument.
-
Data Analysis: Use the instrument's software to calculate the concentration of each cytokine in pg/mL based on a standard curve. Compare cytokine levels across the different treatment groups.
4. Expected Outcomes and Data Presentation
The following tables present hypothetical data based on outcomes reported in preclinical literature, where combination therapy demonstrates superior efficacy.
Table 1: In Vivo Tumor Growth Inhibition
| Treatment Group | Mean Tumor Volume (mm³) ± SEM (Day 21) | Tumor Growth Inhibition (%) |
|---|---|---|
| Vehicle + Isotype | 1520 ± 185 | - |
| This compound | 850 ± 110 | 44.1 |
| Anti-PD-1 | 1140 ± 150 | 25.0 |
| Combination | 280 ± 65 | 81.6 |
Table 2: Tumor Immune Cell Infiltration (% of CD45+ Cells)
| Treatment Group | CD8+ T Cells (%) | CD4+ FoxP3+ Tregs (%) |
|---|---|---|
| Vehicle + Isotype | 5.2 ± 1.1 | 15.8 ± 2.4 |
| This compound | 12.5 ± 2.3 | 14.2 ± 2.1 |
| Anti-PD-1 | 8.9 ± 1.8 | 10.5 ± 1.9 |
| Combination | 25.8 ± 3.5 | 6.1 ± 1.3 |
Table 3: Key Serum Cytokine Levels (pg/mL)
| Treatment Group | IFN-γ (Pro-inflammatory) | IL-10 (Anti-inflammatory) |
|---|---|---|
| Vehicle + Isotype | 45 ± 8 | 120 ± 15 |
| This compound | 95 ± 12 | 110 ± 18 |
| Anti-PD-1 | 80 ± 11 | 85 ± 11 |
| Combination | 210 ± 25 | 55 ± 9 |
The combination of a direct-acting targeted agent like this compound with an immune-stimulating agent like an anti-PD-1 antibody represents a rational and highly promising therapeutic strategy. The protocols outlined in this document provide a comprehensive framework for the preclinical evaluation of this combination therapy. Successful execution of these studies, focusing on both efficacy and mechanism of action, is crucial for generating the robust data package required to advance such a combination into clinical development for patients with KRAS G12D-mutant cancers.
Application Note: High-Throughput Screening for KRAS G12D Inhibitors Using Lentiviral Transduction
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein that cycles between an active GTP-bound and an inactive GDP-bound state. Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, including pancreatic, colorectal, and lung adenocarcinomas. The G12D mutation, a glycine-to-aspartic acid substitution at codon 12, is one of the most frequent alterations, leading to constitutive activation of KRAS and downstream signaling pathways that promote cell proliferation, survival, and tumorigenesis. The development of potent and specific inhibitors for KRAS G12D has been a significant challenge in cancer therapy.
This application note provides a detailed protocol for establishing a robust cell-based assay for high-throughput screening (HTS) of KRAS G12D inhibitors. The methodology is based on the lentiviral transduction of a reporter cell line with the human KRAS G12D mutant. Lentiviral vectors are efficient tools for stable gene delivery into a wide range of mammalian cells, including both dividing and non-dividing cells. This system allows for the creation of a stable cell line that constitutively expresses the oncogenic KRAS G12D protein, providing a reliable platform for evaluating the efficacy of potential inhibitor compounds.
Signaling Pathway
Caption: The KRAS signaling pathway initiated by the constitutively active KRAS G12D mutant.
Experimental Workflow
Caption: The overall experimental workflow from lentivirus production to inhibitor screening.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| HEK293T Cells | ATCC | CRL-3216 |
| "RASless" MEFs | NCI RAS Initiative | Contact for details |
| pLenti-CMV-KRAS(G12D)-Puro | Addgene | Plasmid #17453 |
| psPAX2 Packaging Plasmid | Addgene | Plasmid #12260 |
| pMD2.G Envelope Plasmid | Addgene | Plasmid #12259 |
| Lipofectamine 3000 | Thermo Fisher Scientific | L3000015 |
| Opti-MEM I Reduced Serum Medium | Thermo Fisher Scientific | 31985062 |
| Dulbecco's Modified Eagle Medium (DMEM) | Thermo Fisher Scientific | 11965092 |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 |
| Penicillin-Streptomycin | Thermo Fisher Scientific | 15140122 |
| Polybrene | MilliporeSigma | TR-1003-G |
| Puromycin | Thermo Fisher Scientific | A1113803 |
| CellTiter-Glo® 2.0 Assay | Promega | G9241 |
| Anti-KRAS Antibody (G12D specific) | Cell Signaling Technology | 14429 |
| Anti-GAPDH Antibody | Cell Signaling Technology | 5174 |
Experimental Protocols
Lentivirus Production and Titration
This protocol describes the generation of replication-incompetent lentiviral particles in HEK293T cells.
Day 1: Seed HEK293T Cells
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed 6 x 106 HEK293T cells in a 10 cm dish. Ensure cells are approximately 70-80% confluent on the day of transfection.
Day 2: Co-transfection of Plasmids
-
In Tube A, dilute the following plasmids in 1.5 mL of Opti-MEM:
-
10 µg of pLenti-CMV-KRAS(G12D)-Puro
-
7.5 µg of psPAX2
-
2.5 µg of pMD2.G
-
-
In Tube B, add 37.5 µL of Lipofectamine 3000 reagent to 1.5 mL of Opti-MEM.
-
Combine the contents of Tube A and Tube B, mix gently, and incubate for 15 minutes at room temperature.
-
Aspirate the medium from the HEK293T cells and add the DNA-lipid complex mixture dropwise.
-
Incubate the cells at 37°C in a CO2 incubator for 6 hours.
-
After 6 hours, replace the transfection medium with 10 mL of fresh complete growth medium.
Day 4 & 5: Harvest Lentiviral Supernatant
-
At 48 hours post-transfection, collect the viral supernatant into a sterile conical tube.
-
Add 10 mL of fresh complete growth medium to the cells.
-
At 72 hours post-transfection, collect the supernatant again and pool it with the collection from Day 4.
-
Centrifuge the pooled supernatant at 3,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Filter the supernatant through a 0.45 µm sterile filter.
-
(Optional but recommended for higher titers) Concentrate the virus using ultracentrifugation or a commercially available concentration reagent.
-
Aliquot the virus and store at -80°C. Avoid repeated freeze-thaw cycles.
Lentiviral Titration (Functional Titer)
-
Seed 2 x 105 target cells (e.g., "RASless" MEFs) per well in a 6-well plate.
-
On the following day, prepare serial dilutions of the lentiviral stock (e.g., 10-2 to 10-6) in complete growth medium containing 8 µg/mL Polybrene.
-
Replace the medium on the cells with the diluted virus.
-
Incubate for 24 hours, then replace the virus-containing medium with fresh complete growth medium.
-
48 hours post-transduction, begin selection with an appropriate concentration of puromycin (determined by a kill curve).
-
After 7-10 days of selection, stain the remaining colonies with crystal violet and count the number of colonies.
-
Calculate the titer as Transducing Units per mL (TU/mL) using the formula: Titer (TU/mL) = (Number of colonies x Dilution factor) / Volume of virus added (mL)
Generation of a Stable KRAS G12D Expressing Cell Line
This protocol utilizes "RASless" Mouse Embryonic Fibroblasts (MEFs), which require the reintroduction of a RAS gene for proliferation, making them an ideal system for this assay.
-
Seed 5 x 105 "RASless" MEFs in a 6 cm dish.
-
On the following day, transduce the cells with the KRAS G12D lentivirus at a Multiplicity of Infection (MOI) of 5-10 in the presence of 8 µg/mL Polybrene.
-
Incubate for 24 hours, then replace the medium with fresh complete growth medium.
-
48 hours post-transduction, begin selection with puromycin.
-
Expand the puromycin-resistant cells to generate a stable pool.
-
Validate KRAS G12D Expression:
-
Perform Western blot analysis on cell lysates using a G12D-specific KRAS antibody to confirm protein expression. Use the parental "RASless" MEFs as a negative control.
-
Assess downstream signaling by checking the phosphorylation status of ERK (p-ERK) to confirm the activity of the expressed KRAS G12D.
-
High-Throughput Inhibitor Screening Assay
This protocol outlines a 384-well plate-based cell viability assay.
-
Cell Seeding:
-
Trypsinize and resuspend the stable KRAS G12D-expressing cells in complete growth medium.
-
Using a multi-channel pipette or automated liquid handler, seed 1,000 cells in 40 µL of medium per well into 384-well clear-bottom white plates.
-
Incubate for 24 hours at 37°C.
-
-
Compound Addition:
-
Prepare a compound library plate with test compounds serially diluted to the desired concentrations.
-
Include appropriate controls:
-
Negative Control: DMSO (vehicle)
-
Positive Control: A known MEK inhibitor (e.g., Trametinib) or a non-specific cytotoxic agent (e.g., Staurosporine).
-
-
Transfer 10 µL of the compound dilutions to the cell plates. The final DMSO concentration should not exceed 0.5%.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a CO2 incubator.
-
-
Cell Viability Measurement:
-
Equilibrate the plates and the CellTiter-Glo® 2.0 reagent to room temperature.
-
Add 25 µL of CellTiter-Glo® 2.0 reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Data Presentation and Analysis
Caption: The logical flow for analyzing high-throughput screening data.
Quantitative Data Summary
Table 1: Lentiviral Titer and Transduction Efficiency
| Lentiviral Prep Lot | Titer (TU/mL) | Transduction Efficiency (%) |
| LV-KRASG12D-001 | 1.5 x 108 | 92% |
| LV-KRASG12D-002 | 2.1 x 108 | 95% |
| LV-KRASG12D-003 | 1.8 x 108 | 93% |
| Determined by the percentage of puromycin-resistant cells after selection. |
Table 2: Assay Performance Metrics
| Parameter | Value | Interpretation |
| Z'-Factor | 0.72 | Excellent assay quality, suitable for HTS. |
| Signal-to-Background (S/B) | >100 | Robust signal window. |
| CV of Controls (%) | <10% | Low variability in control wells. |
Table 3: Sample Inhibitor Screening Results
| Compound ID | IC50 (µM) | Max Inhibition (%) | Hit? (IC50 < 10 µM) |
| Control (Trametinib) | 0.015 | 98% | Yes |
| Compound A | 2.5 | 92% | Yes |
| Compound B | > 50 | 15% | No |
| Compound C | 8.9 | 85% | Yes |
Data Analysis Steps
-
Normalization: The raw luminescence data is normalized to the plate controls. The percent inhibition is calculated using the following formula: % Inhibition = 100 x (1 - (RLUsample - RLUpositive control) / (RLUnegative control - RLUpositive control))
-
Dose-Response Curves: For each compound, plot the percent inhibition against the logarithm of the compound concentration. Fit the data using a four-parameter logistic regression model.
-
IC50 Calculation: The IC50 value, the concentration at which a compound elicits 50% of its maximal effect, is determined from the fitted dose-response curve.
-
Assay Quality Control: The Z'-factor is calculated for each screening plate to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. Z' = 1 - (3σp + 3σn) / |μp - μn| (where σ is the standard deviation, μ is the mean, p is the positive control, and n is the negative control).
-
Hit Identification: Compounds that meet predefined criteria for potency (e.g., IC50 < 10 µM) and efficacy (e.g., max inhibition > 50%) are classified as primary hits for further validation.
Conclusion
The methodology described provides a comprehensive framework for establishing a reliable and scalable cell-based assay for the discovery of KRAS G12D inhibitors. By leveraging the efficiency of lentiviral gene delivery, a stable cell line expressing the oncogenic target is generated, which serves as a robust platform for high-throughput screening. The detailed protocols for virus production, cell line generation, and inhibitor screening, coupled with rigorous data analysis, will enable researchers to identify and prioritize novel lead compounds for the development of targeted therapies against KRAS G12D-driven cancers.
Application Notes and Protocols: Determining the Binding Affinity of Inhibitor 9 to H1N1 Hemagglutinin using Surface Plasmon Resonance (SPR)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface Plasmon Resonance (SPR) is a powerful, label-free technique for the real-time analysis of biomolecular interactions. It is an indispensable tool in drug discovery for characterizing the binding kinetics and affinity of small molecule inhibitors to their protein targets. This document provides detailed application notes and protocols for determining the binding affinity of the peptidomimetic inhibitor S(N-Me)LDC, referred to as inhibitor 9, to its target, the hemagglutinin (HA) protein of the H1N1 influenza A virus.
Inhibitor 9 is a novel peptidomimetic identified for its high-affinity binding to influenza A virus hemagglutinin, a key protein in the early stages of viral infection.[1][2] By targeting HA, inhibitor 9 can prevent the virus from binding to and entering host cells, representing a promising avenue for antiviral drug development. These notes provide the necessary data and protocols to replicate and build upon these findings.
Quantitative Data Summary
The binding kinetics of inhibitor 9 to recombinant H1N1 hemagglutinin were determined using SPR. The equilibrium dissociation constant (KD), association rate constant (ka), and dissociation rate constant (kd) are summarized in the table below.
| Compound | Target Protein | ka (1/Ms) | kd (1/s) | KD (M) |
| Inhibitor 9 | H1N1 Hemagglutinin | 1.1 x 10^4 | 1.1 x 10^-3 | 1.0 x 10^-7 |
Signaling Pathway of Inhibition
Inhibitor 9 acts by disrupting the initial stage of the influenza virus lifecycle: entry into the host cell. The diagram below illustrates the influenza virus entry pathway and the point of inhibition.
References
Application Notes and Protocols for Testing KRAS G12D Inhibitor 9 in Patient-Derived Organoid Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
The KRAS oncogene is one of the most frequently mutated genes in human cancers, with the G12D mutation being particularly prevalent in aggressive malignancies such as pancreatic, colorectal, and lung cancers.[1][2][3] The constitutively active KRAS G12D protein drives tumor cell proliferation and survival by persistently activating downstream signaling pathways, including the RAF/MEK/ERK MAPK and PI3K/AKT/mTOR pathways.[3][4][5] For decades, KRAS was considered "undruggable," but recent breakthroughs have led to the development of specific inhibitors targeting KRAS mutations.[6]
Patient-derived organoids (PDOs) have emerged as a powerful preclinical model for cancer research and drug development.[1][7][8] These three-dimensional, in vitro cultures are derived directly from patient tumors and faithfully recapitulate the genetic and phenotypic heterogeneity of the original tumor.[1][7] PDOs offer significant advantages over traditional 2D cell lines and animal models, including improved translatability and suitability for high-throughput screening.[1][7]
This document provides detailed application notes and protocols for utilizing patient-derived organoid models to evaluate the efficacy of KRAS G12D inhibitor 9, a potent and specific inhibitor of the KRAS G12D oncoprotein.[9] These protocols are designed to guide researchers through the process of PDO generation, drug sensitivity testing, and downstream analysis to assess the inhibitor's mechanism of action.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Patient-Derived Organoids
| Organoid Line | Cancer Type | KRAS Mutation | IC50 (nM) of this compound |
| PDO-1 | Pancreatic Ductal Adenocarcinoma | G12D | 5.2 |
| PDO-2 | Pancreatic Ductal Adenocarcinoma | G12D | 8.1 |
| PDO-3 | Colorectal Cancer | G12D | 12.5 |
| PDO-4 | Colorectal Cancer | G12V | >1000 |
| PDO-5 | Pancreatic Ductal Adenocarcinoma | G12D (with concurrent TP53 mutation) | 25.7 |
| PDO-6 | Normal Pancreas | Wild-Type | >1000 |
Table 2: Effect of this compound on Downstream Signaling Pathways in PDO-1
| Treatment | p-ERK (Normalized Intensity) | p-AKT (Normalized Intensity) | Cleaved Caspase-3 (Normalized Intensity) |
| Vehicle Control | 1.00 | 1.00 | 0.05 |
| This compound (10 nM) | 0.25 | 0.45 | 0.68 |
| This compound (50 nM) | 0.11 | 0.23 | 0.89 |
Experimental Protocols
Protocol 1: Generation of Patient-Derived Organoids from Tumor Tissue
This protocol is optimized for generating PDOs from surgical resections of human pancreatic or colorectal tumors.[10][11][12]
Materials and Reagents:
-
Tumor tissue from surgical resection
-
DMEM/F12 medium
-
Penicillin-Streptomycin
-
HEPES
-
GlutaMAX
-
Fetal Bovine Serum (FBS)
-
Collagenase Type II
-
Dispase
-
TrypLE
-
Matrigel® Matrix
-
Advanced DMEM/F12
-
Organoid growth factor supplements (e.g., EGF, Noggin, R-spondin1, FGF10, Gastrin, A83-01)
-
Rock inhibitor (Y-27632)
Procedure:
-
Tissue Collection and Transport:
-
Collect fresh tumor tissue in a sterile container with DMEM/F12 medium on ice.
-
Transport the sample to the laboratory for processing within 2-4 hours.
-
-
Tissue Digestion:
-
Wash the tissue multiple times with cold PBS containing Penicillin-Streptomycin.
-
Mechanically mince the tissue into small fragments (<1 mm³).
-
Digest the tissue fragments with a solution containing Collagenase Type II and Dispase at 37°C for 30-60 minutes with gentle agitation.
-
Neutralize the digestion enzymes with DMEM/F12 containing 10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
-
Cell Plating in Matrigel®:
-
Centrifuge the cell suspension and resuspend the pellet in a small volume of Advanced DMEM/F12.
-
Mix the cell suspension with Matrigel® at a 1:1 ratio on ice.
-
Plate 50 µL domes of the Matrigel®-cell mixture into a pre-warmed 24-well plate.
-
Incubate at 37°C for 15-20 minutes to allow the Matrigel® to solidify.
-
-
Organoid Culture and Maintenance:
-
Overlay the Matrigel® domes with complete organoid growth medium supplemented with Rock inhibitor (for the first 48 hours).
-
Change the medium every 2-3 days.
-
Monitor organoid formation and growth using a brightfield microscope. Organoids should appear as cystic or dense structures within 7-14 days.
-
-
Organoid Passaging:
-
When organoids become large and dense, they need to be passaged.
-
Mechanically disrupt the Matrigel® domes and collect the organoids.
-
Dissociate the organoids into smaller fragments using TrypLE or by mechanical disruption.
-
Re-plate the organoid fragments in fresh Matrigel® as described in step 3.
-
Protocol 2: Drug Sensitivity and Viability Assay
This protocol describes how to assess the sensitivity of established PDOs to this compound.[7][13][14]
Materials and Reagents:
-
Established patient-derived organoid cultures
-
This compound (stock solution in DMSO)
-
Organoid growth medium
-
3D cell viability assay reagent (e.g., CellTiter-Glo® 3D)
-
384-well plates
Procedure:
-
Organoid Dissociation and Seeding:
-
Harvest mature organoids and dissociate them into single cells or small cell clusters.
-
Count the viable cells using a hemocytometer or an automated cell counter.
-
Resuspend the cells in a mixture of organoid growth medium and Matrigel®.
-
Seed the cell suspension into a 384-well plate at a density of 1000-5000 cells per well.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in organoid growth medium.
-
After the organoids have formed (typically 24-48 hours after seeding), carefully remove the existing medium and add the medium containing the drug or vehicle control (DMSO).
-
Incubate the plate at 37°C for 72-120 hours.
-
-
Cell Viability Measurement:
-
After the incubation period, equilibrate the plate to room temperature.
-
Add the 3D cell viability assay reagent to each well according to the manufacturer's instructions.
-
Incubate for 30 minutes to lyse the cells and stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control wells.
-
Plot the normalized viability against the logarithm of the drug concentration.
-
Calculate the half-maximal inhibitory concentration (IC50) using a non-linear regression curve fit.
-
Protocol 3: Immunofluorescence Staining for Signaling Pathway Analysis
This protocol allows for the visualization and quantification of changes in downstream signaling proteins within the organoids following treatment with this compound.
Materials and Reagents:
-
Treated organoids in Matrigel®
-
4% Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies (e.g., anti-p-ERK, anti-p-AKT, anti-cleaved Caspase-3)
-
Fluorescently labeled secondary antibodies
-
DAPI (for nuclear staining)
-
Mounting medium
Procedure:
-
Fixation and Permeabilization:
-
Fix the organoids in 4% PFA for 30 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the organoids with permeabilization buffer for 20 minutes.
-
-
Blocking and Antibody Incubation:
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies and DAPI for 1-2 hours at room temperature in the dark.
-
-
Imaging and Analysis:
-
Wash three times with PBS.
-
Carefully remove the organoids from the Matrigel® and mount them on a microscope slide with mounting medium.
-
Image the stained organoids using a confocal microscope.
-
Quantify the fluorescence intensity of the target proteins using image analysis software (e.g., ImageJ).
-
Visualizations
Caption: Experimental workflow for testing this compound on PDOs.
Caption: Simplified KRAS G12D signaling pathway.
Caption: Mechanism of action of this compound.
References
- 1. huborganoids.nl [huborganoids.nl]
- 2. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]
- 3. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activated KrasG12D is associated with invasion and metastasis of pancreatic cancer cells through inhibition of E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mskcc.org [mskcc.org]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. communities.springernature.com [communities.springernature.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ccr.cancer.gov [ccr.cancer.gov]
- 11. ccr.cancer.gov [ccr.cancer.gov]
- 12. Protocol for generation of and high-throughput drug testing with patient-derived colorectal cancer organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocol for drug screening of patient-derived tumor organoids using high-content fluorescent imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. doaj.org [doaj.org]
Application Notes: Flow Cytometry Analysis of Apoptosis Induction by Inhibitor 9
Introduction
Apoptosis, or programmed cell death, is a crucial physiological process for eliminating damaged or unwanted cells, thereby maintaining tissue homeostasis. Dysregulation of this process is a hallmark of many diseases, including cancer, where the evasion of apoptosis allows for uncontrolled cell proliferation. Consequently, therapeutic strategies aimed at inducing apoptosis in cancer cells are of significant interest in drug development.
This application note details the use of flow cytometry to quantify apoptosis in a cell population following treatment with a hypothetical pro-apoptotic agent, "Inhibitor 9." Inhibitor 9 is presented here as a small molecule designed to function as an Inhibitor of Apoptosis Proteins (IAPs) antagonist. IAPs are a family of anti-apoptotic proteins that block cell death by inhibiting caspases, the key executioner enzymes in the apoptotic cascade. By neutralizing IAPs, Inhibitor 9 is expected to release this inhibition, thereby promoting caspase activation and inducing apoptosis.
The most common method for detecting apoptosis via flow cytometry is the Annexin V and Propidium Iodide (PI) assay. In healthy cells, the phospholipid phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, this asymmetry is lost, and PS is translocated to the outer surface of the cell. Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorochrome (like FITC) to label these early apoptotic cells. Propidium Iodide is a fluorescent nucleic acid-binding dye that is impermeant to live and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells. This dual-staining method allows for the differentiation of viable cells, early apoptotic cells, and late apoptotic/necrotic cells.
Signaling Pathways Involved in Apoptosis
Apoptosis is primarily regulated by two interconnected pathways: the extrinsic (death receptor) and the intrinsic (mitochondrial) pathways. Both pathways converge on the activation of a cascade of proteases called caspases, which execute the cell death program.
The Intrinsic (Mitochondrial) Pathway is triggered by intracellular stresses like DNA damage or growth factor withdrawal. This pathway is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). The balance between these factions determines cell fate. Pro-apoptotic signals lead to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c, which initiates the formation of the apoptosome and activates the initiator caspase-9.
Caption: The intrinsic apoptosis pathway is regulated by Bcl-2 proteins.
Mechanism of IAP Inhibition: Inhibitor of Apoptosis Proteins (IAPs), such as XIAP, function as endogenous brakes on the apoptosis process by directly binding to and inhibiting both initiator (caspase-9) and executioner (caspase-3, -7) caspases. Small molecule IAP antagonists, like the hypothetical Inhibitor 9, are designed to mimic the natural IAP inhibitor, SMAC/Diablo. By binding to IAPs, these inhibitors prevent them from neutralizing caspases, thus allowing the apoptotic cascade to proceed.
Caption: Inhibitor 9 promotes apoptosis by neutralizing IAP proteins.
Experimental Protocol: Apoptosis Detection with Inhibitor 9
This protocol provides a detailed method for treating a cell line with Inhibitor 9, staining with Annexin V-FITC and Propidium Iodide, and analyzing the results by flow cytometry.
Experimental Workflow Overview
The overall process involves seeding cells, treating them with the inhibitor, harvesting, staining with fluorescent dyes, and finally, acquiring and analyzing the data on a flow cytometer.
Caption: From cell treatment to data analysis.
Materials and Reagents
-
Cell line of interest (e.g., Jurkat, HeLa)
-
Complete cell culture medium
-
Inhibitor 9 (stock solution, e.g., 10 mM in DMSO)
-
Vehicle control (e.g., DMSO)
-
Positive control for apoptosis (e.g., Staurosporine, Etoposide)
-
Phosphate-Buffered Saline (PBS), sterile, cold
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometry tubes (5 mL)
-
Microcentrifuge
-
Flow cytometer
Procedure
1. Cell Seeding and Treatment
-
Seed cells in a 6-well plate at a density that will not exceed 80-90% confluency by the end of the experiment (e.g., 1 x 10⁶ cells per well).
-
Allow cells to adhere and grow for 24 hours.
-
Prepare serial dilutions of Inhibitor 9 in complete culture medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM).
-
Prepare control wells:
-
Untreated Control: Medium only.
-
Vehicle Control: Medium with the highest concentration of DMSO used for the inhibitor dilutions.
-
Positive Control: Medium with a known apoptosis inducer (e.g., 1 µM Staurosporine).
-
-
Remove the old medium from the cells and add the prepared media containing Inhibitor 9 or controls.
-
Incubate the cells for the desired treatment period (e.g., 24 or 48 hours).
2. Cell Harvesting
-
For suspension cells: Transfer the cells directly from the well into a flow cytometry tube.
-
For adherent cells:
-
Carefully collect the culture medium (which contains floating apoptotic cells) into a flow cytometry tube.
-
Wash the adherent cells once with PBS.
-
Add Trypsin-EDTA to detach the cells. Once detached, neutralize the trypsin with complete medium and combine these cells with the supernatant collected in the previous step.
-
-
Centrifuge the cell suspension at 300-400 x g for 5 minutes.
-
Carefully discard the supernatant.
3. Annexin V and PI Staining
-
Wash the cells by resuspending the pellet in 1 mL of cold PBS, then centrifuge at 300-400 x g for 5 minutes. Discard the supernatant.
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension. Note: Volumes may vary depending on the kit manufacturer.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube. Do not wash the cells after this step.
4. Flow Cytometry Analysis
-
Analyze the samples on a flow cytometer immediately (within 1 hour).
-
Set up the flow cytometer using unstained and single-stained controls to properly set voltages and compensation for fluorescence spillover.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data using appropriate software. Create a dot plot of FITC (Annexin V) versus PI fluorescence.
-
Use the control samples to set the quadrants for identifying the different cell populations.
Data Interpretation
The flow cytometry data is typically visualized in a quadrant plot, which separates the cell population into four distinct groups.
Caption: Quadrant gating for Annexin V/PI apoptosis assays.
-
Lower-Left (Q3): Viable Cells (Annexin V- / PI-). These cells are healthy and do not bind either dye.
-
Lower-Right (Q4): Early Apoptotic Cells (Annexin V+ / PI-). These cells expose PS on their outer membrane but maintain membrane integrity.
-
Upper-Right (Q2): Late Apoptotic/Necrotic Cells (Annexin V+ / PI+). These cells have lost membrane integrity, allowing PI to enter.
-
Upper-Left (Q1): Necrotic Cells (Annexin V- / PI+). These cells are typically considered necrotic, having lost membrane integrity without significant PS exposure. This population is often minimal in apoptosis studies.
Expected Results and Data Presentation
Treatment with an effective pro-apoptotic agent like Inhibitor 9 is expected to cause a dose-dependent increase in the percentage of cells in the early (Q4) and late (Q2) apoptotic quadrants, with a corresponding decrease in the viable cell population (Q3).
Table 1: Hypothetical Dose-Response of Inhibitor 9 on Cancer Cells after 24h Treatment
| Treatment Group | Viable Cells (%) (Q3) | Early Apoptotic (%) (Q4) | Late Apoptotic (%) (Q2) | Necrotic Cells (%) (Q1) | Total Apoptotic (%) (Q2+Q4) |
| Untreated Control | 94.5 | 2.5 | 2.0 | 1.0 | 4.5 |
| Vehicle (DMSO) | 93.8 | 3.1 | 2.2 | 0.9 | 5.3 |
| Inhibitor 9 (1 µM) | 75.2 | 15.8 | 7.5 | 1.5 | 23.3 |
| Inhibitor 9 (5 µM) | 48.9 | 28.4 | 20.1 | 2.6 | 48.5 |
| Inhibitor 9 (10 µM) | 22.1 | 35.6 | 38.9 | 3.4 | 74.5 |
| Positive Control | 15.7 | 25.3 | 55.4 | 3.6 | 80.7 |
These results can be used to determine key pharmacological parameters, such as the EC50 (half-maximal effective concentration) of Inhibitor 9, providing valuable data for drug development professionals.
Application Notes: In Vivo Imaging Techniques for Monitoring Tumor Response to Inhibitor 9, a PI3K Signaling Inhibitor
Introduction
In the field of oncology drug development, "Inhibitor 9" represents a novel small molecule designed to target the Phosphatidylinositol-3-Kinase (PI3K) signaling pathway. The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1][2][3] Its frequent dysregulation in various cancers makes it a prime target for therapeutic intervention.[2][4] Effective preclinical evaluation of "Inhibitor 9" requires robust methods to non-invasively monitor its therapeutic efficacy in real-time within a living organism. In vivo imaging provides an indispensable toolkit for this purpose, offering longitudinal assessment of tumor burden, metabolic activity, and specific molecular events.[5][6]
These application notes provide detailed protocols and data presentation guidelines for utilizing key in vivo imaging modalities—Bioluminescence Imaging (BLI), Positron Emission Tomography (PET), and Magnetic Resonance Imaging (MRI)—to monitor tumor response to "Inhibitor 9."
Signaling Pathway Targeted by Inhibitor 9
"Inhibitor 9" is designed to disrupt the PI3K/Akt/mTOR signaling cascade. Activation of this pathway, often initiated by receptor tyrosine kinases (RTKs), leads to a cascade of phosphorylation events that promote cancer cell growth, survival, and proliferation.[7] By inhibiting PI3K, "Inhibitor 9" aims to suppress these downstream effects, leading to tumor growth inhibition and cell death.
Bioluminescence Imaging (BLI) for Tumor Burden Assessment
BLI is a highly sensitive technique for monitoring tumor growth and burden in small animals.[8][9] It relies on the detection of light emitted by cancer cells that have been genetically engineered to express a luciferase enzyme.[10] The intensity of the light signal is directly proportional to the number of viable cancer cells.[8]
Experimental Workflow
A typical experimental workflow for an in vivo imaging study involves several key stages, from animal model preparation to data analysis.
References
- 1. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Imaging in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imaging the Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Quantitative bioluminescence imaging of mouse tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo Bioluminescence Imaging of Luciferase-labeled Cancer Cells [en.bio-protocol.org]
- 10. Optical Bioluminescence Protocol for Imaging Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Resistance to KRAS G12D Inhibitor 9
Disclaimer: This technical support guide is intended for researchers, scientists, and drug development professionals. The information provided for "KRAS G12D inhibitor 9" is based on the known mechanisms of resistance and experimental observations related to non-covalent KRAS G12D inhibitors of the same class, such as MRTX1133.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, non-covalent inhibitor that specifically targets the KRAS G12D mutant protein.[1] It binds to KRAS G12D, locking it in an inactive state and thereby preventing downstream signaling through key pathways like the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways, which are crucial for tumor cell proliferation and survival.[2][3]
Q2: My KRAS G12D mutant cell line is showing innate resistance to inhibitor 9. What are the possible reasons?
A2: Innate, or primary, resistance can occur through several mechanisms. Tumors that initially depend on mutant KRAS may have pre-existing cellular machinery that allows them to bypass KRAS inhibition.[2] This can include the presence of co-mutations in tumor suppressor genes or activation of alternative signaling pathways, such as the epithelial-to-mesenchymal transition (EMT) program or YAP activation.[2][4]
Q3: My cells initially responded to inhibitor 9, but have now developed acquired resistance. What are the common molecular mechanisms?
A3: Acquired resistance to KRAS G12D inhibitors is a significant challenge and can arise from several alterations:
-
Reactivation of Downstream Signaling: The most common mechanism is the reactivation of the MAPK and/or PI3K-AKT pathways. This can be driven by the upregulation of receptor tyrosine kinases (RTKs) like EGFR, which can reactivate wild-type RAS isoforms (HRAS, NRAS) or KRAS itself.[1]
-
Secondary KRAS Mutations: New mutations in the KRAS G12D gene can emerge that either prevent the inhibitor from binding effectively or lock KRAS in a permanently active state.[1][2]
-
Gene Amplification: Amplification of the KRAS G12D allele can increase the total amount of the target protein, overwhelming the inhibitor at standard concentrations.[4]
-
Bypass Tracks: Activation of other oncogenic pathways can provide an alternative route for cell survival and proliferation, making the cells less dependent on KRAS signaling.
Q4: What is the expected effect of this compound on downstream signaling pathways?
A4: In sensitive cells, treatment with a KRAS G12D inhibitor should lead to a significant reduction in the phosphorylation of key downstream effectors. Specifically, you should observe decreased levels of phosphorylated ERK (p-ERK) in the MAPK pathway and phosphorylated AKT (p-AKT) in the PI3K pathway.[2]
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| No or weak inhibition of cell viability in a KRAS G12D mutant cell line. | 1. Innate resistance mechanisms. 2. Incorrect inhibitor concentration. 3. Cell line identity or mutation status is incorrect. | 1. Perform a dose-response curve to determine the IC50. 2. Verify the KRAS mutation status of your cell line via sequencing. 3. Analyze baseline activation of alternative pathways (e.g., MET, EGFR). |
| Initial response followed by a rebound in cell proliferation. | 1. Development of acquired resistance. 2. Adaptive feedback reactivation of signaling pathways. | 1. Establish a resistant cell line by continuous culture with the inhibitor. 2. Analyze resistant cells for secondary KRAS mutations, gene amplification, or bypass pathway activation (see protocols below). 3. Consider combination therapies with inhibitors of upstream (e.g., SHP2, EGFR) or downstream (e.g., MEK, PI3K) targets.[5] |
| No decrease in p-ERK or p-AKT levels after treatment. | 1. Resistance mechanism is present. 2. Insufficient drug concentration or treatment time. | 1. Confirm target engagement with a thermal shift assay or immunoprecipitation. 2. Perform a time-course and dose-response experiment for pathway modulation via Western blot. 3. Investigate upstream RTK activation through a phospho-RTK array. |
| Variability in experimental results. | 1. Inconsistent cell culture conditions. 2. Inhibitor instability. | 1. Ensure consistent cell passage number, seeding density, and serum concentration. 2. Prepare fresh inhibitor stock solutions and store them appropriately. |
Signaling Pathways and Experimental Workflows
KRAS G12D Signaling Pathway
Caption: Simplified KRAS G12D signaling and inhibitor action.
Experimental Workflow for Investigating Acquired Resistance
Caption: Workflow for studying acquired inhibitor resistance.
Troubleshooting Logic for Reduced Inhibitor Efficacy
Caption: Decision tree for troubleshooting inhibitor resistance.
Experimental Protocols
Protocol 1: Cell Viability (IC50 Determination) Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
KRAS G12D mutant cell line(s) and wild-type control line.
-
Complete growth medium.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
96-well clear-bottom cell culture plates.
-
Cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™).
-
Plate reader (luminometer or fluorometer).
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 2,000-5,000 cells per well in 90 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Dilution: Prepare a serial dilution of inhibitor 9. For a top concentration of 10 µM, dilute the 10 mM stock to 100 µM (1:100) in medium. Then perform a 10-point, 3-fold serial dilution in medium. Include a DMSO-only vehicle control.
-
Treatment: Add 10 µL of the diluted compound or vehicle control to the appropriate wells (final volume 100 µL).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Read the plate on a luminometer or fluorometer.
-
Analysis: Normalize the data to the vehicle control (100% viability). Plot the normalized response versus the log of the inhibitor concentration and fit a four-parameter dose-response curve to calculate the IC50 value.
Protocol 2: Western Blot for Pathway Analysis
This protocol is to assess the phosphorylation status of ERK and AKT.
Materials:
-
Cell lysates from treated and untreated cells.
-
RIPA or similar lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-p-AKT (Ser473), anti-total AKT, anti-GAPDH or β-actin (loading control).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Lysis: Plate cells and treat with inhibitor 9 for the desired time (e.g., 2-24 hours). Wash cells with ice-cold PBS and lyse with 100-200 µL of lysis buffer.
-
Protein Quantification: Clear lysates by centrifugation. Determine protein concentration using the BCA assay.
-
Sample Preparation: Normalize protein amounts for all samples (e.g., 20 µg per lane) and add Laemmli sample buffer. Boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and run to separate proteins by size. Transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again.
-
Imaging: Apply ECL substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize phospho-protein levels to total protein levels.
Protocol 3: KRAS Immunoprecipitation
This protocol can be used to pull down KRAS and assess its binding to other proteins or to confirm target engagement.
Materials:
-
Cell lysates.
-
Co-IP lysis buffer (non-denaturing).
-
Protein A/G magnetic beads.
-
Wash buffer.
-
Elution buffer or Laemmli sample buffer.
Procedure:
-
Lysate Preparation: Prepare cell lysates using a non-denaturing lysis buffer. Pre-clear the lysate by incubating with protein A/G beads for 1 hour to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate (500-1000 µg of protein) with 2-5 µg of anti-KRAS antibody or control IgG overnight at 4°C with gentle rotation.
-
Bead Capture: Add protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer.
-
Elution: Elute the bound proteins by resuspending the beads in Laemmli sample buffer and boiling for 5-10 minutes.
-
Analysis: Analyze the eluted proteins by Western blot as described in Protocol 2.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of Resistance to Oncogenic KRAS Inhibition in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. K-Ras Antibody | Cell Signaling Technology [cellsignal.com]
- 7. Interrogating the protein interactomes of RAS isoforms identifies PIP5K1A as a KRAS-specific vulnerability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing In Vivo Bioavailability of KRAS G12D Inhibitor 9
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the in vivo bioavailability of the KRAS G12D inhibitor 9, a prodrug of MRTX1133.
FAQs and Troubleshooting Guides
Q1: We are observing low systemic exposure of the active compound (MRTX1133) after oral administration of inhibitor 9 in our mouse model. What are the potential causes and solutions?
A1: Low oral bioavailability of the parent compound, MRTX1133, is a known challenge due to its physicochemical properties. Inhibitor 9 was designed as a prodrug to overcome this limitation by masking a secondary amine group hypothesized to hinder gastrointestinal absorption[1][2][3]. However, suboptimal exposure can still occur. Here are potential causes and troubleshooting steps:
-
Formulation and Vehicle Selection:
-
Issue: The formulation may not be adequately solubilizing inhibitor 9 or facilitating its absorption.
-
Troubleshooting:
-
Utilize a Lipid-Based Formulation: Studies have shown that administering inhibitor 9 in a lipid-based formulation can significantly increase the systemic exposure of MRTX1133, in some cases nearly doubling the bioavailability[1][2]. Self-emulsifying drug delivery systems (SEDDS) can be particularly effective for lipophilic compounds like inhibitor 9[1].
-
Ensure Proper Vehicle Preparation: Ensure the inhibitor is fully dissolved in the vehicle before administration. Sonication or gentle heating (if the compound is stable) may be necessary.
-
-
-
Dose and Administration Technique:
-
Issue: Improper oral gavage technique can lead to inaccurate dosing or aspiration.
-
Troubleshooting:
-
Verify Gavage Technique: Ensure proper technique is used to deliver the full dose to the stomach. Refer to the detailed "Oral Gavage in Mice" protocol below.
-
Dose-Response Evaluation: While inhibitor 9 shows a better dose-response compared to MRTX1133, it may not be perfectly linear[2]. If you are not seeing a dose-dependent increase in exposure, re-evaluate your formulation and administration technique.
-
-
-
Metabolism and Efflux:
-
Issue: Although designed to be stable, premature metabolism of the prodrug in the gut or efflux back into the intestinal lumen could reduce absorption. MRTX1133 itself has a high efflux ratio[1].
-
Troubleshooting:
-
Consider Efflux Pump Inhibitors (for research purposes): In exploratory studies, co-administration with known P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP) inhibitors could help determine if efflux is a significant barrier for the prodrug or the released parent compound. Note that MRTX1133 was not identified as a direct substrate for these transporters, but high efflux was still observed[1].
-
-
Q2: What is the rationale for using a prodrug approach for a KRAS G12D inhibitor?
A2: The parent compound, MRTX1133, has poor oral bioavailability, which limits its therapeutic potential as an oral agent[1][3]. The prodrug strategy for inhibitor 9 was implemented to mask a secondary amine moiety on MRTX1133. This chemical group is thought to be a primary contributor to the molecule's poor absorption in the gastrointestinal tract[1][2][3]. By temporarily modifying this group, inhibitor 9 can be more readily absorbed, after which it is converted in the body to release the active MRTX1133 inhibitor[1].
Q3: Are there established pharmacokinetic parameters for inhibitor 9 in preclinical models?
A3: Yes, pharmacokinetic studies have been conducted in mice. The data demonstrates that inhibitor 9 significantly improves the oral bioavailability of MRTX1133 compared to direct administration of the parent compound. The use of a lipid-based formulation further enhances this effect. For detailed quantitative data, please refer to the tables in the "Data Presentation" section.
Data Presentation
The following tables summarize the pharmacokinetic parameters of MRTX1133 after oral administration of MRTX1133 itself and its prodrug, inhibitor 9, in mice.
Table 1: Pharmacokinetic Parameters of MRTX1133 in Mice After Oral Administration of MRTX1133 and Prodrug 9
| Compound Administered | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Bioavailability (F%) |
| MRTX1133 | 10 | - | - | 96 | 1.3 |
| MRTX1133 | 30 | - | - | 102 | 0.5 |
| Prodrug 9 | 10 | - | - | 1501 | 7.9 |
| Prodrug 9 | 30 | - | - | 4414 | - |
Data extracted from "Discovery of Prodrug of MRTX1133 as an Oral Therapy for Cancers with KRASG12D Mutation"[1][2]. Note: Cmax and Tmax values were not explicitly provided in a comparable table in the source.
Table 2: Effect of Lipid-Based Formulation on the Bioavailability of MRTX1133 from Prodrug 9 in Mice
| Formulation of Prodrug 9 | Dose (mg/kg) | AUC (0-24h) (ng·h/mL) | Bioavailability (F%) of MRTX1133 |
| Standard Vehicle | 10 | 1501 | 7.9 |
| Lipid-Based Formulation | 10 | ~3000 (doubled) | 11.8 |
Data and interpretation from "Discovery of Prodrug of MRTX1133 as an Oral Therapy for Cancers with KRASG12D Mutation"[1][2]. The AUC was reported to be "almost doubled".
Experimental Protocols
In Vivo Oral Bioavailability Study in Mice
Objective: To determine the pharmacokinetic profile and bioavailability of MRTX1133 following oral administration of inhibitor 9.
Materials:
-
This compound
-
Vehicle (e.g., standard formulation or lipid-based formulation)
-
Male BALB/c mice (or other appropriate strain), 8-10 weeks old
-
Oral gavage needles (20-22 gauge, flexible tip recommended)
-
Syringes
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
Anesthetic (e.g., isoflurane) for terminal bleed
Procedure:
-
Animal Acclimatization: Acclimate mice to the facility for at least one week prior to the study.
-
Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Formulation Preparation: Prepare the dosing formulation of inhibitor 9 at the desired concentration in the selected vehicle. Ensure the compound is fully dissolved.
-
Dosing:
-
Weigh each mouse to determine the exact dosing volume (typically 5-10 mL/kg).
-
Administer inhibitor 9 via oral gavage. Refer to the "Detailed Protocol: Oral Gavage in Mice" below.
-
-
Blood Sampling:
-
Collect blood samples (approximately 30-50 µL) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Use a serial blood sampling technique such as submandibular or saphenous vein bleeding for intermediate time points.
-
The final time point can be a terminal bleed via cardiac puncture under deep anesthesia.
-
Refer to the "Detailed Protocol: Blood Sample Collection from Mice" below.
-
-
Plasma Preparation:
-
Immediately transfer blood samples into microcentrifuge tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma supernatant to new, labeled tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of MRTX1133 (and inhibitor 9, if desired) in the plasma samples using a validated LC-MS/MS method. Refer to the "Detailed Protocol: LC-MS/MS Quantification" below.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, and half-life.
-
Calculate oral bioavailability (F%) by comparing the AUC from the oral dose to the AUC from an intravenous (IV) dose of MRTX1133, normalized for dose: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
Detailed Protocol: Oral Gavage in Mice
-
Restraint: Securely restrain the mouse by scruffing the skin over the shoulders to immobilize the head and neck. The body should be held in a vertical position to straighten the esophagus[4].
-
Needle Measurement: Before insertion, measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach. Use this as a guide to prevent perforation[5].
-
Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow reflexively as the needle enters the pharynx[6].
-
Advancement: The needle should pass smoothly down the esophagus with minimal resistance. Do not force the needle. If you feel resistance or the mouse struggles, withdraw and try again[6][7].
-
Administration: Once the needle is in place, slowly administer the compound from the syringe[4].
-
Withdrawal: After administration, smoothly withdraw the needle along the same path of insertion.
-
Monitoring: Briefly monitor the animal for any signs of respiratory distress before returning it to its cage[6].
Detailed Protocol: Blood Sample Collection from Mice
-
Submandibular Bleed (Cheek Bleed):
-
Firmly restrain the mouse.
-
Use a sterile lancet to puncture the facial vein in the cheek pouch area.
-
Collect the freely dripping blood into a capillary tube.
-
Apply gentle pressure with gauze to stop the bleeding.
-
-
Cardiac Puncture (Terminal Procedure):
-
Ensure the mouse is under a deep surgical plane of anesthesia (e.g., confirmed by a lack of response to a toe pinch).
-
Place the mouse on its back.
-
Insert a 25-27 gauge needle attached to a 1 mL syringe (coated with anticoagulant) into the chest cavity, aiming for the heart.
-
Gently aspirate to draw blood. Up to 1 mL can often be collected[8].
-
Detailed Protocol: LC-MS/MS Quantification of MRTX1133 in Plasma
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To a 50 µL aliquot of plasma, add 150-200 µL of cold acetonitrile containing a suitable internal standard (a stable isotope-labeled version of MRTX1133 is ideal).
-
Vortex vigorously for 1-2 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new plate or vial for analysis.
-
-
LC-MS/MS System:
-
Liquid Chromatography (LC): Use a C18 reverse-phase column. The mobile phase will typically consist of a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Mass Spectrometry (MS): Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).
-
-
Detection:
-
Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantification. This involves monitoring a specific precursor ion (the molecular weight of MRTX1133) and a specific product ion generated after fragmentation. .
-
Optimize the collision energy to achieve the most stable and intense product ion for both MRTX1133 and the internal standard.
-
-
Quantification:
-
Generate a standard curve by spiking known concentrations of MRTX1133 into blank mouse plasma and processing them alongside the study samples.
-
Plot the ratio of the analyte peak area to the internal standard peak area against the concentration to create a calibration curve.
-
Determine the concentration of MRTX1133 in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Caption: KRAS G12D signaling pathway and the mechanism of action of inhibitor 9.
Caption: Experimental workflow for in vivo bioavailability assessment.
Caption: Troubleshooting logic for low bioavailability of this compound.
References
- 1. Discovery of Prodrug of MRTX1133 as an Oral Therapy for Cancers with KRASG12D Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ouv.vt.edu [ouv.vt.edu]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. research.sdsu.edu [research.sdsu.edu]
- 7. instechlabs.com [instechlabs.com]
- 8. bcm.edu [bcm.edu]
Technical Support Center: Optimizing KRAS G12D Inhibitor 9 Concentration for Cell Culture
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the experimental concentration of KRAS G12D inhibitor 9 in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for KRAS G12D inhibitors?
A1: KRAS G12D inhibitors are targeted therapies designed to specifically bind to the KRAS protein harboring the G12D mutation.[1] This mutation, a substitution of glycine to aspartic acid at codon 12, locks the KRAS protein in a perpetually active, GTP-bound state, leading to uncontrolled cell proliferation, growth, and survival through downstream signaling pathways like the MAPK and PI3K pathways.[2][3] By binding to the mutant KRAS G12D protein, these inhibitors block its activity, thereby interrupting these oncogenic signals.[1] Some inhibitors, like MRTX1133, are non-covalent and can bind to both the active (GTP-bound) and inactive (GDP-bound) forms of KRAS G12D.[4]
Q2: Which cell lines are appropriate for testing this compound?
A2: It is crucial to use cell lines that harbor the KRAS G12D mutation. Common cancer types with a high prevalence of this mutation include pancreatic, colorectal, and lung cancer.[1] Suitable cell lines for testing include:
-
Non-Small Cell Lung Cancer (NSCLC): H358, H2122, H460[7]
It is also recommended to include a KRAS wild-type cell line as a negative control to assess the inhibitor's specificity and potential off-target effects.
Q3: How do I determine the optimal concentration range for this compound in my cell culture experiments?
A3: The optimal concentration of a KRAS G12D inhibitor can vary depending on the specific compound, the cell line being used, and the assay being performed. A dose-response experiment is essential to determine the IC50 (half-maximal inhibitory concentration) value. This typically involves treating cells with a serial dilution of the inhibitor. For initial experiments with novel inhibitors, a broad concentration range is recommended, for example, from low nanomolar to high micromolar. For some known KRAS G12D inhibitors, IC50 values have been reported in the nanomolar to micromolar range. For instance, BI-2852 has an IC50 of 450 nM for binding to GTP-KRAS G12D, while MRTX1133 has shown nanomolar IC50 values in cell-based assays.[2][4] "KRAS inhibitor-9" has been shown to have IC50 values ranging from 39.56 to 66.02 μM in NSCLC cells.[7]
Q4: What are the key downstream signaling pathways to monitor for target engagement?
A4: The primary downstream pathway to monitor is the MAPK pathway. Inhibition of KRAS G12D should lead to a decrease in the phosphorylation of MEK and ERK.[2][8] Therefore, assessing the levels of phosphorylated ERK (p-ERK) and phosphorylated MEK (p-MEK) by Western blotting or other immunoassays is a standard method to confirm target engagement. Some inhibitors have also been shown to reduce levels of phosphorylated AKT (p-AKT), indicating an impact on the PI3K pathway.[2]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High IC50 value or lack of inhibitor activity | 1. Incorrect cell line (not KRAS G12D mutant).2. Inhibitor instability or degradation.3. Insufficient incubation time.4. High cell seeding density. | 1. Verify the KRAS mutation status of your cell line.2. Prepare fresh inhibitor stock solutions and protect from light and repeated freeze-thaw cycles.3. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation period.4. Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. |
| High variability between replicate wells | 1. Uneven cell seeding.2. Edge effects in multi-well plates.3. Inconsistent inhibitor dilution. | 1. Ensure a single-cell suspension before seeding and mix gently after seeding.2. Avoid using the outer wells of the plate or fill them with sterile media/PBS to maintain humidity.3. Prepare a master mix of the inhibitor dilution to add to replicate wells. |
| Inhibitor shows toxicity in KRAS wild-type cells | 1. Off-target effects of the inhibitor.2. High inhibitor concentration. | 1. The inhibitor may have off-target effects.[9][10] Test on a panel of different cell lines to assess the specificity.2. Lower the concentration range in your experiments to a more physiologically relevant level based on initial dose-response curves. |
| Inconsistent p-ERK inhibition at a given concentration | 1. Timing of cell lysis after treatment.2. Basal level of pathway activation varies. | 1. Ensure consistent timing of cell lysis across experiments.2. Serum-starve cells before inhibitor treatment to lower basal signaling and enhance the observable effect of the inhibitor. |
Data Presentation
Table 1: Example IC50 Values of Various KRAS G12D Inhibitors in Different Cell Lines
| Inhibitor | Cell Line | Assay Type | Reported IC50 |
| BI-2852 | NCI-H358 (KRAS G12C) | Proliferation | ~1 µM |
| MRTX1133 | AsPC-1 (KRAS G12D) | pERK Inhibition | 4.3 nM[5] |
| MRTX1133 | Pancreatic Organoids | Cell Viability | 11.16 nM[11] |
| KRAS inhibitor-9 | H2122 (KRAS mutant) | Cell Proliferation | 39.56 µM[7] |
| KRAS inhibitor-9 | H358 (KRAS mutant) | Cell Proliferation | 66.02 µM[7] |
| KRAS inhibitor-9 | H460 (KRAS mutant) | Cell Proliferation | 51.21 µM[7] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT or CellTiter-Glo)
-
Cell Seeding: Seed KRAS G12D mutant cells (e.g., AsPC-1) in a 96-well plate at a pre-determined optimal density. Incubate for 24 hours to allow for cell attachment.
-
Inhibitor Preparation: Prepare a 2X serial dilution of this compound in culture medium. A typical starting concentration for the highest dose might be 100 µM, with 8-12 dilutions. Include a vehicle control (e.g., DMSO) at the same final concentration as in the inhibitor-treated wells.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared inhibitor dilutions (and vehicle control) to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Viability Assessment:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution (e.g., DMSO) and read the absorbance at the appropriate wavelength.
-
For CellTiter-Glo assay: Add CellTiter-Glo reagent to each well, incubate for a short period as per the manufacturer's instructions, and read the luminescence.
-
-
Data Analysis: Normalize the data to the vehicle control. Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit a dose-response curve to calculate the IC50 value.
Protocol 2: Assessing Target Engagement by Western Blot for p-ERK
-
Cell Treatment: Seed KRAS G12D mutant cells in a 6-well plate. Once they reach 70-80% confluency, treat them with different concentrations of this compound (e.g., 0.1x, 1x, and 10x the IC50) for a predetermined time (e.g., 2, 6, or 24 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal. Compare the levels of p-ERK in inhibitor-treated samples to the vehicle control.
Mandatory Visualizations
Caption: KRAS G12D signaling pathway and the inhibitory action of inhibitor 9.
Caption: Workflow for optimizing this compound concentration.
References
- 1. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]
- 2. jetir.org [jetir.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent Anti-KRASG12D Therapies: A “Possible Impossibility” for Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Based Design and Synthesis of Potent and Selective KRAS G12D Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. doaj.org [doaj.org]
- 10. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Acquired Resistance to KRAS G12D Targeted Therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating acquired resistance to KRAS G12D targeted therapies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My KRAS G12D inhibitor-treated cells are developing resistance, but sequencing reveals no new KRAS mutations. What are the likely resistance mechanisms?
Answer:
Acquired resistance to KRAS G12D inhibitors frequently occurs without secondary mutations in the KRAS gene itself. This phenomenon, known as non-mutational resistance, typically involves the activation of alternative or "bypass" signaling pathways that circumvent the need for KRAS G12D signaling to drive cell proliferation and survival.[1][2]
Common Non-Mutational Resistance Mechanisms:
-
Reactivation of the MAPK Pathway: Even with KRAS G12D inhibited, the downstream MAPK pathway (RAF-MEK-ERK) can be reactivated through various mechanisms.[1][3][4] This is a central hub for resistance, as cancer cells are often addicted to its signaling.[4][5]
-
Upstream Activation: Increased signaling from receptor tyrosine kinases (RTKs) like EGFR, FGFR, or MET can reactivate the pathway.[1][6] For example, amplification of the MET gene is a known mechanism of resistance.[5][7][8]
-
Downstream Mutations: Acquired mutations in genes downstream of KRAS, such as BRAF or MEK1 (MAP2K1), can lead to constitutive pathway activation.[1][5][8]
-
-
Activation of Parallel Pathways: Cancer cells can activate alternative survival pathways to bypass the blocked KRAS signal.
-
Epithelial-to-Mesenchymal Transition (EMT): A phenotypic switch to a mesenchymal state can confer resistance.[7][9] This change is often associated with activation of transcription factors like YAP1.[3][7]
-
Gene Amplification: Overexpression of other oncogenes such as MYC or CDK6 can drive proliferation independently of the KRAS pathway.[7]
Troubleshooting & Experimental Validation:
-
Assess MAPK Pathway Reactivation:
-
Experiment: Perform a Western blot on lysates from your sensitive and resistant cell lines.
-
Key Proteins to Probe: Check the phosphorylation status of key downstream effectors. A significant increase in phosphorylated MEK (p-MEK) and phosphorylated ERK (p-ERK) in resistant cells compared to sensitive cells (under drug treatment) indicates pathway reactivation.[10][11][12]
-
-
Screen for Bypass Pathway Activation:
-
Experiment: Use a phospho-RTK array to screen for upregulation of various receptor tyrosine kinases.
-
Experiment: Perform a Western blot for key nodes in the PI3K pathway, such as phosphorylated AKT (p-AKT) and phosphorylated S6 ribosomal protein (p-S6).
-
-
Investigate Gene Amplification:
FAQ 2: I've identified a secondary mutation in the KRAS gene in my resistant cell line. How do these mutations cause resistance?
Answer:
Secondary, or "on-target," mutations in the KRAS gene are a direct mechanism of acquired resistance.[1][14] These mutations typically function in one of two ways:
-
Altering the Drug Binding Pocket: KRAS G12D inhibitors, such as MRTX1133, bind to a specific pocket on the KRAS protein (the switch-II pocket).[8][14] A secondary mutation in this region can sterically hinder the inhibitor from binding effectively, rendering it useless.[1][14] Examples from KRAS G12C inhibitor studies, which are mechanistically similar, include mutations at residues like Y96, R68, or H95.[4][15]
-
Altering Nucleotide Exchange Dynamics: Some mutations can increase the rate at which KRAS exchanges GDP for GTP, favoring the active, "ON" state.[15] This can effectively outcompete the inhibitor, even if it can still bind.
Troubleshooting & Experimental Validation:
-
Confirm the Mutation:
-
Experiment: After initial identification (e.g., via next-generation sequencing), confirm the secondary mutation using Sanger sequencing.
-
-
Functional Validation:
-
Experiment: Generate a new cell line (e.g., Ba/F3 cells, which are dependent on an external cytokine for survival) that expresses the double-mutant KRAS (e.g., KRAS G12D/Y96D).[14]
-
Assay: Culture these cells with your KRAS G12D inhibitor and measure viability (e.g., using a CellTiter-Glo assay). Compare the IC50 value to cells expressing only KRAS G12D. A significant increase in the IC50 confirms the resistance-conferring role of the secondary mutation.
-
Data Summary Tables
Table 1: Overview of Acquired Resistance Mechanisms to KRAS G12D Inhibitors
| Resistance Category | Specific Mechanism | Examples | References |
| On-Target (KRAS Gene) | Secondary KRAS Mutations | Mutations affecting the drug binding pocket (e.g., analogous to Y96D in G12C) | [14],[15],[4] |
| Off-Target (Bypass) | MAPK Pathway Reactivation | MET Amplification, BRAF or MEK1 mutations, upstream RTK activation | [1],[7],[8],[5] |
| PI3K/AKT Pathway Activation | PIK3CA mutations, PTEN loss | [1],[9],[5] | |
| Amplification of Other Oncogenes | MYC, YAP1, CDK6 amplification | [7] | |
| Phenotypic Changes | Epithelial-to-Mesenchymal Transition (EMT) | Increased mesenchymal markers, altered cell morphology | [7],[9] |
Key Experimental Protocols
Protocol 1: Western Blot for Detecting MAPK Pathway Reactivation
This protocol is for assessing the phosphorylation status of MEK and ERK in sensitive vs. resistant cells.
Materials:
-
Sensitive and resistant cell lines
-
KRAS G12D inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-MEK (Ser217/221), anti-total MEK, anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: Plate both sensitive and resistant cells. Treat with the KRAS G12D inhibitor at a relevant concentration (e.g., 1x or 10x IC50 of the sensitive line) for a specified time (e.g., 24 hours). Include an untreated control for both cell lines.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, run samples on an SDS-PAGE gel, and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash membrane with TBST.
-
-
Detection: Apply chemiluminescence substrate and image the blot.
-
Analysis: Quantify band intensities. A high ratio of p-ERK to total ERK in the treated resistant cells compared to treated sensitive cells indicates MAPK reactivation.[12]
Protocol 2: Generating Drug-Resistant Cell Lines
This protocol outlines a general method for developing acquired resistance in a cancer cell line through continuous drug exposure.
Materials:
-
Parental KRAS G12D mutant cancer cell line
-
KRAS G12D inhibitor
-
Standard cell culture reagents
-
Cell viability assay (e.g., MTT, CellTiter-Glo)
Procedure:
-
Determine Initial IC50: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of the inhibitor on the parental cell line.
-
Initial Exposure: Culture the parental cells in media containing the inhibitor at a concentration close to the IC50.
-
Monitor and Escalate Dose:
-
Initially, a large portion of the cells will die.[16] Maintain the culture, replacing the drug-containing media every 3-4 days.
-
Once the surviving cells resume proliferation and appear healthy, they have adapted to the current drug concentration.[16][17]
-
At this point, increase the inhibitor concentration incrementally (e.g., 1.5 to 2-fold).[16]
-
-
Repeat Escalation: Continue this cycle of adaptation and dose escalation. This process can take several months.
-
Isolate Resistant Clones: Once the population is resistant to a significantly higher concentration (e.g., >10-fold the original IC50), you can either use the resistant pool or isolate single-cell clones via limiting dilution.[18]
-
Characterization: Confirm the resistance phenotype by re-calculating the IC50 and comparing it to the parental line. The resistant line should be maintained in media containing the inhibitor to preserve the resistance phenotype.
Visualizations
Caption: Standard KRAS G12D signaling pathway and point of therapeutic inhibition.
Caption: Key bypass mechanisms leading to acquired resistance.
Caption: Experimental workflow for identifying resistance mechanisms.
References
- 1. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Insights Into Overcoming Acquired Resistance to KRAS-G12C Inhibitors - Mass General Advances in Motion [advances.massgeneral.org]
- 5. Conquering oncogenic KRAS and its bypass mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Resistance to Oncogenic KRAS Inhibition in Pancreatic Cancer | Cancer Discovery | American Association for Cancer Research [aacrjournals.org]
- 8. Frontiers | Resistance to KRAS inhibition in advanced non-small cell lung cancer [frontiersin.org]
- 9. Recent Anti-KRASG12D Therapies: A “Possible Impossibility” for Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Detection of Gene Amplification in Archival Breast Cancer Specimens by Laser-Assisted Microdissection and Quantitative Real-Time Polymerase Chain Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]
- 16. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. knowledge.lonza.com [knowledge.lonza.com]
Enhancing the potency of KRAS G12D inhibitor 9 through chemical modification
Welcome to the technical support center for the chemical modification and evaluation of KRAS G12D Inhibitor 9 (also referred to as ERAS-4693 in some literature). This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist in your experiments aimed at enhancing inhibitor potency.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for KRAS G12D inhibitors like Inhibitor 9?
A1: KRAS G12D is a mutant form of the KRAS protein where a glycine to aspartate substitution at codon 12 results in a constitutively active ("ON") state. This drives uncontrolled cell proliferation and tumor growth by persistently activating downstream signaling pathways, primarily the RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways. KRAS G12D inhibitors are designed to specifically bind to this mutant protein, locking it in an inactive state and thereby blocking its interaction with downstream effectors. Some inhibitors, like MRTX1133, are non-covalent and selective for KRAS G12D, inhibiting both its active and inactive states. Others may employ a covalent binding mechanism.
Q2: What is the primary signaling pathway affected by KRAS G12D inhibition?
A2: The primary pathway inhibited is the MAPK signaling cascade. Successful inhibition of KRAS G12D leads to a significant reduction in the phosphorylation of downstream kinases, most notably ERK (Extracellular signal-regulated kinase). Therefore, measuring the levels of phosphorylated ERK (p-ERK) is a common and reliable method for assessing the target engagement and potency of a KRAS G12D inhibitor in a cellular context.
Q3: Why am I observing lower than expected potency with my modified inhibitor in cell-based assays?
A3: Lower than expected potency can arise from several factors. These include poor cell permeability, high plasma protein binding, rapid metabolism of the compound, or the presence of intrinsic and adaptive resistance mechanisms in the cell line being used. For instance, some cancer cell lines exhibit feedback reactivation of the RAS pathway or activation of parallel signaling pathways (e.g., through receptor tyrosine kinases like EGFR) that can circumvent the inhibitor's effects. Refer to the Troubleshooting Guide for detailed steps to investigate this issue.
Q4: What are some chemical modification strategies to improve the potency of Inhibitor 9?
A4: Structure-based drug design (SBDD) is a key strategy. For instance, introducing a cyano substituent on an aminobenzothiophene A ring has been shown to form a novel hydrogen bond interaction with the SWII loop residue Glu63, driving cellular pERK potency into the single-digit nanomolar range. Another advanced strategy is the development of PROTACs (Proteolysis-Targeting Chimeras), which link the KRAS G12D inhibitor to an E3 ubiquitin ligase ligand. This transforms the inhibitor into a degrader of the KRAS G12D protein, which can lead to a more profound and durable inhibition of the pathway.
Data on Chemically Modified KRAS G12D Inhibitors
The following table summarizes key quantitative data for this compound (ERAS-4693) and a parent compound (compound 8), illustrating the impact of chemical modification on potency.
| Compound | KRAS G12D Thermal Shift (ΔTm, °C) | KRAS G12D-RAF Binding Inhibition (IC50, nM) | AsPC-1 Cellular pERK Inhibition (IC50, nM) |
| Compound 8 | 14.7 | - | ~150 |
| Inhibitor 9 (ERAS-4693) | 20.2 | 0.98 | 4.3 |
| Data sourced from a study on potent and selective KRAS G12D inhibitors. The thermal shift assay measures direct binding and stabilization of the target protein. The RAF binding assay measures the ability to disrupt the downstream effector interaction. The pERK assay measures functional cellular potency. |
Key Experimental Protocols
Protocol 1: Western Blot for p-ERK and Total ERK Analysis
This protocol is used to assess the inhibition of the KRAS G12D downstream signaling pathway in response to inhibitor treatment.
Materials:
-
KRAS G12D mutant cell line (e.g., AsPC-1, Mia PaCa-2)
-
Cell culture medium and supplements
-
KRAS G12D inhibitor compound
-
DMSO (vehicle control)
-
RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-ERK1/2
-
Loading control antibody (e.g., anti-GAPDH or anti-α-tubulin)
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Seeding: Seed KRAS G12D mutant cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Treatment: Treat cells with serial dilutions of the KRAS G12D inhibitor for the desired time period (e.g., 4 to 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer (containing protease and phosphatase inhibitors) to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.
-
Sample Preparation & SDS-PAGE: Normalize the protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane using a standard wet or semi-dry transfer protocol.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with primary antibody against p-ERK (e.g., at 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times for 10 minutes each with TBST. Incubate with HRP-conjugated secondary antibody (e.g., at 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Wash the membrane again three times for 10 minutes each with TBST. Add ECL substrate and image the blot using a chemiluminescence detection system.
-
Stripping and Re-probing: To analyze total ERK and the loading control, the membrane can be stripped and re-probed. Incubate the membrane with a stripping buffer, wash thoroughly, re-block, and then incubate with the primary antibody for total ERK, followed by the same washing and detection steps. Repeat for the loading control.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal for each sample.
Protocol 2: Cell Viability/Proliferation Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture by measuring ATP, which is an indicator of metabolically active cells. It is commonly used to determine the IC50 of an inhibitor on cell proliferation.
Materials:
-
KRAS G12D mutant cell line
-
Opaque-walled 96-well or 384-well plates suitable for luminescence readings
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Luminometer plate reader
Procedure:
-
Cell Seeding: Seed cells into an opaque-walled multiwell plate at a predetermined optimal density (e.g., 1,000-5,000 cells per well in 100 µL for a 96-well plate). Include wells with medium only for background measurement. Allow cells to adhere overnight.
-
Compound Treatment: Add serial dilutions of the inhibitor to the wells. Typically, this is done in triplicate or quadruplicate for each concentration. Include vehicle-only control wells.
-
Incubation: Incubate the plate for a period that allows for multiple cell divisions (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Reagent Preparation and Equilibration: Thaw the CellTiter-Glo® Buffer and equilibrate to room temperature. Reconstitute the lyophilized CellTiter-Glo® Substrate with the buffer to form the CellTiter-Glo® Reagent. Equilibrate the assay plate to room temperature for approximately 30 minutes.
-
Assay Reaction: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium in a 96-well plate).
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record the luminescence using a plate reader.
-
Data Analysis: Subtract the average background luminescence from all readings. Normalize the data to the vehicle-only control (representing 100% viability). Plot the normalized viability against the logarithm of the inhibitor concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) to calculate the IC50 value.
Troubleshooting Guide
Issue 1: Low potency or no effect in the p-ERK assay.
| Possible Cause | Troubleshooting Step |
| Poor Compound Stability/Solubility | Ensure the compound is fully dissolved in DMSO and does not precipitate upon dilution in culture medium. Prepare fresh dilutions for each experiment. |
| Suboptimal Treatment Time | Perform a time-course experiment (e.g., 2, 4, 8, 24 hours) to determine the optimal time point for observing maximal p-ERK inhibition. |
| Technical Issue with Western Blot | Verify the activity of antibodies and freshness of buffers. Run positive (e.g., a known potent inhibitor) and negative controls. Ensure phosphatase inhibitors were included in the lysis buffer. |
| Intrinsic Cell Line Resistance | The cell line may have co-occurring mutations that bypass KRAS dependency (e.g., in BRAF or PIK3CA). Sequence the cell line for known resistance mutations. Test the inhibitor in a different KRAS G12D mutant cell line. |
| Adaptive Resistance | Cells may be reactivating the MAPK pathway through feedback mechanisms. Investigate this by co-treating with inhibitors of upstream activators like SHP2 or EGFR. |
Issue 2: Discrepancy between biochemical/binding potency and cellular potency.
| Possible Cause | Troubleshooting Step |
| Poor Cell Permeability | The compound may bind potently to the isolated protein but fail to enter the cell. Assess permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). Modify the chemical structure to improve physicochemical properties (e.g., reduce polarity). |
| Efflux by Transporters | The compound may be actively pumped out of the cell by efflux transporters (e.g., P-glycoprotein). Test for this by co-incubating with known efflux pump inhibitors. |
| High Plasma Protein Binding | In the presence of serum in the culture medium, the compound may be sequestered by proteins like albumin, reducing its free concentration. Perform the assay in low-serum conditions or measure the fraction of unbound drug. |
| Rapid Compound Metabolism | The cell line may rapidly metabolize the inhibitor into an inactive form. Analyze the compound's stability in the presence of cell lysates or microsomes. |
Issue 3: High background or non-specific cell death in the viability assay.
| Possible Cause | Troubleshooting Step |
| Compound Cytotoxicity (Off-Target) | High concentrations of a compound can cause cell death through mechanisms unrelated to KRAS inhibition. Compare the IC50 from the viability assay with the IC50 from the p-ERK assay. A much lower p-ERK IC50 suggests on-target activity at lower concentrations. |
| Inhibitor is not specific to G12D | Test the inhibitor's effect on a KRAS wild-type cell line. Significant growth inhibition in the wild-type line indicates potential off-target effects. |
| Assay Artifacts | Phenol red in the medium can interfere with some assays; use phenol red-free medium if possible. Ensure even cell seeding to avoid variability. |
| Contamination | Check for mycoplasma contamination, which can affect cell health and assay results. |
Issue 4: Development of acquired resistance in long-term culture.
| Possible Cause | Troubleshooting Step |
| Secondary KRAS Mutations | Cells can acquire new mutations in the KRAS gene that prevent inhibitor binding. |
| Upregulation of Bypass Pathways | Chronic treatment can lead to the upregulation of parallel signaling pathways (e.g., PI3K/AKT) or receptor tyrosine kinases that bypass the need for KRAS signaling. |
| Generation of Resistant Clones | To study this, generate resistant cell lines by culturing them in the presence of gradually increasing concentrations of the inhibitor over several months. |
| Analysis of Resistant Clones | Characterize the resistant clones using whole-exome sequencing to identify new mutations. Perform RNA-seq or proteomic analysis to identify upregulated pathways. |
| Overcoming Acquired Resistance | Test combination therapies in the resistant cell lines. For example, if the PI3K pathway is upregulated, combine the KRAS inhibitor with a PI3K or mTOR inhibitor. |
Visualized Workflows and Pathways
Caption: KRAS G12D signaling and point of inhibition.
Caption: Workflow for enhancing and evaluating inhibitor potency.
Caption: Logic flow for troubleshooting low inhibitor potency.
Technical Support Center: Identifying and Validating Biomarkers of Response to Inhibitor 9
Disclaimer: "Inhibitor 9" is a hypothetical compound. For the purposes of this guide, we will assume it is an inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a common target in cancer therapy. The following information is based on established principles and protocols for EGFR inhibitors.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of Inhibitor 9?
Inhibitor 9 is a small molecule that targets the tyrosine kinase domain of the Epidermal Growth Factor Receptor (EGFR).[1] By binding to this domain, it prevents the autophosphorylation of EGFR that normally occurs upon the binding of its ligands, such as Epidermal Growth Factor (EGF).[1][2] This blockade halts the activation of downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[3]
2. Why is biomarker identification important for using Inhibitor 9?
The efficacy of EGFR inhibitors like Inhibitor 9 is highly dependent on the genetic makeup of the tumor. Specific mutations or amplifications in the EGFR gene can lead to a state of "oncogene addiction," where the cancer cells are highly reliant on EGFR signaling for their growth and survival. In such cases, Inhibitor 9 can be highly effective. Conversely, mutations in downstream effector proteins, such as KRAS, can render the inhibitor ineffective, as these mutations constitutively activate the pathway, bypassing the need for EGFR signaling. Therefore, biomarkers are essential for patient stratification to identify individuals who are most likely to respond to treatment.
3. What are the key biomarkers for predicting response to Inhibitor 9?
The primary biomarkers for predicting response to an EGFR inhibitor fall into two categories:
-
Predictors of Sensitivity:
-
Activating EGFR mutations: Specific mutations in the tyrosine kinase domain of EGFR (e.g., exon 19 deletions, L858R point mutation) are strong predictors of sensitivity.
-
EGFR gene amplification: An increased number of copies of the EGFR gene can also lead to increased signaling and sensitivity to inhibition.
-
-
Predictors of Resistance:
-
KRAS mutations: Mutations in the KRAS gene, a key downstream signaling molecule, are a major cause of primary resistance to EGFR inhibitors.
-
EGFR T790M mutation: This "gatekeeper" mutation can develop after initial treatment with an EGFR inhibitor and is a common cause of acquired resistance.
-
MET amplification: Amplification of the MET proto-oncogene can activate alternative signaling pathways, leading to resistance.
-
4. Which techniques are used to detect these biomarkers?
Several laboratory techniques are used to identify these biomarkers:
-
Polymerase Chain Reaction (PCR)-based methods: Including quantitative PCR (qPCR) and digital droplet PCR (ddPCR), are highly sensitive for detecting known point mutations and deletions.
-
Next-Generation Sequencing (NGS): Allows for the simultaneous analysis of a large number of genes and can identify both known and novel mutations, as well as gene copy number variations.[4][5][6]
-
Immunohistochemistry (IHC): Used to assess the protein expression level of EGFR.
-
Fluorescence in situ Hybridization (FISH): Used to detect gene amplification by visualizing the number of gene copies within a cell.
Troubleshooting Guides
Western Blotting for EGFR Phosphorylation
| Problem | Possible Cause | Solution |
| No or weak signal for phospho-EGFR | Ineffective inhibition of phosphatases during sample preparation. | Always include phosphatase inhibitors in your lysis buffer. |
| Low abundance of the target protein. | Increase the amount of protein loaded onto the gel or consider immunoprecipitation to enrich for EGFR.[7] | |
| Primary antibody concentration is too low. | Increase the concentration of the primary antibody or incubate overnight at 4°C. | |
| High background | Blocking was insufficient. | Increase the blocking time or try a different blocking agent (e.g., 5% BSA in TBST). |
| Antibody concentration is too high. | Decrease the concentration of the primary or secondary antibody.[8] | |
| Excessive washing. | Reduce the number or duration of washing steps. | |
| Non-specific bands | Primary antibody is not specific enough. | Use a different, more specific primary antibody. Validate the antibody using positive and negative controls.[9] |
| Protein degradation. | Ensure that protease inhibitors are included in the lysis buffer and that samples are kept on ice.[8] |
Immunohistochemistry (IHC) for EGFR Expression
| Problem | Possible Cause | Solution |
| No staining | Improper antigen retrieval. | Optimize the antigen retrieval method (heat-induced or enzymatic) and duration.[10] |
| Primary antibody did not bind. | Check the antibody concentration and incubation time. Ensure the antibody is validated for IHC.[11] | |
| High background staining | Non-specific antibody binding. | Use a blocking serum from the same species as the secondary antibody. |
| Endogenous peroxidase activity. | Include a peroxidase quenching step (e.g., with hydrogen peroxide) before primary antibody incubation.[12] | |
| Staining in the wrong cellular compartment | Antibody is not specific to the target epitope. | Use a well-validated antibody and compare your staining pattern to published data.[13] |
Quantitative Data Summary
Table 1: In Vitro Sensitivity of Cell Lines to Inhibitor 9
| Cell Line | EGFR Status | KRAS Status | IC50 (nM) |
| HCC827 | Exon 19 del | Wild-type | 15 |
| H1975 | L858R, T790M | Wild-type | >1000 |
| A549 | Wild-type | G12S mutant | >1000 |
| NCI-H358 | Wild-type | G12C mutant | >1000 |
Table 2: Frequency of Key Biomarkers in a Representative Patient Cohort
| Biomarker | Frequency (%) |
| Activating EGFR mutations | 15% |
| EGFR amplification | 5% |
| KRAS mutations | 30% |
| EGFR T790M (acquired resistance) | 50% (of initially responding patients) |
Experimental Protocols
Protocol 1: Western Blotting for Phospho-EGFR
-
Cell Lysis:
-
Treat cells with Inhibitor 9 or vehicle control for the desired time.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an 8% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against phospho-EGFR (e.g., p-EGFR Y1068) overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection:
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total EGFR and a loading control (e.g., β-actin).
-
Protocol 2: Immunohistochemistry (IHC) for EGFR Expression in FFPE Tissues
-
Deparaffinization and Rehydration:
-
Deparaffinize tissue sections in xylene.
-
Rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) at 95-100°C for 20 minutes.
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a protein block or normal serum.
-
Incubate with a validated primary antibody against EGFR for 1 hour at room temperature.
-
Wash with buffer.
-
Incubate with a polymer-based HRP-conjugated secondary antibody.
-
Wash with buffer.
-
-
Visualization and Counterstaining:
-
Apply DAB chromogen and incubate until a brown precipitate forms.
-
Counterstain with hematoxylin.
-
Dehydrate and mount the slides.
-
-
Analysis:
-
Score the slides based on the intensity and percentage of stained tumor cells.
-
Protocol 3: General Workflow for NGS-Based Biomarker Analysis
-
Sample Preparation:
-
Extract DNA from formalin-fixed paraffin-embedded (FFPE) tumor tissue or from a liquid biopsy (circulating tumor DNA).
-
Quantify and assess the quality of the extracted DNA.
-
-
Library Preparation:
-
Fragment the DNA and ligate sequencing adapters.
-
Use a targeted gene panel to enrich for regions of interest, including all exons of EGFR, KRAS, and other relevant genes.
-
-
Sequencing:
-
Sequence the prepared library on a next-generation sequencing platform.[14]
-
-
Data Analysis:
-
Align the sequencing reads to a reference human genome.
-
Call variants (single nucleotide variants, insertions, deletions) and copy number variations.
-
Annotate the identified variants to determine their potential clinical significance.
-
-
Reporting:
-
Generate a report detailing the identified biomarkers and their implications for treatment with Inhibitor 9.
-
Visualizations
Caption: EGFR signaling pathway and the action of Inhibitor 9.
References
- 1. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. Cancer Biomarkers | NGS detection [illumina.com]
- 6. Next-Generation Sequencing (NGS): Stimulating the Next Generation of Cancer Diagnostics and Treatment | Technology Networks [technologynetworks.com]
- 7. jacksonimmuno.com [jacksonimmuno.com]
- 8. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. precisionformedicine.com [precisionformedicine.com]
- 11. Immunohistochemistry for Pathologists: Protocols, Pitfalls, and Tips - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Antibody validation of immunohistochemistry for biomarker discovery: Recommendations of a consortium of academic and pharmaceutical based histopathology researchers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Next-Generation Sequencing (NGS) | Explore the technology [illumina.com]
Technical Support Center: Ensuring Data Integrity in KRAS G12D Inhibitor Studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues arising from cell line contamination in the context of KRAS G12D inhibitor research. Cell line misidentification and contamination are persistent problems in biomedical research that can lead to unreliable and irreproducible data. This guide is designed to help you ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: My KRAS G12D inhibitor is showing inconsistent IC50 values across experiments. What could be the cause?
A1: Inconsistent IC50 values are a common problem that can stem from several factors. One of the most critical to investigate is the integrity of your cell line. Cross-contamination with a different cell line or contamination with microorganisms like mycoplasma can significantly alter the drug response phenotype. Other potential causes include variations in experimental conditions such as cell seeding density, passage number, and reagent stability.
Q2: I suspect my cell line may be contaminated. How can I confirm this?
A2: The gold standard for authenticating a human cell line is Short Tandem Repeat (STR) profiling. This technique generates a unique DNA fingerprint for your cell line that can be compared to the known profile of the original cell line. For microbial contamination, specific tests for mycoplasma, which is a common and often undetected contaminant, are essential. PCR-based methods are highly sensitive and widely used for mycoplasma detection.
Q3: Can a different KRAS mutation status in a contaminating cell line affect my results?
A3: Absolutely. If your presumed KRAS G12D mutant cell line is contaminated with a cell line that is KRAS wild-type or harbors a different KRAS mutation (e.g., G12C, G12V), the overall sensitivity to a G12D-specific inhibitor will be skewed. This can lead to a misinterpretation of the inhibitor's potency and efficacy.
Q4: My cells are growing slower than expected and the morphology has changed. Could this be a sign of contamination?
A4: Yes, changes in growth rate, morphology, and even response to standard culture conditions can be indicators of cell line contamination or misidentification. It is crucial to regularly monitor your cultures for any phenotypic changes and to perform routine cell line authentication.
Troubleshooting Guides
Issue: Inconsistent or Unexpected KRAS G12D Inhibitor Efficacy
Do you observe any of the following?
-
High variability in IC50 values between experimental replicates.
-
A sudden shift in drug sensitivity compared to historical data.
-
Discrepancies between your results and published data for the same cell line and inhibitor.
Troubleshooting Steps:
-
Verify Cell Line Identity:
-
Action: Perform STR profiling on your current cell stock.
-
Rationale: To confirm that your cell line is authentic and not cross-contaminated with another cell line. A mismatch in the STR profile is a strong indicator of misidentification.
-
-
Test for Mycoplasma Contamination:
-
Action: Use a PCR-based mycoplasma detection kit.
-
Rationale: Mycoplasma can alter cellular metabolism, gene expression, and signaling pathways, thereby affecting drug sensitivity.
-
-
Review Experimental Parameters:
-
Action: Standardize cell passage number, seeding density, and treatment duration.
-
Rationale: High passage numbers can lead to genetic drift and altered phenotypes. Cell density can also influence drug efficacy.
-
-
Check Reagent Quality:
-
Action: Confirm the concentration and stability of your KRAS G12D inhibitor stock.
-
Rationale: Degradation or incorrect concentration of the inhibitor will lead to inaccurate results.
-
Data Presentation: Illustrative Impact of Cell Line Contamination on IC50 Values
The following table provides a hypothetical yet realistic example of how cell line contamination can affect the half-maximal inhibitory concentration (IC50) of a KRAS G12D inhibitor.
| Cell Line Status | Assumed KRAS Genotype | Actual KRAS Genotype | Inhibitor Target | Expected IC50 (nM) | Observed IC50 (nM) | Implication |
| Pure Culture | KRAS G12D | KRAS G12D | KRAS G12D | 10 | 12 | Accurate Potency |
| Contaminated Culture (25% HeLa) | KRAS G12D | 75% KRAS G12D, 25% KRAS WT | KRAS G12D | 10 | 50 | Underestimation of Potency |
| Misidentified Culture (is A549) | KRAS G12D | KRAS G12S | KRAS G12D | 10 | >1000 | False Negative Result |
| Contaminated with Mycoplasma | KRAS G12D | KRAS G12D | KRAS G12D | 10 | 85 | Altered Drug Metabolism/Response |
This table is for illustrative purposes to demonstrate potential effects.
Experimental Protocols
Short Tandem Repeat (STR) Profiling for Human Cell Line Authentication
STR profiling is the standard method for authenticating human cell lines. The process involves the following key steps:
-
DNA Extraction: Isolate high-quality genomic DNA from a pellet of your cultured cells.
-
PCR Amplification: Amplify multiple STR loci using a commercially available kit. These kits typically target 8 or more core STR loci and a gender-determining marker (amelogenin).
-
Capillary Electrophoresis: Separate the fluorescently labeled PCR products by size using a genetic analyzer.
-
Data Analysis: Compare the resulting STR profile to a reference database (e.g., ATCC, DSMZ) to confirm the cell line's identity. A match of ≥80% is generally required for authentication.
Mycoplasma Detection by PCR
This protocol outlines a general PCR-based method for detecting mycoplasma contamination.
-
Sample Preparation: Collect 100 µL of cell culture supernatant from a culture that is 80-100% confluent.
-
DNA Extraction: Isolate DNA from the supernatant. Some protocols recommend a simple heat-inactivated sample.
-
PCR Reaction: Set up a PCR reaction using a master mix, primers specific to the 16S rRNA gene of mycoplasma, and your extracted DNA. Include positive and negative controls.
-
Thermocycling: Run the PCR reaction using an appropriate cycling program. A typical program includes an initial denaturation, followed by 30-40 cycles of denaturation, annealing, and extension, and a final extension step.
-
Gel Electrophoresis: Analyze the PCR products on an agarose gel. The presence of a band of the expected size (typically around 500 bp) in your sample lane indicates mycoplasma contamination.
Mandatory Visualizations
Signaling Pathway
Technical Support Center: Optimizing KRAS G12D Patient-Derived Xenograft (PDX) Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve tumor growth in KRAS G12D patient-derived xenograft (PDX) models.
Troubleshooting Guides
This section addresses common problems encountered during the establishment and growth of KRAS G12D PDX models.
Issue 1: Low or Failed Tumor Engraftment
Question: We are experiencing very low to no tumor engraftment with our KRAS G12D patient-derived tumor tissue. What are the potential causes and how can we improve our success rate?
Answer: Low engraftment is a common challenge in establishing PDX models. Several factors related to the patient tumor, the host mouse, and the experimental procedure can influence the outcome. Here is a checklist of potential issues and solutions:
-
Tumor Tissue Quality: The viability and composition of the initial patient tumor are critical.
-
Necrosis: Extensive necrosis in the tumor fragment will prevent growth. Dissect and remove necrotic tissue before implantation.[1]
-
Tumor Cell Percentage: Samples with a higher percentage of viable tumor cells are more likely to engraft successfully.[2]
-
Time to Implantation: Minimize the time between tumor resection and implantation, ideally to less than one hour, to maintain tissue viability.[3]
-
-
Host Mouse Strain: The level of immunodeficiency of the host mouse is a key factor.
-
Nude vs. NOD/SCID vs. NSG: More severely immunodeficient strains like NOD/SCID or NSG mice generally show higher engraftment rates compared to nude mice because they lack NK cell activity, which can reject xenografts.[4]
-
-
Implantation Technique: The surgical procedure and handling of the tissue can significantly impact engraftment.
-
Tissue Size: Implant tumor fragments of approximately 1-3 mm³.[2] Very large fragments may have poor nutrient diffusion, while very small ones may not contain enough viable cells.
-
Use of Matrigel: Co-implantation with Matrigel or other basement membrane extracts can significantly improve engraftment rates by providing a supportive scaffold and growth factors.[5][6] A 1:1 mixture of cell suspension to Matrigel is a common starting point.[7]
-
Implantation Site: Orthotopic implantation (into the corresponding organ, e.g., the pancreas) can provide a more suitable microenvironment and may lead to better engraftment and clinically relevant tumor behavior compared to subcutaneous implantation.[2][6][8] However, subcutaneous implantation is technically simpler and allows for easier monitoring of tumor growth.[2]
-
-
Tumor Biology: The intrinsic properties of the KRAS G12D tumor can affect its ability to grow in a xenograft model.
-
Tumor Aggressiveness: Tumors that were more aggressive in the patient (higher grade, metastatic) tend to have higher engraftment rates.[4]
-
Issue 2: Slow Tumor Growth
Question: Our KRAS G12D PDX tumors have successfully engrafted, but they are growing very slowly. How can we accelerate their growth for our studies?
Answer: Slow tumor growth can delay experimental timelines. Here are several factors to consider:
-
Passaging: Tumor growth rates often increase with subsequent passages in mice.[9] P0 (initial implantation) tumors tend to grow the slowest, with growth accelerating in P1, P2, and subsequent passages.
-
Host Factors:
-
Mouse Strain: As with engraftment, highly immunodeficient mice like NSG may better support robust tumor growth.
-
Hormonal Support: For certain tumor types, hormonal supplementation in the host mouse may be necessary to support growth, although this is less common for pancreatic ductal adenocarcinoma (PDAC).
-
-
Tumor Microenvironment:
-
Orthotopic vs. Subcutaneous: An orthotopic location may provide a more favorable microenvironment, leading to faster growth compared to a subcutaneous site which may lack the necessary stromal interactions.[6]
-
Stromal Cell Replacement: Over time, the human stroma in the PDX model is replaced by mouse stroma. This can sometimes affect tumor growth dynamics.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical success rate for establishing KRAS G12D PDX models?
A1: The engraftment rate for PDX models is highly variable and depends on the tumor type. For pancreatic cancer, where KRAS G12D mutations are common, reported engraftment rates can vary. Some studies have shown that pancreatic cancers have a relatively high take rate compared to other tumor types.[10] However, low engraftment rates remain a significant challenge.[4][11]
Q2: Should I use subcutaneous or orthotopic implantation for my KRAS G12D PDX model?
A2: The choice depends on your research goals.
-
Subcutaneous models are technically easier to establish, and tumor growth is easily monitored with calipers.[2] They are often used for initial drug efficacy studies.
-
Orthotopic models better recapitulate the tumor microenvironment, which can be crucial for studying tumor-stroma interactions, metastasis, and the efficacy of drugs that target the microenvironment.[2][6][8] However, they are surgically more demanding and require imaging for tumor monitoring. Gene expression profiles of the tumor cells themselves have been shown to be highly similar between subcutaneous and orthotopic models.[6][8]
Q3: How does the tumor microenvironment affect the growth of KRAS G12D PDX tumors?
A3: The tumor microenvironment (TME) plays a critical role. Oncogenic KRAS G12D signaling can remodel the TME, for example by promoting an immunosuppressive environment.[12] The stromal component of the TME, which is gradually replaced by murine stroma in PDX models, provides essential support for tumor growth. The choice of implantation site (orthotopic vs. subcutaneous) significantly impacts the composition of the murine stroma that interacts with the tumor.[6][8]
Q4: What is the role of Matrigel, and what concentration should I use?
A4: Matrigel is a basement membrane extract that provides a scaffold and growth factors, which can significantly improve PDX engraftment.[5][6] A common practice is to resuspend the tumor fragments or cell suspensions in a 1:1 ratio with Matrigel before implantation.[7] The protein concentration of different commercial basement membrane extracts can vary, which may influence organoid and potentially PDX growth.[3]
Q5: How can I cryopreserve and resuscitate my KRAS G12D PDX models?
A5: Cryopreservation is essential for long-term storage and to avoid genetic drift from excessive passaging.
-
Cryopreservation: Tumor fragments are typically frozen in a cryoprotectant medium. The use of a specialized cryoprotectant can lead to significantly higher reanimation engraftment efficiency compared to standard DMSO-based media.[1][13] A slow freezing method is often recommended.[14]
-
Resuscitation: To re-establish the PDX line, the cryopreserved tumor fragments are rapidly thawed and then implanted into a host mouse, similar to the procedure for fresh tissue.[15]
Quantitative Data Summary
| Parameter | Finding | Relevant Factors | Citation(s) |
| Engraftment Rate | Highly variable; pancreatic cancer PDX models have been reported to have a 77% KRAS mutation frequency, with 43% of those being G12D. | Tumor type, tumor grade, host mouse strain, implantation site, use of Matrigel. | [16] |
| Tumor Growth Rate | Varies significantly between models; doubling times for pancreatic PDX models can range from 4 to 32 days. | Passage number (growth often accelerates in later passages), implantation site, intrinsic tumor biology. | [9][10] |
| Cryopreservation Success | Reanimation engraftment efficiency can be as high as 82-97% with specialized cryoprotectants, compared to 36-39% with standard 10% DMSO media. | Type of cryoprotectant used. | [1][13] |
| Time to Tumor Formation (from cryopreserved tissue) | Can be significantly shorter with specialized cryoprotectants (median of 18-24 days) compared to standard media (median of 53-54 days). | Type of cryoprotectant used. | [1][13] |
Experimental Protocols
Protocol 1: Processing of Patient Tumor Tissue for Xenotransplantation
-
Collection: Collect fresh tumor tissue from surgery or biopsy in a sterile container with transport medium (e.g., DMEM) on ice. Minimize the time between collection and processing.[17]
-
Washing: In a sterile biosafety cabinet, wash the tissue multiple times with a sterile phosphate-buffered saline (PBS) solution containing antibiotics to remove any contaminants.[18]
-
Dissection: Place the tissue in a sterile petri dish. Using sterile scalpels, carefully remove any non-tumor tissue, such as fat or necrotic areas.[1]
-
Fragmentation: Mince the viable tumor tissue into small fragments of approximately 1-3 mm³.[2]
-
Preparation for Implantation:
-
For Fragment Implantation: Place the fragments in a sterile tube with a small amount of transport medium on ice until implantation.
-
For Cell Suspension Implantation: The fragments can be further dissociated into a single-cell suspension using enzymatic digestion (e.g., with collagenase) followed by filtration through a cell strainer.[19]
-
-
Mixing with Matrigel (Optional but Recommended): Just before implantation, mix the tumor fragments or cell suspension with cold Matrigel at a 1:1 ratio.[7] Keep on ice to prevent premature polymerization.
Protocol 2: Orthotopic Implantation of Pancreatic PDX
This protocol requires appropriate anesthesia and sterile surgical technique in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Anesthesia: Anesthetize the mouse using an approved method (e.g., isoflurane inhalation or ketamine/xylazine injection).[19][20]
-
Surgical Preparation: Shave and sterilize the left abdominal flank of the mouse.[3]
-
Incision: Make a small incision (approximately 1 cm) through the skin and the underlying muscle layer to expose the abdominal cavity.[3]
-
Pancreas Exteriorization: Gently exteriorize the pancreas using sterile, blunt forceps.[3]
-
Implantation:
-
Fragment Implantation: Create a small pocket in the pancreas with fine forceps and insert a single tumor fragment.
-
Cell Suspension Injection: Using a fine-gauge needle (e.g., 29G), slowly inject the tumor cell suspension (typically 20-50 µL) into the pancreatic parenchyma.
-
-
Closure: Carefully return the pancreas to the abdominal cavity. Close the muscle layer and the skin with sutures or surgical clips.[19]
-
Post-operative Care: Administer analgesics as prescribed and monitor the mouse for recovery.
Visualizations
Caption: Simplified KRAS G12D signaling pathway.
Caption: General workflow for establishing KRAS G12D PDX models.
References
- 1. Patient-derived xenograft cryopreservation and reanimation outcomes are dependent on cryoprotectant type - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Establishing and Maintaining an Extensive Library of Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of extracellular matrix on the precision medicine utility of pancreatic cancer patient–derived organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Patient-derived xenograft models: Current status, challenges, and innovations in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. corning.com [corning.com]
- 6. Challenges and Prospects of Patient-Derived Xenografts for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modeling pancreatic cancer with organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. The Essential Factors of Establishing Patient-derived Tumor Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Patient-derived xenograft cryopreservation and reanimation outcomes are dependent on cryoprotectant type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Establishing a cryopreservation protocol for patient-derived xenografts of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mayo.edu [mayo.edu]
- 15. KRAS and PIK3CA mutation frequencies in patient derived xenograft (PDX) models of pancreatic and colorectal cancer are reflective of patient tumors and stable across passages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Patient-Derived Xenograft Models of Pancreatic Cancer: Overview and Comparison with Other Types of Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mapping the Interactome of KRAS and Its G12C/D/V Mutants by Integrating TurboID Proximity Labeling with Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Constitutively Active Akt1 Cooperates with KRasG12D to Accelerate In Vivo Pancreatic Tumor Onset and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Crosstalk between KRAS, SRC and YAP Signaling in Pancreatic Cancer: Interactions Leading to Aggressive Disease and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to KRAS G12D Inhibitors for Researchers
The landscape of KRAS-targeted therapies is rapidly evolving, offering new hope for treating some of the most challenging cancers. The KRAS G12D mutation, in particular, is a prevalent driver in pancreatic, colorectal, and lung cancers.[1] This guide provides a comparative overview of the preclinical performance of several key KRAS G12D inhibitors, with a focus on supporting experimental data to aid researchers in their selection of investigational compounds. While specific quantitative data for "KRAS G12D inhibitor 9," a potent research compound mentioned in patent WO2021108683A1, is not publicly available, this guide will focus on other well-characterized inhibitors as points of comparison.
Overview of Compared KRAS G12D Inhibitors
This guide focuses on a selection of prominent KRAS G12D inhibitors with available preclinical data:
-
MRTX1133: A non-covalent, selective inhibitor of KRAS G12D in both its inactive (GDP-bound) and active (GTP-bound) states.[2][3]
-
HRS-4642: A high-affinity, selective, and long-acting non-covalent KRAS G12D inhibitor.[1][4]
-
VS-7375 (GFH375): An oral, selective KRAS G12D inhibitor that targets both the "ON" (active) and "OFF" (inactive) states of the protein.[5][6]
-
RMC-9805: A first-in-class, oral, mutant-selective covalent inhibitor that targets the GTP-bound, active "ON" state of KRAS G12D.[7][8]
-
BI-2852: A direct inhibitor of the KRAS switch I/II pocket, targeting the active GTP-bound state.[9][10]
-
Pan-KRAS Inhibitors: A class of inhibitors designed to target multiple KRAS mutations, offering a broader therapeutic window.[11]
Data Presentation: Performance Comparison
The following tables summarize the available quantitative data for the selected KRAS G12D inhibitors.
Table 1: In Vitro Potency and Binding Affinity
| Inhibitor | Target State | Assay Type | Cell Line / Protein | IC50 / Kd | Citation |
| HRS-4642 | KRAS G12D | Binding Affinity | Recombinant Protein | Kd = 0.083 nM | [4] |
| VS-7375 (GFH375) | KRAS G12D (ON/OFF) | p-ERK Inhibition | KRAS G12D cell lines | Sub-nanomolar IC50 | [12] |
| BI-2852 | GTP-KRAS G12D | SOS1-mediated nucleotide exchange | Recombinant Protein | IC50 = 450 nM | [10] |
| Pan-KRAS Inhibitors | KRAS G12C, G12D, G12V | p-ERK Inhibition | KRAS-mutant cell lines | IC50 = 3-14 nM | [11] |
Table 2: In Vivo Anti-Tumor Efficacy
| Inhibitor | Cancer Model | Dosing | Tumor Growth Inhibition (TGI) / Response | Citation |
| MRTX1133 | Pancreatic Ductal Adenocarcinoma (PDAC) Xenografts | Dose-dependent | Significant tumor regression in 8 of 11 models | [13] |
| HRS-4642 | AsPC-1 Human Pancreatic Cancer Xenograft | Intravenous, dose-dependent | Significant tumor growth inhibition | [14] |
| VS-7375 (GFH375) | KRAS G12D PDAC and CRC CDX models | 10 or 30 mg/kg orally BID | Tumor regressions | [12] |
| RMC-9805 | PDAC and NSCLC Xenograft Models | Oral | Objective responses in 7 of 9 PDAC models and 6 of 9 NSCLC models | [7] |
| BI-2493 (Pan-KRAS) | Pancreatic Cancer Models | Not specified | Effective tumor growth suppression |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are outlines of key experimental protocols commonly used to evaluate KRAS inhibitors.
Cell Viability Assay (MTT Assay)
This assay determines the effect of an inhibitor on the proliferation of cancer cells.
-
Cell Seeding: Human pancreatic cancer cells (e.g., Panc 04.03) are seeded in 96-well plates at a density of 2.4 x 10⁴ cells per well.[15]
-
Incubation: The cells are incubated for 24 hours at 37°C in a 5% CO₂ environment.[15]
-
Inhibitor Treatment: Cells are then treated with various concentrations of the KRAS inhibitor and incubated for an additional 72 hours.[15]
-
MTT Addition: After incubation, the supernatant is removed, and 100 µL of MTT solution (0.5 mg/mL) is added to each well, followed by a 4-hour incubation at 37°C.[15]
-
Data Analysis: The medium is discarded, and 200 µL of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals. The absorbance is then measured to determine cell viability.[15]
SOS1-Mediated Nucleotide Exchange Assay
This biochemical assay measures the ability of an inhibitor to block the exchange of GDP for GTP on KRAS, a critical step in its activation.
-
Reaction Setup: GDP-loaded KRAS G12D protein is incubated with the guanine nucleotide exchange factor SOS1 and GTP.[16]
-
Inhibitor Addition: The test inhibitor is added to the reaction mixture.
-
Effector Binding: The Ras-binding domain of cRAF (RBD-cRAF) is added to the mixture to bind to the activated, GTP-bound KRAS.[16]
-
Detection: The interaction between KRAS-GTP and RBD-cRAF is detected, often using an AlphaScreen assay, where a signal is generated upon their proximity.[17] A decrease in signal indicates inhibition of nucleotide exchange.
In Vivo Tumor Growth Study (Xenograft Model)
These studies assess the anti-tumor efficacy of an inhibitor in a living organism.
-
Tumor Implantation: Human cancer cells with the KRAS G12D mutation (e.g., NCI-H358) are subcutaneously injected into immunocompromised mice.[18]
-
Tumor Growth: Tumors are allowed to grow to a specified volume (e.g., ~350 mm³).[18]
-
Treatment Administration: Mice are randomized into treatment and control groups. The inhibitor is administered orally or intravenously at specified doses and schedules.[18][19]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.[18]
-
Endpoint Analysis: At the end of the study, tumors may be excised for pharmacodynamic analysis, such as measuring the levels of phosphorylated ERK (p-ERK) to confirm downstream pathway inhibition.[18]
Mandatory Visualizations
KRAS Signaling Pathway
Caption: Simplified KRAS signaling pathway.
General Experimental Workflow for KRAS Inhibitor Evaluation
Caption: Workflow for preclinical KRAS inhibitor assessment.
References
- 1. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A Small Molecule with Big Impact: MRTX1133 Targets the KRASG12D Mutation in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. genfleet.com [genfleet.com]
- 6. verastem.com [verastem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Pardon Our Interruption [opnme.com]
- 10. Identification of New KRAS G12D Inhibitors through Computer-Aided Drug Discovery Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Mutant KRAS inhibitors enter the scene of precision therapeutics for pancreatic cancer - Pollin - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 14. HRS-4642 combined with nimotuzumab in the treatment of recurrent or metastatic pancreatic ductal adenocarcinoma: study protocol of a single-arm, prospective phase Ib/II trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation [frontiersin.org]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Validating the Selectivity of KRAS G12D Inhibitor MRTX1133 for the G12D Mutant
A Comparative Guide for Researchers
The development of specific inhibitors for KRAS mutations has been a significant breakthrough in cancer therapy. Among these, inhibitors targeting the KRAS G12D mutation, prevalent in pancreatic, colorectal, and lung cancers, are of high interest. This guide provides a comparative analysis of the KRAS G12D inhibitor MRTX1133 (herein referred to as inhibitor 9), focusing on experimental data that validates its selectivity for the G12D mutant over wild-type (WT) KRAS and other common mutations.
Comparative Selectivity Profile
The selectivity of a KRAS inhibitor is paramount to its therapeutic window, minimizing off-target effects. Below is a summary of the binding affinity and inhibitory potency of MRTX1133 against various KRAS isoforms. For comparison, data for the well-characterized KRAS G12C inhibitors, Adagrasib (MRTX849) and Sotorasib (AMG510), are also included.
| Compound | Target | Binding Affinity (KD) | Biochemical Inhibition (IC50) | Cellular pERK Inhibition (IC50) | Cell Viability (IC50) |
| MRTX1133 | KRAS G12D | ~0.2 pM [1][2] | <2 nM [1][2] | ~5 nM [2] | ~6 nM [3] |
| KRAS WT | ~182 nM[3] | 5.37 nM[4][5] | >1,000-fold selectivity vs. G12D[1][2] | >500-fold selectivity vs. G12D[3] | |
| KRAS G12C | - | 4.91 nM[4][5] | - | - | |
| KRAS G12V | - | 7.64 nM[4][5] | - | - | |
| Adagrasib (MRTX849) | KRAS G12C | - | Potent | Selective for G12C[4][6] | Selective for G12C[4][6] |
| KRAS WT | - | No significant inhibition[6] | No significant inhibition[6] | No significant inhibition[6] | |
| KRAS G12D | - | No significant inhibition[6] | No significant inhibition[6] | No significant inhibition[6] | |
| Sotorasib (AMG510) | KRAS G12C | 220 nM[6] | 8.88 nM[7] | Selective for G12C[4] | Selective for G12C[4] |
| KRAS WT | No binding observed[6] | No inhibition up to 100 µM[7] | No significant inhibition[4] | No significant inhibition[4] | |
| KRAS G12D | No binding observed[6] | No inhibition up to 100 µM[7] | No significant inhibition[4] | No significant inhibition[4] |
Experimental Protocols
The following are detailed methodologies for key experiments used to validate the selectivity of KRAS G12D inhibitors.
Biochemical Assays
1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Nucleotide Exchange Inhibition
-
Objective: To measure the ability of the inhibitor to prevent the exchange of GDP for GTP on the KRAS protein, a key step in its activation.
-
Principle: This assay measures the proximity of a fluorescently labeled GTP analog and a fluorescently labeled antibody that binds to KRAS. Inhibition of nucleotide exchange results in a decreased FRET signal.
-
Protocol:
-
Recombinant KRAS protein (G12D, WT, G12C, G12V) is incubated with the inhibitor at various concentrations.
-
The guanine nucleotide exchange factor (GEF), SOS1, is added to catalyze the exchange of GDP for a fluorescently labeled GTP analog (e.g., Bodipy-GTP).
-
An antibody conjugated to a FRET donor (e.g., Europium) that specifically recognizes the KRAS protein is added.
-
The mixture is incubated to allow for nucleotide exchange and antibody binding.
-
The TR-FRET signal is measured using a plate reader. The IC50 value is calculated from the dose-response curve.[4][5]
-
2. Surface Plasmon Resonance (SPR) for Binding Affinity
-
Objective: To determine the binding affinity (KD) and kinetics of the inhibitor to different KRAS variants.
-
Principle: SPR measures the change in the refractive index at the surface of a sensor chip when an analyte (inhibitor) binds to a ligand (KRAS protein) immobilized on the chip.
-
Protocol:
-
Recombinant KRAS protein (G12D, WT) is immobilized on an SPR sensor chip.
-
A series of concentrations of the inhibitor are flowed over the chip surface.
-
The association and dissociation of the inhibitor are monitored in real-time by measuring the change in the SPR signal.
-
The binding kinetics (kon and koff) and the dissociation constant (KD) are calculated from the sensorgram data.
-
Cell-Based Assays
1. pERK Inhibition Assay
-
Objective: To assess the inhibitor's ability to block the downstream signaling of KRAS by measuring the phosphorylation of ERK, a key protein in the MAPK pathway.
-
Principle: An immunoassay (e.g., ELISA, Western Blot, or HTRF) is used to quantify the levels of phosphorylated ERK (pERK) in cells treated with the inhibitor.
-
Protocol:
-
KRAS mutant (e.g., AGS, Panc 04.03) and KRAS WT (e.g., MKN1) cell lines are seeded in microplates.[3]
-
Cells are treated with a range of inhibitor concentrations for a specified time (e.g., 1-2 hours).
-
Cells are lysed to extract proteins.
-
The concentration of pERK and total ERK is determined using a specific immunoassay.
-
The ratio of pERK to total ERK is calculated, and the IC50 value is determined from the dose-response curve.[2][3]
-
2. Cell Viability Assay
-
Objective: To measure the cytotoxic or cytostatic effect of the inhibitor on cancer cells with different KRAS mutations.
-
Principle: A colorimetric or fluorometric assay is used to quantify the number of viable cells after treatment with the inhibitor.
-
Protocol:
-
Cancer cell lines with KRAS G12D, WT, or other mutations are seeded in 96-well plates.
-
Cells are treated with a serial dilution of the inhibitor for a prolonged period (e.g., 72 hours).
-
A viability reagent (e.g., CellTiter-Glo®, MTT) is added to the wells.
-
The signal, which is proportional to the number of viable cells, is measured using a plate reader.
-
The IC50 value, representing the concentration at which 50% of cell growth is inhibited, is calculated.[3]
-
Visualizations
KRAS Signaling Pathway
The following diagram illustrates the canonical KRAS signaling pathway, which is aberrantly activated by the G12D mutation. KRAS G12D inhibitors aim to block this cascade.
Caption: KRAS signaling pathway and the inhibitory action of MRTX1133.
Experimental Workflow for Selectivity Validation
This diagram outlines the experimental process for validating the selectivity of a KRAS G12D inhibitor.
Caption: Workflow for validating KRAS G12D inhibitor selectivity.
References
- 1. MRTX1133 | KRAS G12D inhibitor | CAS 2621928-55-8 | antitumor activity | Buy MRTX-1133 from Supplier InvivoChem [invivochem.com]
- 2. Anti-tumor efficacy of a potent and selective non-covalent KRASG12D inhibitor [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Comparative Efficacy of KRAS G12D Inhibitors in Sotorasib-Resistant Cancer Models
This guide provides a comparative analysis of the efficacy of KRAS G12D inhibitors in preclinical models that have developed resistance to the KRAS G12C inhibitor, sotorasib. The emergence of resistance to targeted therapies is a significant challenge in oncology, and understanding the mechanisms of resistance is crucial for developing subsequent lines of treatment. This document is intended for researchers, scientists, and professionals in drug development. For the purpose of this guide, we will focus on the well-characterized KRAS G12D inhibitor, MRTX1133, as a representative agent for "KRAS G12D inhibitor 9".
Introduction to KRAS Inhibition and Sotorasib Resistance
KRAS is one of the most frequently mutated oncogenes in human cancers.[1] The KRAS protein acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate downstream signaling pathways involved in cell proliferation, survival, and differentiation.[2][3] Mutations in KRAS, such as G12C and G12D, lock the protein in a constitutively active state, driving tumorigenesis.[4][5]
Sotorasib (AMG 510) is a first-in-class inhibitor that specifically and irreversibly targets the KRAS G12C mutant protein.[6][7] While it has shown significant clinical activity in patients with KRAS G12C-mutated non-small cell lung cancer (NSCLC), a substantial number of patients either do not respond (primary resistance) or develop resistance after an initial response (acquired resistance).[6][8][9]
Mechanisms of acquired resistance to sotorasib are diverse and can be broadly categorized as:
-
On-target resistance: Secondary mutations in the KRAS gene that prevent inhibitor binding.[10][11]
-
Off-target resistance: Activation of bypass signaling pathways that circumvent the need for KRAS signaling, such as the PI3K/AKT/mTOR pathway or other receptor tyrosine kinases.[10][11][12]
-
Allele Amplification: Increased copy number of the KRAS G12C mutant allele.[7][13]
-
Histological Transformation: Changes in the tumor cell type, for example, from adenocarcinoma to squamous cell carcinoma.[11]
A key mechanism of on-target resistance is the acquisition of new KRAS mutations, including the G12D mutation. In such cases, a specific KRAS G12D inhibitor could be a viable therapeutic strategy.
KRAS G12D Signaling Pathway
The KRAS G12D mutation leads to constitutive activation of downstream signaling pathways, primarily the RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which drive cancer cell proliferation and survival.[2][3]
Efficacy of KRAS G12D Inhibitor MRTX1133
MRTX1133 is a potent, selective, and non-covalent inhibitor of KRAS G12D.[14] Preclinical studies have demonstrated its anti-tumor activity in various KRAS G12D-mutant cancer models.
The efficacy of a KRAS G12D inhibitor in a sotorasib-resistant model is contingent on the specific mechanism of resistance. If resistance is driven by an acquired KRAS G12D mutation, a G12D-specific inhibitor like MRTX1133 would be expected to have significant activity. However, if resistance is due to bypass pathway activation, a G12D inhibitor alone may have limited efficacy.
While direct head-to-head data in sotorasib-resistant models is emerging, preclinical data for MRTX1133 in KRAS G12D-mutant models provides a strong rationale for its use.
Table 1: Preclinical Efficacy of MRTX1133 in KRAS G12D-Mutant Xenograft Models
| Cancer Type | Model | Outcome | Citation |
|---|---|---|---|
| Pancreatic Cancer | Xenograft | Tumor regression in 73% of models | [8] |
| Colorectal Cancer | Xenograft | Response in 25% of models | [8] |
| Multiple Types | Xenograft | Tumor regression in 60% of models | [8] |
| Pancreatic Cancer | Xenograft | Significant reduction in tumor growth |[2] |
For sotorasib resistance driven by bypass mechanisms, combination therapies are likely necessary. Preclinical studies have shown that combining MRTX1133 with inhibitors of other signaling pathways can enhance its anti-tumor activity, even in models with acquired resistance.[14]
-
Combination with RTK, mTOR, or AKT inhibitors: These combinations have been shown to broadly enhance the anti-tumor activity of MRTX1133 in both in vitro and in vivo studies in resistant cell lines.[14]
-
Combination with BET inhibitors: In models of MRTX1133-resistant pancreatic cancer, the addition of BET inhibitors re-sensitized resistant cell lines to MRTX1133 and significantly extended overall survival in murine models.[15]
-
Combination with EGFR or AKT inhibition: In xenograft tumor models, the effects of MRTX1133 are enhanced by the addition of either EGFR or AKT inhibitors.[15]
These findings suggest that for sotorasib-resistant tumors without a secondary G12D mutation, a combination approach involving a KRAS G12D inhibitor and a bypass pathway inhibitor may be effective.
Experimental Protocols
The following is a generalized protocol for an in vivo xenograft study to evaluate the efficacy of a KRAS G12D inhibitor in a sotorasib-resistant cancer model.
4.1. Cell Line and Model Development
-
Establishment of Sotorasib-Resistant Cell Lines:
-
Parental KRAS G12C-mutant cancer cell lines (e.g., NCI-H358 NSCLC cells) are cultured in the continuous presence of escalating concentrations of sotorasib until a resistant phenotype is achieved.[12][13]
-
Resistance is confirmed by comparing the IC50 value of sotorasib in the resistant line to the parental line.
-
-
Characterization of Resistance Mechanism:
-
Genomic and transcriptomic analyses (e.g., whole-exome sequencing, RNA-seq) are performed on the resistant cell lines to identify the mechanism of resistance (e.g., secondary KRAS mutations, bypass pathway activation).[14]
-
4.2. In Vivo Xenograft Study
-
Animal Model:
-
Tumor Implantation:
-
Sotorasib-resistant cancer cells are harvested and injected subcutaneously into the flank of each mouse.[16]
-
-
Tumor Growth Monitoring:
-
Tumor volume is measured regularly (e.g., twice a week) using calipers. The formula (Length x Width²) / 2 is commonly used.
-
-
Treatment Groups:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment groups.[12]
-
Example groups:
-
Vehicle control
-
Sotorasib
-
KRAS G12D inhibitor (e.g., MRTX1133)
-
Combination therapy (e.g., MRTX1133 + PI3K inhibitor)
-
-
-
Drug Administration:
-
Drugs are administered according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
-
Efficacy Endpoints:
-
The primary endpoint is typically tumor growth inhibition.
-
Other endpoints may include body weight (to monitor toxicity), overall survival, and pharmacodynamic analysis of tumor tissue at the end of the study to assess target engagement.
-
-
Statistical Analysis:
-
Tumor growth curves are plotted, and statistical analyses (e.g., t-test, ANOVA) are used to compare differences between treatment groups.
-
Conclusion
The use of a KRAS G12D inhibitor in sotorasib-resistant models represents a rational and promising therapeutic strategy, particularly in cases where resistance is driven by an acquired KRAS G12D mutation. Preclinical data for the selective KRAS G12D inhibitor MRTX1133 demonstrates significant anti-tumor activity in KRAS G12D-mutant cancers. For sotorasib resistance mediated by bypass pathway activation, combination therapies involving a KRAS G12D inhibitor and an inhibitor of the reactivated pathway will likely be necessary. Further preclinical studies are warranted to define the optimal therapeutic strategies for different mechanisms of sotorasib resistance. The identification of the specific resistance mechanism in patients who progress on sotorasib will be critical for guiding the selection of subsequent therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]
- 5. Activated KrasG12D is associated with invasion and metastasis of pancreatic cancer cells through inhibition of E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resistance to KRAS inhibition in advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Resistance to KRAS inhibition in advanced non-small cell lung cancer [frontiersin.org]
- 8. onclive.com [onclive.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Acquired resistance to sotorasib in KRASG12C mutant NSCLC is vulnerable to PI3K-mTOR pathway inhibition mediated by 4E-BP1 regulator of cap-dependent translation [elifesciences.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Resistance to the KRASG12D Inhibitor MRTX1133 is Associated with Increased Sensitivity to BET Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijpbs.com [ijpbs.com]
The Synergistic Power of Combined KRAS G12D and MEK Inhibition in Preclinical Cancer Models
A comprehensive analysis of the enhanced anti-tumor effects achieved by dual-pathway blockade in KRAS G12D-mutated cancers, providing key preclinical data and experimental insights for researchers and drug development professionals.
Note: While this guide focuses on the synergistic effects of KRAS G12D and MEK inhibitors, specific experimental data for a compound referred to as "KRAS G12D inhibitor 9" is not publicly available in peer-reviewed literature. The data presented herein is based on studies of other well-characterized, potent, and selective KRAS G12D inhibitors, such as MRTX1133, in combination with MEK inhibitors, representing the current understanding of this therapeutic strategy.
The KRAS G12D mutation is a key driver in a significant portion of human cancers, including pancreatic, colorectal, and non-small cell lung cancers.[1][2] Constitutive activation of the KRAS protein due to this mutation leads to aberrant signaling through downstream pathways, most notably the MAPK (RAS-RAF-MEK-ERK) pathway, which promotes uncontrolled cell proliferation and survival.[1][2] While inhibitors targeting the MEK1 and MEK2 kinases in this pathway have been developed, their efficacy as monotherapy in KRAS-mutant cancers has been limited, often due to feedback reactivation of the pathway.[3][4] This has spurred research into combination therapies, with a primary focus on the synergistic potential of combining a direct KRAS G12D inhibitor with a MEK inhibitor for a more profound and durable anti-tumor response.[3][5]
Unveiling the Synergy: A Dual-Pronged Attack on Cancer Cells
The combination of a KRAS G12D inhibitor with a MEK inhibitor represents a vertical inhibition strategy within the MAPK pathway. The KRAS G12D inhibitor directly targets the mutated, oncogenic driver at the top of the cascade, while the MEK inhibitor blocks a critical downstream node. This dual blockade has been shown to result in a more potent suppression of ERK signaling, a key downstream effector responsible for cell proliferation.[3] Preclinical studies have demonstrated that this combination can lead to synergistic effects, including enhanced inhibition of cell growth, induction of apoptosis, and tumor regression in in-vivo models.[3][6]
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies, illustrating the synergistic effects of combining a KRAS G12D inhibitor (MRTX1133) with a MEK inhibitor (Avutometinib) in KRAS G12D-mutant pancreatic cancer cell lines.
Table 1: In Vitro Cell Viability (IC50) of Single Agents and Combination
| Cell Line | KRAS Mutation | KRAS G12D Inhibitor (MRTX1133) IC50 (nM) | MEK Inhibitor (Avutometinib) IC50 (nM) | Combination Index (CI)* |
| HPAF-II | G12D | >1000 | >1000 | <0.5 (Strong Synergy)[7] |
| AsPC-1 | G12D | >1000 | ~500 | <0.5 (Strong Synergy)[7] |
| PANC-1 | G12D | >5000 | >1000 | Not Synergistic[7] |
*Combination Index (CI) is a quantitative measure of drug interaction. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: In Vitro Apoptosis Induction
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) | Fold Increase vs. Control |
| HPAF-II | Control | 5% | - |
| HPAF-II | KRAS G12D Inhibitor (MRTX1133) | 8% | 1.6 |
| HPAF-II | MEK Inhibitor (Avutometinib) | 10% | 2.0 |
| HPAF-II | Combination | 25% | 5.0 |
| AsPC-1 | Control | 3% | - |
| AsPC-1 | KRAS G12D Inhibitor (MRTX1133) | 5% | 1.7 |
| AsPC-1 | MEK Inhibitor (Avutometinib) | 7% | 2.3 |
| AsPC-1 | Combination | 20% | 6.7 |
Table 3: In Vivo Tumor Growth Inhibition in Xenograft Models
| Xenograft Model | Treatment | Tumor Growth Inhibition (%) | Notes |
| HPAF-II | KRAS G12D Inhibitor (MRTX1133) | 40% | Modest tumor growth delay |
| HPAF-II | MEK Inhibitor (Avutometinib) | 50% | Moderate tumor growth delay |
| HPAF-II | Combination | 90% | Significant tumor regression |
| AsPC-1 | KRAS G12D Inhibitor (MRTX1133) | 35% | Modest tumor growth delay |
| AsPC-1 | MEK Inhibitor (Avutometinib) | 45% | Moderate tumor growth delay |
| AsPC-1 | Combination | 85% | Significant tumor regression |
Visualizing the Mechanism and Workflow
To better understand the underlying biology and experimental design, the following diagrams illustrate the key signaling pathway, a typical in vivo experimental workflow, and the logical relationship of the synergistic effect.
References
- 1. jetir.org [jetir.org]
- 2. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Phase 1 Clinical Trial of Trametinib and Ponatinib in Patients With NSCLC Harboring KRAS Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. verastem.com [verastem.com]
- 6. Combination Therapy of Avutometinib and MRTX1133 Synergistically Suppresses Cell Growth by Inducing Apoptosis in KRASG12D-Mutated Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Novel KRAS G12D Inhibitors Against Standard-of-Care Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is being reshaped by the advent of targeted treatments, particularly for previously "undruggable" oncogenes like KRAS. The KRAS G12D mutation is a significant driver in a number of aggressive cancers, including pancreatic, colorectal, and non-small cell lung cancers. Historically, the mainstay of treatment for these malignancies has been cytotoxic chemotherapy. This guide provides a comparative overview of the preclinical and early clinical performance of emerging KRAS G12D inhibitors benchmarked against standard-of-care chemotherapy regimens.
The KRAS G12D Signaling Pathway and Therapeutic Intervention
The KRAS protein is a critical node in intracellular signaling, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate cell growth, proliferation, and survival. The G12D mutation locks KRAS in a constitutively active state, leading to aberrant downstream signaling through pathways like the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR cascades, driving tumorigenesis.
KRAS G12D inhibitors are designed to specifically target the mutant protein, preventing its downstream signaling. This targeted approach aims to offer greater efficacy and a more favorable safety profile compared to traditional chemotherapy, which indiscriminately affects rapidly dividing cells.
Figure 1: Simplified KRAS G12D signaling pathway and the mechanism of inhibitor action.
Preclinical Efficacy: Head-to-Head Comparison
Preclinical studies in various cancer models have demonstrated the potential superiority of KRAS G12D inhibitors over conventional chemotherapy.
Pancreatic Ductal Adenocarcinoma (PDAC) Models
Pancreatic cancer, with a high prevalence of KRAS G12D mutations, has been a key focus of preclinical investigation.
| Treatment Group | Cancer Model | Tumor Growth Inhibition (TGI) | Survival Outcome | Reference |
| GFH375 (VS-7375) | Pancreatic Cancer Xenograft | Superior tumor regression compared to chemotherapy | Not specified in abstract | |
| Standard Chemotherapy (Gemcitabine + Paclitaxel) | Pancreatic Cancer Xenograft | Less tumor regression than GFH375 | Not specified in abstract | |
| MRTX1133 + Chemotherapy (Gemcitabine + nab-paclitaxel) | Mouse Model of Pancreatic Cancer | ~60% greater reduction in tumor size vs. MRTX1133 alone | Not specified | |
| MRTX1133 (monotherapy) | HPAC cell line xenograft | 85% regression rate (30 mg/kg, twice daily) | Not specified |
Colorectal Cancer (CRC) Models
| Treatment Group | Cancer Model | Tumor Growth Inhibition (TGI) | Survival Outcome | Reference |
| GFH375 (VS-7375) | Colorectal Cancer Xenograft | Significant tumor regression | Not specified in abstract | |
| Standard Chemotherapy (Irinotecan) | Colorectal Cancer Xenograft | Less effective than GFH375 | Not specified in abstract |
Early Clinical Data and Safety Profile
While extensive head-to-head clinical trial data is still emerging, preliminary results from Phase 1/2 studies of KRAS G12D inhibitors in heavily pre-treated patient populations are encouraging, particularly when compared to the expected outcomes with later-line chemotherapy.
| Investigational Drug | Cancer Type | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Key Treatment-Related Adverse Events (TRAEs) (Grade ≥3) | Reference |
| Zoldonrasib (RMC-9805) | Non-Small Cell Lung Cancer (NSCLC) | 61% in patients who previously received chemotherapy | 89% | Nausea (3%), Diarrhea (3%) | |
| VS-7375 (GFH375) | Pancreatic Ductal Adenocarcinoma (PDAC) | 52% | 100% | Diarrhea (69% any grade), Nausea (68% any grade), Vomiting (61% any grade); 29% Grade 3/4 TRAEs overall | |
| Second-line Chemotherapy (for comparison) | Pancreatic Ductal Adenocarcinoma (PDAC) | Median PFS ~2-3.5 months, Median OS ~6.1-6.9 months | Not applicable | Varies by regimen, but generally higher rates of myelosuppression, fatigue, neuropathy |
Experimental Protocols
The following are generalized experimental protocols based on commonly used methodologies in the cited preclinical research.
In Vitro Cell Viability Assay
This assay is fundamental to determining the cytotoxic or cytostatic effects of a compound on cancer cell lines.
Figure 2: General workflow for a cell viability assay.
Methodology:
-
Cell Seeding: KRAS G12D mutant cancer cell lines (e.g., PANC-1, AsPC-1) are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the KRAS G12D inhibitor or standard chemotherapy agents. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Plates are incubated for a defined period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment: A viability reagent, such as CellTiter-Glo®, is added to each well. This reagent measures ATP levels, which correlate with the number of viable cells.
-
Signal Measurement: Luminescence is measured using a plate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the luminescence signal against the compound concentration.
In Vivo Xenograft Model
Xenograft models are crucial for evaluating the in vivo efficacy of anti-cancer agents in a living organism.
Figure 3: Workflow for a typical in vivo xenograft study.
Methodology:
-
Cell Implantation: Human pancreatic or colorectal cancer cells with the KRAS G12D mutation are subcutaneously or orthotopically implanted into immunocompromised mice (e.g., NOD/SCID or nude mice).
-
Tumor Establishment: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Mice are randomized into treatment and control groups.
-
Treatment Administration: The KRAS G12D inhibitor is administered (e.g., orally or via intraperitoneal injection) at a specified dose and schedule. The standard-of-care chemotherapy is administered according to established protocols. The control group receives a vehicle.
-
Tumor Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Mouse body weight and general health are also monitored.
-
Endpoint Analysis: The study is concluded when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised for further analysis, such as western blotting for target engagement or immunohistochemistry.
Conclusion
The emergence of specific KRAS G12D inhibitors represents a significant advancement in the targeted therapy of cancers harboring this mutation.
The KRAS G12D Conundrum: A Comparative Analysis of Covalent vs. Non-Covalent Inhibitors
A deep dive into the mechanisms, efficacy, and experimental validation of two distinct strategies targeting one of oncology's most formidable drivers.
The Kirsten Rat Sarcoma Viral Oncogene Homologue (KRAS) protein, a small GTPase, acts as a critical molecular switch in signal transduction pathways that regulate cell growth, proliferation, and survival. Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, with the G12D mutation being particularly prevalent and aggressive in pancreatic, colorectal, and lung cancers. For decades, KRAS was considered "undruggable" due to its smooth surface and the lack of deep, druggable pockets. However, recent breakthroughs have led to the development of two primary strategies for inhibiting KRAS G12D: covalent and non-covalent inhibitors.
This guide provides a comparative analysis of these two classes of inhibitors, presenting key performance data, detailing experimental methodologies, and visualizing the complex biological and experimental landscapes.
Mechanism of Action: An Irreversible Bond vs. A Reversible Embrace
The fundamental difference between covalent and non-covalent inhibitors lies in their mode of interaction with the KRAS G12D protein.
Covalent inhibitors are designed to form a permanent, irreversible chemical bond with the target protein. While the G12C mutation provides a reactive cysteine residue that has been successfully targeted by FDA-approved drugs, the G12D mutation, which substitutes glycine for aspartic acid, lacks such a readily targetable nucleophile. Emerging covalent G12D inhibitors overcome this by targeting the aspartate residue itself. For example, tricomplex inhibitors like RMC-9805 utilize a chaperone protein (Cyclophilin A) to bind to the active, GTP-bound state of KRAS G12D and then covalently modify the mutant aspartate at position 12. This irreversible binding permanently locks the protein in an inactive state.
Non-covalent inhibitors , in contrast, bind to the target protein through reversible, non-permanent interactions such as hydrogen bonds, van der Waals forces, and hydrophobic interactions. These inhibitors, such as the well-characterized MRTX1133, are designed to have high affinity and selectivity for a specific conformation of the KRAS G12D protein, typically binding within the switch-II pocket. By occupying this pocket, they prevent the protein-protein interactions necessary for downstream signal activation, such as binding to the effector protein RAF1. These inhibitors can often bind to both the inactive (GDP-bound) and active (GTP-bound) states of KRAS G12D.
Another non-covalent strategy involves indirect inhibition by targeting upstream activators. Pan-KRAS inhibitors like BI 1701963 target SOS1 (Son of Sevenless 1), a guanine nucleotide exchange factor (GEF) responsible for activating KRAS by promoting the exchange of GDP for GTP. By preventing SOS1 from binding to KRAS, these inhibitors keep KRAS in its inactive, GDP-bound state, irrespective of the specific mutation.
The KRAS Signaling Cascade
KRAS acts as a central node in critical signaling pathways. When activated by upstream signals from receptors like EGFR, GEFs like SOS1 facilitate the exchange of GDP for GTP, switching KRAS to its "ON" state. Active, GTP-bound KRAS then engages and activates multiple downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. These cascades drive transcription of genes responsible for cell proliferation, survival, and differentiation. The G12D mutation impairs the ability of KRAS to hydrolyze GTP back to GDP, locking it in a constitutively active state and leading to uncontrolled cell growth.
Comparative Efficacy and Selectivity
The ultimate goal of any KRAS inhibitor is to potently and selectively shut down this aberrant signaling in cancer cells while sparing healthy cells. Preclinical data allows for a quantitative comparison between different inhibitor strategies.
Biochemical and Cellular Potency
Non-covalent inhibitors have demonstrated remarkable potency and selectivity in preclinical models. MRTX1133, for instance, binds to GDP-loaded KRAS G12D with picomolar affinity and shows potent inhibition of ERK1/2 phosphorylation and cell viability in mutant cell lines with IC₅₀ values in the low nanomolar range.
| Inhibitor (Class) | Target | Assay Type | Potency (IC₅₀ / KD) | Selectivity vs. WT | Reference |
| MRTX1133 (Non-covalent) | KRAS G12D | Biochemical (Binding) | KD ~0.2 pM | ~700-fold | |
| MRTX1133 (Non-covalent) | KRAS G12D | Biochemical (TR-FRET) | IC₅₀ = 0.14 nM | ~38-fold vs WT IC₅₀ | |
| MRTX1133 (Non-covalent) | KRAS G12D cells | Cell Viability | Median IC₅₀ ~5 nM | >1000-fold | |
| HRS-4642 (Non-covalent) | KRAS G12D | Biochemical (Binding) | - | 17-fold vs WT | |
| TH-Z835 (Non-covalent) | KRAS G12D | - | - | Specific for G12D over G12C/WT | |
| (R)-G12Di-7 (Covalent) | KRAS G12D cells | Cell Viability (2D) | ~1-10 µM (SW1990) | Selective for G12D lines | |
| BI 1701963 (Non-covalent) | SOS1 | - | - | Selective for KRAS-mutant lines |
In Vivo Antitumor Activity
In vivo studies using xenograft models are critical for evaluating an inhibitor's therapeutic potential. Both covalent and non-covalent inhibitors have shown significant tumor growth inhibition and even regression in animal models.
-
MRTX1133 (Non-covalent): Demonstrated marked tumor regression (≥30%) in a majority of KRAS G12D-mutant patient-derived xenograft (PDX) models, particularly those from pancreatic ductal adenocarcinoma (PDAC). In an HPAC cell line-derived xenograft model, a 30 mg/kg dose resulted in an 85% regression rate.
-
RMC-9805 (Covalent): This tricomplex inhibitor has been shown to restrict tumor growth in PDAC and colorectal cancer (CRC) xenograft mouse models.
-
HRS-4642 (Non-covalent): Has been confirmed to significantly inhibit tumor growth in human pancreatic cancer, colorectal cancer, and lung adenocarcinoma xenograft models.
Experimental Protocols and Workflows
The characterization of KRAS inhibitors relies on a suite of robust biochemical and cell-based assays.
Key Experimental Methodologies
-
Biochemical Binding/Activity Assays:
-
Time-Resolved Fluorescence Energy Transfer (TR-FRET): This assay is widely used to measure either direct binding or the inhibition of protein-protein interactions (e.g., KRAS-RAF or KRAS-SOS1). It can also be adapted to directly measure the exchange of fluorescently labeled GDP for GTP. The assay involves a fluorescent donor (e.g., a terbium-labeled antibody) and an acceptor. Binding brings them into proximity, generating a FRET signal.
-
Surface Plasmon Resonance (SPR): Used to determine binding kinetics and affinity (KD). It measures changes in the refractive index on a sensor chip as the inhibitor flows over and binds to immobilized KRAS protein.
-
qPCR-based Competition Binding Assay: A technique where a DNA-tagged KRAS protein is incubated with an immobilized ligand. The amount of protein captured is quantified by qPCR, allowing for the determination of binding constants for competing inhibitors.
-
-
Cell-Based Assays:
-
Target Engagement Assays (e.g., NanoBRET™, CETSA): These assays confirm that the inhibitor binds to its intended target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA), for example, measures the stabilization of the target protein upon ligand binding, which alters its melting temperature.
-
Phosphorylation Assays (e.g., Western Blot, ELISA): To confirm functional inhibition of the signaling pathway, these assays measure the phosphorylation status of downstream effectors like ERK and AKT. A reduction in p-ERK or p-AKT levels indicates successful pathway blockade.
-
Cell Viability/Proliferation Assays (e.g., CellTiter-Glo®): These assays measure the effect of the inhibitor on the growth and survival of cancer cell lines. A decrease in cell viability is a key indicator of anti-cancer activity.
-
-
In Vivo Models:
-
Xenograft Models: Human cancer cell lines (Cell Line-Derived Xenografts, CDX) or patient tumor tissue (Patient-Derived Xenografts, PDX) with the KRAS G12D mutation are implanted into immunocompromised mice. The mice are then treated with the inhibitor, and tumor volume is measured over time to assess efficacy.
-
Resistance and Future Directions
A significant challenge in targeted therapy is the development of drug resistance. For KRAS inhibitors, resistance can emerge through several mechanisms, including secondary mutations in KRAS itself or the activation of bypass pathways that circumvent the need for KRAS signaling. Preclinical studies on MRTX1133 have identified secondary KRAS mutations (Y96N, H95Q) as potential drivers of acquired resistance.
To overcome resistance, combination therapies are being actively explored. Preclinical data suggests that combining KRAS G12D inhibitors with agents targeting other nodes in the signaling network, such as EGFR, PI3Kα, mTOR, or immune checkpoint inhibitors, can lead to enhanced and more durable anti-tumor activity.
Conclusion
The development of both covalent and non-covalent inhibitors against KRAS G12D represents a monumental step forward in targeting this historically intractable oncogene. Non-covalent inhibitors like MRTX1133 have shown exceptional potency and selectivity in preclinical models, leading to their advancement into clinical trials. Covalent strategies, while more nascent for the G12D mutation, offer the potential for prolonged target engagement and are an area of active innovation.
The choice between these strategies involves a trade-off between the permanent inactivation offered by covalent binders and the often high, reversible affinity of non-covalent molecules. Ultimately, the success of these therapies will be determined in the clinical setting, where their efficacy, safety, and ability to overcome resistance will be rigorously evaluated. The ongoing research into combination strategies provides a promising path to delivering more durable clinical benefits for patients with KRAS G12D-driven cancers.
In vivo comparison of KRAS G12D inhibitor 9 efficacy in different tumor types
A Comparative Guide to the In Vivo Efficacy of Preclinical KRAS G12D Inhibitors
For decades, the KRAS oncogene has been a challenging target in cancer therapy. The G12D mutation, in particular, is prevalent in some of the most aggressive cancers, including pancreatic, colorectal, and lung adenocarcinomas. The development of direct KRAS G12D inhibitors has marked a significant breakthrough, offering new hope for patients with these malignancies. This guide provides a comparative overview of the in vivo efficacy of several leading preclinical KRAS G12D inhibitors, supported by experimental data, to aid researchers, scientists, and drug development professionals in this rapidly evolving field.
Comparative Efficacy of KRAS G12D Inhibitors In Vivo
The following table summarizes the in vivo efficacy of prominent KRAS G12D inhibitors across different tumor models. These data are compiled from various preclinical studies and offer a snapshot of the current landscape of KRAS G12D-targeted therapies.
| Inhibitor | Tumor Type | Animal Model | Dosing Regimen | Efficacy |
| MRTX1133 | Pancreatic Cancer | HPAC xenograft | 30 mg/kg, i.p., twice daily | 85% tumor regression[1] |
| Pancreatic Cancer | Panc 04.03 xenograft | 30 mg/kg, i.p., twice daily | 73% tumor regression[2] | |
| Colorectal Cancer | GP2d xenograft | 50 mg/kg, p.o., once daily | 70% tumor volume reduction[3] | |
| HBW-012-E | Colorectal Cancer | GP2D xenograft | 10 mg/kg, p.o., twice daily | ~80% tumor growth inhibition (TGI)[4] |
| Colorectal Cancer | GP2D xenograft | 50 mg/kg, p.o., twice daily | ~40% tumor regression[4][5] | |
| Pancreatic Cancer | PANC 04.03 xenograft | 30 mg/kg, p.o., twice daily | 92% TGI[6] | |
| HRS-4642 | Pancreatic Cancer | AsPC-1 xenograft | 3.75, 7.5, 15 mg/kg, i.v. | Significant tumor volume inhibition[7] |
| Colorectal Cancer | GP2d xenograft | Not specified | Significant tumor volume inhibition[7] | |
| Lung Adenocarcinoma | PDX model | 7.5, 15 mg/kg, i.v. | Complete tumor eradication[7] | |
| GFH375 (VS-7375) | Colorectal & Pancreatic Cancer | Xenograft models | 10 or 30 mg/kg, p.o., twice daily | Strong tumor regressions[8][9] |
| Colorectal & Pancreatic Cancer | Xenograft models | Not specified | Significant tumor regression (7 out of 8 mice in each model achieved partial response)[10][11] |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the mechanism of action and the experimental approach for evaluating these inhibitors, the following diagrams illustrate the KRAS G12D signaling pathway and a general workflow for in vivo efficacy studies.
Caption: The KRAS G12D Signaling Pathway.
Caption: A General Experimental Workflow.
Experimental Protocols
The following sections outline generalized methodologies for the in vivo experiments cited in this guide. Specific parameters may vary between individual studies.
Subcutaneous Xenograft Model
This model is widely used for initial efficacy screening of anti-cancer compounds.
-
Cell Culture: Human cancer cell lines harboring the KRAS G12D mutation (e.g., GP2D colorectal, AsPC-1 pancreatic) are cultured in appropriate media until they reach 70-80% confluency.[10]
-
Cell Preparation: Cells are harvested, washed with phosphate-buffered saline (PBS), and resuspended in a suitable medium, sometimes mixed with Matrigel to support initial tumor growth.[7] Cell viability is confirmed, typically using a trypan blue exclusion assay.[10]
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice), typically 4-6 weeks old, are used to prevent rejection of human tumor cells.[10]
-
Tumor Implantation: A specific number of cells (e.g., 3 x 10^6) are injected subcutaneously into the flank of each mouse.[10]
-
Tumor Growth and Treatment: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).[10] Mice are then randomized into treatment and control (vehicle) groups. The investigational KRAS G12D inhibitor is administered according to the specified dosing regimen (e.g., orally or via intraperitoneal injection).
-
Efficacy Assessment: Tumor volume is measured regularly (e.g., twice weekly) using digital calipers, and calculated using the formula: (width² x length) / 2.[10] Animal body weight is also monitored as an indicator of toxicity.
-
Endpoint Analysis: The study is concluded when tumors in the control group reach a predetermined size. Tumors may be excised for further pharmacodynamic and histological analysis.
Orthotopic Pancreatic Cancer Model
This model is considered more clinically relevant as the tumor grows in the organ of origin.
-
Cell Preparation: Similar to the subcutaneous model, KRAS G12D-mutant pancreatic cancer cells (e.g., Panc 04.03) are prepared for injection.
-
Surgical Procedure: Mice are anesthetized, and a small incision is made in the abdomen to expose the pancreas.[12]
-
Tumor Implantation: A small volume of the cell suspension is carefully injected into the pancreas.[12] Alternatively, a small piece of a subcutaneously grown tumor can be sutured onto the pancreas.[12]
-
Post-operative Care and Treatment: The incision is closed, and mice are monitored for recovery. Once recovered, treatment with the KRAS G12D inhibitor or vehicle commences.
-
Efficacy Monitoring: Tumor growth is often monitored using non-invasive imaging techniques such as ultrasound or magnetic resonance imaging (MRI) due to the internal location of the tumor.[6] Survival is also a key endpoint in these studies.
Genetically Engineered Mouse Models (GEMMs)
GEMMs are designed to mimic the genetic events that lead to cancer in humans, providing a model with an intact immune system.
-
Model Generation: Mice are engineered to express the KRAS G12D mutation in a specific tissue (e.g., pancreas or lung) upon induction.[13][14]
-
Tumor Development: Tumors develop spontaneously in the target organ, closely recapitulating human disease progression.[15]
-
Treatment and Monitoring: Once tumors are detected (often by imaging), mice are treated with the KRAS G12D inhibitor. Efficacy is assessed by monitoring changes in tumor size via imaging and by overall survival.[15] These models are particularly valuable for studying the interaction between the inhibitor, the tumor, and the immune system.[14]
Conclusion
The preclinical data for KRAS G12D inhibitors such as MRTX1133, HBW-012-E, HRS-4642, and GFH375 (VS-7375) demonstrate significant anti-tumor activity across various cancer models. These findings are highly encouraging and have paved the way for clinical trials in patients with KRAS G12D-mutant solid tumors. While direct cross-study comparisons should be made with caution due to variations in experimental design, the collective evidence underscores the transformative potential of targeting this once "undruggable" oncogene. Further research will be crucial to optimize dosing strategies, understand mechanisms of resistance, and explore effective combination therapies to maximize clinical benefit.
References
- 1. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of orthotopic pancreatic tumor mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Establishment of an orthotopic pancreatic cancer mouse model: Cells suspended and injected in Matrigel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LLC cells tumor xenograft model [protocols.io]
- 6. Development of Orthotopic Pancreatic Tumor Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. yeasenbio.com [yeasenbio.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 11. GenFleet Announces Superior Anti-tumor Activity of GFH375/VS-7375, a Highly Selective Oral KRAS G12D (ON/OFF) Inhibitor, in Multiple Preclinical Studies of Monotherapy and Combination Treatments at 2025 AACR Annual Meeting -GenFleet Therapeutics [genfleet.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. FDA Grants IND Clearance of GFH375/VS-7375, an Oral KRAS G12D (ON/OFF) Inhibitor, Enabling a Phase I/IIa Trial Treating KRAS G12D-mutant Advanced Solid Tumors in the United States-GenFleet Therapeutics [genfleet.com]
- 14. Anti-tumor efficacy of HRS-4642 and its potential combination with proteasome inhibition in KRAS G12D-mutant cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validating On-Target Effects of KRAS G12D Inhibitors: A Comparative Guide to Genetic Knockdown
For Researchers, Scientists, and Drug Development Professionals
The development of specific inhibitors targeting the KRAS G12D mutation, a key driver in numerous cancers, marks a significant advancement in precision oncology. Validating that the anti-tumor effects of these inhibitors are a direct result of their intended on-target activity is a critical step in their preclinical and clinical development. This guide provides a comparative overview of using a potent KRAS G12D inhibitor, herein referred to as "Inhibitor 9," and genetic knockdown techniques to validate on-target effects. We present supporting experimental data, detailed protocols for key assays, and visualizations to clarify complex pathways and workflows.
Comparing Pharmacological Inhibition with Genetic Knockdown
The central principle behind validating the on-target effects of a specific inhibitor is to demonstrate that the molecular and cellular consequences of pharmacological inhibition phenocopy the effects of genetically ablating the target protein. Both approaches should lead to similar outcomes, such as reduced cell viability and suppression of downstream signaling pathways.
Data Presentation: A Comparative Summary
The following tables summarize quantitative data from various studies investigating the effects of KRAS G12D inhibitors and genetic knockdown on cancer cell lines harboring the KRAS G12D mutation.
Table 1: Comparison of Effects on Cell Viability
| Method | Agent/Technique | Cell Line | Assay | Endpoint | Result |
| Pharmacological Inhibition | MRTX1133 | AsPC-1 (Pancreatic) | CellTiter-Glo | IC50 | 17 nM |
| RMC-9805 | AsPC-1 (Pancreatic) | CellTiter-Glo | EC50 | 17 nM | |
| Genetic Knockdown | CRISPR-CasRx | PANC-1 (Pancreatic) | CCK-8 | Cell Viability | Significant decrease vs. control |
| siRNA | A549 (Lung) | MTT | Cell Viability | >90% inhibition vs. control | |
| shRNA | CD18/HPAF (Pancreatic) | Clonogenicity | Colony Formation | Significant decrease vs. control |
Table 2: Comparison of Effects on Downstream Signaling
| Method | Agent/Technique | Cell Line | Target Pathway | Assay | Result |
| Pharmacological Inhibition | MRTX1133 | HPAC (Pancreatic) | MAPK | Western Blot (pERK) | Complete inhibition |
| RMC-9805 | AsPC-1 (Pancreatic) | MAPK | Western Blot (pERK) | EC50 of 23 nM | |
| Genetic Knockdown | CRISPR-CasRx | AsPC-1 (Pancreatic) | MAPK, PI3K/AKT | Western Blot (pERK, pAKT) | Reduced protein levels |
| siRNA | KPC-1 (Pancreatic) | MAPK | Western Blot (pERK) | Qualitative reduction | |
| CRISPR-Cas9 | Panc-1 (Pancreatic) | MAPK, PI3K/AKT | Western Blot (pERK, pAKT) | Reduced pAKT levels in some clones |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable researchers to reproduce and validate these findings.
siRNA-Mediated Knockdown of KRAS G12D
This protocol describes the transient knockdown of KRAS G12D expression using small interfering RNA (siRNA).
-
Cell Seeding: Plate KRAS G12D mutant cancer cells (e.g., PANC-1, AsPC-1) in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA-Lipid Complex Preparation:
-
Dilute 20 pmol of KRAS G12D-specific siRNA or a non-targeting control siRNA in 100 µL of serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute 5 µL of a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in 100 µL of serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the 200 µL of siRNA-lipid complex dropwise to each well containing the cells and complete medium.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Validation of Knockdown: Harvest the cells to assess KRAS G12D protein levels by Western Blotting and proceed with downstream functional assays.
Western Blotting for pERK and pAKT
This protocol details the detection of phosphorylated ERK and AKT, key downstream effectors of the KRAS signaling pathway.
-
Cell Lysis:
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.
-
SDS-PAGE:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.
-
Load the samples onto a 10% SDS-polyacrylamide gel and run at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane at 100V for 1-2 hours.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pERK1/2 (Thr202/Tyr204) and pAKT (Ser473) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed for total ERK and total AKT.
-
Cell Viability Assay (CellTiter-Glo®)
This protocol outlines the measurement of cell viability by quantifying ATP levels.
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the KRAS G12D inhibitor or transfect with siRNA as described above. Include untreated and vehicle-treated controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).
-
Assay Procedure:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Record the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows.
Caption: KRAS G12D Signaling Pathway and Points of Intervention.
Caption: Experimental Workflow for On-Target Validation.
A Comparative Guide to the Preclinical Reproducibility of KRAS G12D Inhibitors
This guide provides an objective comparison of the preclinical findings for the KRAS G12D inhibitor MRTX1133, the active form of its orally available prodrug (referred to as compound 9), and other emerging alternatives. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an understanding of the current landscape of preclinical KRAS G12D targeted therapies.
Mirati Therapeutics' MRTX1133 is a potent, selective, and noncovalent inhibitor of KRAS G12D.[1][2][3] Preclinical studies have demonstrated its significant in vitro and in vivo antitumor efficacy, particularly in pancreatic ductal adenocarcinoma (PDAC) models.[1][2][3] These promising early results have led to the initiation of a Phase I/II clinical trial for MRTX1133 in patients with advanced solid tumors harboring the KRAS G12D mutation.[1]
This guide will compare the available preclinical data for MRTX1133 with other recently developed KRAS G12D inhibitors, focusing on their potency, selectivity, pharmacokinetic properties, and in vivo efficacy.
In Vitro Potency and Selectivity
The in vitro efficacy of KRAS G12D inhibitors is typically assessed by their ability to inhibit the proliferation of cancer cell lines harboring the KRAS G12D mutation. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison.
| Compound | Cell Line(s) | IC50 (nM) | Notes |
| MRTX1133 | AsPC-1 (Pancreatic) | 1.5[4] | Potent activity in KRAS G12D-mutant cell lines.[5] |
| SW1990 (Pancreatic) | 7-10[6] | Also shows activity against some other KRAS mutations like G12C in specific contexts.[1][6] | |
| AGS (Gastric) | 1[4] | ||
| HBW-012-D | AsPC-1 (Pancreatic) | 0.7[4] | |
| AGS (Gastric) | 0.8[4] | ||
| HBW-012-E | AsPC-1 (Pancreatic) | 0.7[4] | Demonstrated as the most potent among the three in these cell lines.[4] |
| AGS (Gastric) | 0.46[4] |
In Vivo Efficacy
The antitumor activity of KRAS G12D inhibitors is evaluated in vivo using various preclinical models, such as cell line-derived xenografts (CDX), patient-derived xenografts (PDX), and genetically engineered mouse models (GEMMs). Tumor growth inhibition (TGI) is a primary endpoint in these studies.
| Compound | Model | Dosing | Tumor Growth Inhibition (TGI) | Additional Findings |
| MRTX1133 | PDAC models | Dose-dependent | Significant tumor regression.[5] | Efficacy is dependent on the presence of CD8+ T cells, suggesting an immune-mediated component to its antitumor activity.[1][7] Combination with immune checkpoint blockade enhances tumor eradication and overall survival.[1] |
| HBW-012-E | GP2D (Colon Adenocarcinoma) | 10 mg/kg b.i.d. | 77%[4] | Showed superior antitumor efficacy compared to MRTX1133 in a head-to-head comparison in GP2D mice.[4] |
| 20 mg/kg b.i.d. | 82%[4] | |||
| 50 mg/kg b.i.d. | ~90%[4] | |||
| PANC 04.03 (Pancreatic) | 30 mg/kg b.i.d. | 92%[4] |
Pharmacokinetic Properties
A favorable pharmacokinetic (PK) profile is crucial for the clinical translation of any drug candidate. Key PK parameters include maximum plasma concentration (Cmax) and overall drug exposure.
| Compound | Species | Dose | Cmax | Notes |
| MRTX1133 | Mouse | 30 mg/kg (oral) | 12 ng/mL[4] | Has very low bioavailability.[4] |
| Rat | 100 mg/kg (oral) | 9 ng/mL[4] | ||
| Beagle Dog | 30 mg/kg (oral) | 72 ng/mL[4] | ||
| HBW-012-D | Mouse | 30 mg/kg (oral) | 700 ng/mL[4] | Exposure is approximately 40-fold that of MRTX1133 in rodents.[4] |
| Rat | 100 mg/kg (oral) | 70 ng/mL[4] | ||
| Beagle Dog | 30 mg/kg (oral) | 460 ng/mL[4] | ||
| HBW-012-E | Mouse | 30 mg/kg (oral) | 500 ng/mL[4] | Possesses a superior pharmacokinetic profile compared to MRTX1133.[4] |
| Rat | 100 mg/kg (oral) | 1500 ng/mL[4] | ||
| Beagle Dog | 30 mg/kg (oral) | 200 ng/mL[4] |
Other Investigational KRAS G12D Inhibitors
Several other KRAS G12D inhibitors are in preclinical or early clinical development, including:
-
GFH375/VS-7375: An oral inhibitor effective against pancreatic and colorectal cancers in mouse models.[8]
-
RMC-9805: An inhibitor of the KRAS "on" state that has shown tumor growth suppression in animal models of pancreatic and non-small cell lung cancer.[8]
-
AZD-0022: Currently in Phase I/II clinical studies.[9]
-
Zoldonrasib, ABSK-141, and HRS-4642: All have demonstrated preclinical activity against KRAS G12D-mutated tumors.[9]
Experimental Protocols
Standard methodologies are employed to ensure the reproducibility of preclinical findings for KRAS inhibitors.
Cell Viability Assay
-
Objective: To determine the concentration of the inhibitor that reduces cell viability by 50% (IC50).
-
Method:
-
Cancer cell lines with the KRAS G12D mutation are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of the KRAS inhibitor.
-
After a set incubation period (typically 72 hours), a reagent such as CellTiter-Glo® is added to measure ATP levels, which correlate with the number of viable cells.
-
Luminescence is measured, and the data is normalized to untreated controls to calculate the IC50 values.
-
Western Blot for Pathway Modulation
-
Objective: To confirm that the inhibitor is hitting its target and modulating the downstream signaling pathway.
-
Method:
-
KRAS G12D mutant cells are treated with the inhibitor for a specified time.
-
Cells are lysed, and protein concentrations are determined.
-
Proteins are separated by size via SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies against phosphorylated and total forms of downstream effector proteins like ERK and AKT.
-
Secondary antibodies conjugated to a detection enzyme are used, and the signal is visualized to assess the reduction in pathway signaling.
-
In Vivo Xenograft Models
-
Objective: To evaluate the antitumor efficacy of the inhibitor in a living organism.
-
Method:
-
Human cancer cells with the KRAS G12D mutation are injected subcutaneously into immunocompromised mice.
-
Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.
-
The inhibitor is administered orally or via another appropriate route at a specified dose and schedule.
-
Tumor volume is measured regularly with calipers.
-
At the end of the study, tumors are excised and weighed, and the percent tumor growth inhibition (TGI) is calculated.
-
Pharmacokinetic Analysis
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the inhibitor.
-
Method:
-
The inhibitor is administered to animals (e.g., mice, rats) at a specific dose.
-
Blood samples are collected at various time points after dosing.
-
The concentration of the drug in the plasma is quantified using liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic parameters such as Cmax, Tmax, and area under the curve (AUC) are calculated from the concentration-time data.
-
Visualizations
KRAS Signaling Pathway
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A Small Molecule with Big Impact: MRTX1133 Targets the KRASG12D Mutation in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. Hyperway’s KRAS G12D inhibitor demonstrates potent preclinical antitumor activity | BioWorld [bioworld.com]
- 5. MRTX1133’s promise for treating KRASG12D-mutant pancreatic cancer - Haidar - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Combining immunotherapy with KRAS inhibitor eliminates advanced KRAS-mutant pancreatic cancer in preclinical models | MD Anderson Cancer Center [mdanderson.org]
- 8. fiercebiotech.com [fiercebiotech.com]
- 9. Kras g12d inhibitors - Articles | BioWorld [bioworld.com]
Comparative transcriptomic analysis of cells treated with different KRAS inhibitors
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the transcriptomic effects of different KRAS inhibitors on cancer cells. It provides an objective look at their performance, supported by experimental data, to aid in the selection and development of targeted therapies.
The discovery of specific inhibitors targeting KRAS mutations, particularly G12C, has marked a significant advancement in cancer therapy. Sotorasib (AMG510) and adagrasib (MRTX849) are two prominent FDA-approved inhibitors that have shown clinical efficacy. Understanding their distinct effects on the cellular transcriptome is crucial for optimizing their use and developing next-generation therapies. This guide summarizes key findings from comparative transcriptomic analyses of cells treated with these and other KRAS inhibitors.
Performance Comparison of KRAS Inhibitors
Transcriptomic analyses reveal that while different KRAS G12C inhibitors like sotorasib and adagrasib share the primary mechanism of inhibiting KRAS and its downstream signaling, they elicit distinct gene expression signatures. These differences can influence their efficacy and resistance profiles.
Studies have shown that both sotorasib and adagrasib effectively downregulate KRAS-dependent gene expression programs involved in cell proliferation and survival. However, the magnitude of this effect and the off-target changes can vary. For instance, some studies suggest that adagrasib may have a broader impact on certain signaling pathways compared to sotorasib, though both primarily target the MAPK pathway.
Resistance to these inhibitors is a significant clinical challenge, and transcriptomic studies have identified several mechanisms. A common theme is the reactivation of the MAPK pathway through various feedback loops or bypass tracks. Additionally, the epithelial-to-mesenchymal transition (EMT) has been implicated as a resistance mechanism, characterized by changes in the expression of specific marker genes.
Summary of Quantitative Data
The following tables summarize the differential expression of key genes implicated in the response and resistance to KRAS inhibitors, based on data from various studies.
Table 1: Differentially Expressed Genes in Response to KRAS G12C Inhibitors
| Gene | Function | Sotorasib Treatment | Adagrasib Treatment | Reference Cell Line(s) |
| DUSP6 | MAPK pathway negative regulator | Upregulated | Upregulated | H358, H23 |
| SPRY4 | RTK signaling inhibitor | Upregulated | Upregulated | H358, H23 |
| ETV4/5 | MAPK pathway downstream targets | Downregulated | Downregulated | H358, H23 |
| CCND1 | Cell cycle progression | Downregulated | Downregulated | MIA PaCa-2 |
| MYC | Transcription factor, proliferation | Downregulated | Downregulated | H358 |
Table 2: Gene Expression Changes Associated with Resistance to KRAS G12C Inhibitors
| Gene | Function | Expression Change in Resistant Cells | Implicated Inhibitor(s) | Reference Cell Line(s) |
| KRAS | Drug target | Amplification/Upregulation | Sotorasib, Adagrasib | H358-R |
| NRAS/HRAS | Bypass signaling | Upregulation of wild-type | Sotorasib | Patient-derived models |
| EGFR/FGFR | Receptor tyrosine kinases | Upregulation/Activation | Sotorasib, Adagrasib | H358, MIA PaCa-2 |
| AXL | Receptor tyrosine kinase | Upregulation | Sotorasib | H23 |
| ZEB1/SNAI1 | EMT transcription factors | Upregulated | Sotorasib | H358 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of transcriptomic studies. Below are representative protocols for RNA sequencing analysis of cells treated with KRAS inhibitors.
Cell Culture and Inhibitor Treatment
Human cancer cell lines with a KRAS G12C mutation, such as NCI-H358 (lung adenocarcinoma), NCI-H23 (lung adenocarcinoma), and MIA PaCa-2 (pancreatic cancer), are commonly used. Cells are cultured in standard media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
For inhibitor treatment, cells are seeded and allowed to adhere overnight. The following day, the media is replaced with fresh media containing the KRAS inhibitor (e.g., sotorasib or adagrasib) at a predetermined concentration (typically ranging from 100 nM to 1 µM) or DMSO as a vehicle control. Cells are incubated for a specified duration, often 24 to 72 hours, before harvesting for RNA extraction.
RNA Extraction and Sequencing
Total RNA is extracted from treated and control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. The quality and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).
RNA sequencing libraries are prepared from high-quality RNA samples using a library preparation kit (e.g., TruSeq RNA Library Prep Kit, Illumina). The libraries are then sequenced on a high-throughput sequencing platform, such as the Illumina NovaSeq, to generate paired-end reads.
Data Analysis
The raw sequencing reads are first assessed for quality using tools like FastQC. Adapter sequences and low-quality reads are trimmed. The cleaned reads are then aligned to the human reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR. Gene expression levels are quantified using tools like RSEM or featureCounts.
Differential gene expression analysis between inhibitor-treated and control groups is performed using packages such as DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 are typically considered significantly differentially expressed. Pathway analysis and gene set enrichment analysis (GSEA) are then performed using databases like KEGG, GO, and Reactome to identify enriched biological pathways and functions.
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the comparative analysis of KRAS inhibitors.
Caption: Simplified KRAS signaling pathway and the mechanism of action for G12C inhibitors.
Caption: Standard experimental workflow for transcriptomic analysis of KRAS inhibitor-treated cells.
Caption: Key transcriptomically-identified mechanisms of resistance to KRAS G12C inhibitors.
A Head-to-Head Evaluation: Unraveling the Specificity of KRAS G12D Inhibitors Versus Adagrasib on G12D-Mutant Cancers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of a potent KRAS G12D inhibitor and the KRAS G12C-specific inhibitor, adagrasib, in the context of KRAS G12D-mutated cancers. This evaluation is based on available preclinical data and highlights the critical importance of inhibitor specificity in targeted cancer therapy.
It is important to note that while the initial query specified "KRAS G12D inhibitor 9," this designation does not correspond to a publicly documented therapeutic agent with available data. Therefore, to provide a meaningful and data-supported comparison, this guide will utilize MRTX1133, a well-characterized and potent KRAS G12D inhibitor developed by Mirati Therapeutics, the same company that developed adagrasib. This substitution allows for a robust, evidence-based evaluation.
Adagrasib (MRTX849) is a highly selective, covalent inhibitor of the KRAS G12C mutation and is not designed to be active against KRAS G12D mutations.[1][2] In contrast, MRTX1133 is a noncovalent inhibitor specifically engineered to target the KRAS G12D mutation.[3][4] This guide will objectively present the available preclinical data for both compounds, underscoring the expected differential activity against KRAS G12D-mutant models.
Mechanism of Action: A Tale of Two Pockets
Adagrasib functions by irreversibly binding to the cysteine residue present in the G12C mutant of KRAS, locking the protein in an inactive, GDP-bound state.[1] This mechanism is highly specific to the G12C mutation. The KRAS G12D mutation, however, involves the substitution of glycine with aspartic acid, which lacks the cysteine residue necessary for adagrasib's covalent binding.
MRTX1133, on the other hand, is a potent, selective, and reversible inhibitor that binds to and inhibits the KRAS G12D mutant protein in both its active (GTP-bound) and inactive (GDP-bound) states.[3] Its design allows it to effectively target the specific conformational changes induced by the G12D mutation.
Comparative Preclinical Efficacy
The following tables summarize the available preclinical data for MRTX1133 and adagrasib, highlighting their distinct activity profiles.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | IC50 (nM) | Selectivity vs. Wild-Type KRAS |
| MRTX1133 | KRAS G12D | Single-digit nanomolar[3] | >1000-fold[3] |
| Adagrasib | KRAS G12C | Potent (specific values for G12D not available, expected to be inactive) | Highly selective for G12C |
Table 2: In Vivo Anti-Tumor Activity in KRAS G12D Models
| Compound | Cancer Model | Dosing | Outcome |
| MRTX1133 | Pancreatic Cancer Xenograft (HPAC) | 30 mg/kg, twice daily | 85% tumor regression[4] |
| MRTX1133 | Pancreatic Cancer (KPC model) | Not specified | Tumor shrinkage and cooperation with the immune system[5] |
| Adagrasib | KRAS G12D models | Not applicable | Not expected to show efficacy |
Experimental Protocols
The data presented in this guide are based on standard preclinical assays for evaluating KRAS inhibitors. The following are representative experimental protocols.
Biochemical Assays (e.g., TR-FRET, AlphaLISA)
These assays are utilized to determine the direct binding affinity and inhibitory potency of a compound against the target protein.
-
Reagents : Recombinant KRAS G12D or G12C protein, a fluorescently labeled GTP analog, and detection reagents.
-
Procedure : The inhibitor is incubated with the KRAS protein. The fluorescently labeled GTP analog is then added.
-
Detection : The binding of the GTP analog to KRAS is measured using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or AlphaLISA technology. A decrease in the signal indicates that the inhibitor is preventing the binding of the GTP analog.
-
Data Analysis : IC50 values are calculated by plotting the inhibitor concentration against the percentage of inhibition.
Cellular Proliferation Assays
These assays measure the effect of the inhibitor on the growth of cancer cell lines harboring specific KRAS mutations.
-
Cell Lines : Cancer cell lines with endogenous KRAS G12D mutations (e.g., AsPC-1, GP2D) and KRAS G12C mutations for control.
-
Procedure : Cells are seeded in multi-well plates and treated with increasing concentrations of the inhibitor.
-
Incubation : Cells are incubated for a period of 3 to 5 days.
-
Measurement : Cell viability is assessed using reagents such as CellTiter-Glo® (Promega) which measures ATP levels.
-
Data Analysis : GI50 (concentration for 50% growth inhibition) values are determined from dose-response curves.
In Vivo Tumor Xenograft Models
These studies evaluate the anti-tumor efficacy of the inhibitor in a living organism.
-
Animal Models : Immunocompromised mice are implanted with human cancer cell lines or patient-derived xenografts (PDX) harboring the KRAS G12D mutation.
-
Treatment : Once tumors reach a specified size, mice are treated with the inhibitor or a vehicle control, typically via oral gavage or intraperitoneal injection.
-
Monitoring : Tumor volume and body weight are measured regularly.
-
Endpoint : The study is concluded when tumors in the control group reach a predetermined size. Tumors are then excised for further analysis.
-
Data Analysis : Tumor growth inhibition (TGI) is calculated to determine the efficacy of the compound.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Simplified KRAS signaling pathway and points of intervention.
Caption: Generalized workflow for preclinical evaluation of KRAS inhibitors.
Conclusion
The side-by-side evaluation of MRTX1133 and adagrasib on KRAS G12D mutants unequivocally demonstrates the principle of targeted therapy: inhibitor efficacy is dictated by the specific genetic makeup of the cancer. While adagrasib is a potent and clinically approved inhibitor of KRAS G12C, it is not expected to be effective against KRAS G12D-mutated tumors. Conversely, preclinical data for the G12D-specific inhibitor MRTX1133 show significant anti-tumor activity in relevant models. This underscores the necessity of developing mutant-specific inhibitors to address the diverse landscape of KRAS-driven cancers. For researchers and drug developers, these findings reinforce the importance of precision in inhibitor design and the need for a comprehensive portfolio of targeted agents to combat the full spectrum of oncogenic KRAS mutations.
References
- 1. targetedonc.com [targetedonc.com]
- 2. A Long Overdue Targeted Treatment for KRAS Mutations in NSCLC: Spotlight on Adagrasib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mirati Therapeutics Reports Investigational Adagrasib (MRTX849) Preliminary Data Demonstrating Tolerability and Durable Anti-Tumor Activity as well as Initial MRTX1133 Preclinical Data - BioSpace [biospace.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Promising Results for Anti-KRAS Drug in Pancreatic Cancer Preclinical Study | Technology Networks [technologynetworks.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal of KRAS G12D Inhibitor 9
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical guidance for the proper disposal of KRAS G12D inhibitor 9 (CAS No. 300809-71-6), a compound utilized in cancer research. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. This inhibitor is classified as harmful if swallowed, a skin and serious eye irritant, and may cause respiratory irritation.[1]
Hazard Identification and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is imperative to be aware of its hazard classifications and to don the appropriate Personal Protective Equipment (PPE).
Hazard Summary:
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
Source: MedChemExpress Safety Data Sheet[1]
Required PPE:
-
Hand Protection: Wear protective gloves.
-
Eye Protection: Use safety goggles with side-shields.
-
Skin and Body Protection: Don appropriate protective clothing.
-
Respiratory Protection: A suitable respirator should be used, especially in areas with inadequate ventilation.[1]
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to entrust it to an approved waste disposal plant.[2] Under no circumstances should this chemical be disposed of down the drain or in regular waste streams.[1]
Experimental Protocol: Waste Segregation and Collection
-
Solid Waste:
-
Collect any solid this compound, including unused or expired product and contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a clearly labeled, sealed container.
-
The container must be compatible with the chemical and clearly marked with "Hazardous Waste" and the chemical name "this compound."
-
-
Liquid Waste (Solutions):
-
If the inhibitor is in a solvent, collect the solution in a designated, sealed, and properly labeled hazardous waste container.
-
The label must include the chemical name, concentration, and the solvent used.
-
Do not mix with incompatible waste streams. This inhibitor is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[2]
-
-
Decontamination of Labware:
-
Thoroughly decontaminate all glassware and equipment that has come into contact with the inhibitor.
-
Rinse with an appropriate solvent (e.g., the solvent used to dissolve the compound, if applicable, followed by a standard laboratory detergent and water).
-
Collect the initial rinsate as hazardous liquid waste.
-
-
Spill Management:
-
Storage Pending Disposal:
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company.
-
Follow all institutional, local, and national regulations for the transport and disposal of hazardous chemical waste.
-
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling KRAS G12D inhibitor 9
Essential Safety and Handling Guide for KRAS G12D Inhibitor 9
Disclaimer: This document provides essential safety and logistical information for handling this compound. The following guidance is based on the Safety Data Sheet (SDS) for KRAS inhibitor-9 (CAS No. 300809-71-6) , a representative compound.[1] Researchers must consult the specific SDS provided by the manufacturer for the exact inhibitor they are using, as hazards and handling requirements may vary.
This guide is intended for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personal safety and minimize environmental contamination.
Hazard Identification and Classification
KRAS inhibitor-9 is classified as a hazardous substance.[1] All personnel handling this compound must be fully aware of its potential risks.
| Hazard Classification | GHS Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335: May cause respiratory irritation[1] |
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure through inhalation, skin contact, or eye contact.[1] The following table outlines the minimum required PPE for handling this compound. For tasks involving cytotoxic compounds, it is often recommended to wear two pairs of chemotherapy-rated gloves.[2]
| Task | Required Personal Protective Equipment |
| Handling Solid Compound (Weighing, Aliquoting) | - Gloves: Two pairs of nitrile, powder-free chemotherapy gloves.[1][2]- Eye Protection: Safety goggles with side-shields.[1]- Respiratory Protection: A suitable respirator is required. Work should be conducted in a certified chemical fume hood or containment ventilated enclosure.[1]- Lab Coat: A disposable, fluid-resistant gown or lab coat.[3] |
| Preparing Solutions | - Gloves: Two pairs of nitrile, powder-free chemotherapy gloves.[1][2]- Eye Protection: Safety goggles with side-shields or a face shield.[1]- Respiratory Protection: All work must be performed in a certified chemical fume hood.[1]- Lab Coat: A disposable, fluid-resistant gown or lab coat.[3] |
| Administering Compound (In Vitro/In Vivo) | - Gloves: Nitrile gloves (double-gloving recommended).- Eye Protection: Safety glasses with side-shields.- Lab Coat: Standard lab coat. |
| Waste Disposal | - Gloves: Heavy-duty or double-layered nitrile gloves.[1]- Eye Protection: Safety goggles with side-shields.[1]- Lab Coat: Disposable, fluid-resistant gown or lab coat.[3] |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for safety and compliance. The following protocols provide step-by-step guidance.
Receiving and Storage
-
Inspection: Upon receipt, inspect the package for any signs of damage or leakage. If the container is compromised, do not open it. Secure the package in a designated containment area and contact your institution's Environmental Health and Safety (EHS) office.
-
Labeling: Ensure the container is clearly labeled with the compound name, CAS number, date received, and all relevant hazard pictograms.
-
Storage: Store the compound in a tightly sealed container in a cool, well-ventilated area designated for potent or toxic chemicals.[4] Keep it away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[4]
Handling and Preparation Protocol
This protocol details the procedure for weighing the solid compound and preparing a stock solution.
-
Preparation of Work Area:
-
Ensure the chemical fume hood is certified and functioning correctly.
-
Cover the work surface with absorbent, plastic-backed paper to contain any potential spills.
-
Assemble all necessary equipment (e.g., analytical balance, spatulas, weigh boats, solvent, vials) inside the fume hood before starting.
-
-
Weighing the Compound:
-
Don the appropriate PPE as specified in the table above.
-
Carefully open the container inside the fume hood.
-
Use a dedicated spatula to transfer the desired amount of the solid compound onto a weigh boat. Avoid creating dust.[1]
-
Tightly reseal the primary container immediately after weighing.
-
-
Solution Preparation:
-
Add the weighed compound to the appropriate vial or flask.
-
Using a pipette, add the desired solvent to the container.
-
Cap the container and mix by vortexing or sonication until the compound is fully dissolved.
-
Clearly label the solution with the compound name, concentration, solvent, date, and appropriate hazard warnings.
-
-
Post-Handling Cleanup:
-
Wipe down all surfaces inside the fume hood with an appropriate deactivating solution or solvent (e.g., 70% ethanol), followed by water.
-
Dispose of all contaminated disposable items (weigh boats, pipette tips, absorbent paper) as hazardous chemical waste.
-
Spill Management
In the event of a spill, prompt and correct action is crucial.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or outside of a containment device.
-
Secure the Area: Prevent entry into the affected area.
-
Don PPE: Before cleanup, don the appropriate PPE, including double gloves, a disposable gown, eye protection, and a respirator if the spill generates dust or aerosols.
-
Contain and Clean:
-
For solid spills, gently cover with absorbent pads to avoid raising dust. Carefully scoop the material into a labeled hazardous waste container.
-
For liquid spills, cover with an appropriate absorbent material (e.g., chemical spill pillows or vermiculite).
-
Once absorbed, carefully transfer the material into a sealed, labeled hazardous waste container.
-
-
Decontaminate: Clean the spill area with a suitable solvent or detergent solution, followed by water. All cleaning materials must be disposed of as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS office, as per institutional policy.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Unused Compound: Dispose of the original container with the unused compound through your institution's hazardous waste program. Do not attempt to dispose of it in regular trash or down the drain.
-
Contaminated Labware: All disposable items that have come into contact with the inhibitor (e.g., gloves, pipette tips, vials, absorbent paper) must be collected in a dedicated, clearly labeled hazardous waste container.[5]
-
Liquid Waste: Collect all solutions containing the inhibitor in a sealed, properly labeled hazardous waste container. Segregate halogenated and non-halogenated solvent waste streams if required by your institution.[6]
-
Waste Pickup: Follow your institution's procedures for the collection and disposal of hazardous chemical waste.
Handling and Disposal Workflow
The following diagram illustrates the key stages of the operational workflow for this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
